QD325
Description
Properties
CAS No. |
2132410-88-7 |
|---|---|
Molecular Formula |
C20H13N3O2 |
Molecular Weight |
327.343 |
IUPAC Name |
6-([1,1′-Biphenyl]-4-ylamino)quinazoline-5,8-dione |
InChI |
InChI=1S/C20H13N3O2/c24-18-10-17(20(25)16-11-21-12-22-19(16)18)23-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12,23H |
InChI Key |
YOULFPRRTVALHQ-UHFFFAOYSA-N |
SMILES |
O=C1C(NC2=CC=C(C3=CC=CC=C3)C=C2)=CC(C4=NC=NC=C41)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
QD325; QD-325; QD 325. |
Origin of Product |
United States |
Foundational & Exploratory
what is the mechanism of action of ROC-325
Absence of Publicly Available Data on ROC-325
As of the latest available information, there is no publicly accessible scientific literature, clinical trial data, or regulatory information detailing the mechanism of action for a compound designated as ROC-325. Extensive searches of prominent biomedical databases and research publications have not yielded any specific information regarding a drug or molecule with this identifier.
This lack of information prevents the creation of a detailed technical guide, including data presentation, experimental protocols, and visualizations, as requested. The core requirements of the prompt, such as summarizing quantitative data, detailing experimental methodologies, and creating signaling pathway diagrams, are contingent upon the existence of foundational research data.
It is possible that ROC-325 is an internal designation for a compound in early-stage, unpublished research, or the identifier may be incorrect. Without publicly available data, any discussion of its mechanism of action would be purely speculative.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to consult peer-reviewed scientific journals, patent databases, and clinical trial registries for validated and detailed information. In the absence of such data for ROC-325, no further analysis can be provided at this time.
ROC-325: A Novel Autophagy Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ROC-325 is a novel and potent small molecule inhibitor of autophagy, a cellular process critical for the degradation and recycling of cellular components.[1][2] Developed through medicinal chemistry approaches, ROC-325 is a dimeric compound with structural elements derived from hydroxychloroquine (HCQ) and lucanthone.[1] It demonstrates significantly greater potency and superior anticancer activity in preclinical models compared to the established autophagy inhibitor, HCQ.[1][2] This technical guide provides a comprehensive overview of ROC-325, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.
Core Mechanism of Action
ROC-325 functions as a late-stage autophagy inhibitor by disrupting lysosomal function.[1][2] Its primary mechanism involves the deacidification of lysosomes, which is essential for the activity of degradative enzymes.[1][2] This leads to the accumulation of autophagosomes with undegraded cargo, a hallmark of autophagy inhibition.[1][2] The process disrupts the autophagic flux, leading to the stabilization and accumulation of autophagy-related proteins such as microtubule-associated protein 1A/1B-light chain 3 (LC3B) and sequestosome 1 (p62).[1][2] The anticancer effects of ROC-325 are dependent on functional autophagy, as demonstrated by the reduced efficacy of the compound in cells with genetic knockdown of essential autophagy genes like ATG5 and ATG7.[1]
Quantitative Data: In Vitro Efficacy
ROC-325 has demonstrated potent cytotoxic activity across a broad range of cancer cell lines, consistently exhibiting lower IC50 values than hydroxychloroquine (HCQ).
| Cell Line | Cancer Type | ROC-325 IC50 (µM) | HCQ IC50 (µM) | Reference |
| AML Cell Lines | ||||
| MV4-11 | Acute Myeloid Leukemia | 0.7 - 2.2 | ~10-fold higher | [2] |
| MOLM-13 | Acute Myeloid Leukemia | 0.7 - 2.2 | Not Reported | [2] |
| HL-60 | Acute Myeloid Leukemia | Not Reported | Not Reported | |
| KG-1 | Acute Myeloid Leukemia | Not Reported | Not Reported | |
| RCC Cell Lines | ||||
| 786-0 | Renal Cell Carcinoma | ~1.5 | >20 | [1] |
| A498 | Renal Cell Carcinoma | ~2.0 | >20 | [1] |
| Caki-1 | Renal Cell Carcinoma | ~2.5 | >25 | [1] |
| Other Cancer Cell Lines | ||||
| A549 | Lung Carcinoma | ~3.0 | >30 | [1] |
| HCT116 | Colon Carcinoma | ~2.5 | >25 | [1] |
| MIA PaCa-2 | Pancreatic Carcinoma | ~2.0 | >20 | [1] |
| PC-3 | Prostate Carcinoma | ~2.5 | >25 | [1] |
| SK-MEL-28 | Melanoma | ~2.0 | >20 | [1] |
| U-87 MG | Glioblastoma | ~3.0 | >30 | [1] |
| OVCAR-3 | Ovarian Carcinoma | ~2.5 | >25 | [1] |
| NCI-H460 | Lung Carcinoma | ~3.5 | >35 | [1] |
| SF-268 | CNS Cancer | ~3.0 | >30 | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of ROC-325 in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
ROC-325 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of ROC-325 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the ROC-325 dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Immunoblotting for Autophagy Markers (LC3B and p62)
This protocol is for detecting changes in the levels of LC3B and p62 upon treatment with ROC-325.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
ROC-325
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-LC3B, anti-p62, anti-β-actin or anti-tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with the desired concentrations of ROC-325 for 24-48 hours.
-
Harvest cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. The conversion of LC3B-I to LC3B-II (a lower migrating band) and the accumulation of p62 are indicative of autophagy inhibition.
Autophagic Flux Assay with Bafilomycin A1
This assay is used to confirm that ROC-325 inhibits the degradation of autophagosomes.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
ROC-325
-
Bafilomycin A1 (a known late-stage autophagy inhibitor)
-
Immunoblotting reagents (as described above)
Procedure:
-
Treat cells with ROC-325, Bafilomycin A1, or a combination of both for the desired time. A typical experiment would include:
-
Untreated control
-
ROC-325 alone
-
Bafilomycin A1 alone
-
ROC-325 and Bafilomycin A1 co-treatment
-
-
Harvest the cells and perform immunoblotting for LC3B as described above.
-
A significant increase in LC3B-II levels with ROC-325 alone, and no further increase when combined with Bafilomycin A1, indicates that ROC-325 is blocking autophagic flux at the lysosomal degradation step.
Lysosomal pH Measurement
This protocol uses a fluorescent dye to measure changes in lysosomal pH.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
ROC-325
-
LysoSensor Green DND-189 or a similar ratiometric lysosomotropic dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with ROC-325 for the desired time.
-
Load the cells with LysoSensor Green DND-189 according to the manufacturer's instructions.
-
Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer.
-
An increase in the fluorescence of LysoSensor Green is indicative of lysosomal deacidification.
Transmission Electron Microscopy (TEM) for Autophagosome Visualization
TEM provides direct visual evidence of autophagosome accumulation.
Materials:
-
Cancer cell lines
-
ROC-325
-
Fixatives (e.g., glutaraldehyde, osmium tetroxide)
-
Embedding resins
-
Uranyl acetate and lead citrate for staining
-
Transmission electron microscope
Procedure:
-
Treat cells with ROC-325 (e.g., 1 µM for 6-24 hours).[2]
-
Fix the cells with glutaraldehyde, followed by post-fixation with osmium tetroxide.
-
Dehydrate the cells through a graded series of ethanol.
-
Embed the cells in resin and prepare ultrathin sections.
-
Stain the sections with uranyl acetate and lead citrate.
-
Visualize the sections using a transmission electron microscope. Look for the accumulation of double-membraned vesicles (autophagosomes) containing undigested cytoplasmic material.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of ROC-325.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line for xenograft establishment (e.g., 786-0 RCC or MV4-11 AML)[1][2]
-
Matrigel (for subcutaneous models)
-
ROC-325 formulated for oral administration
-
Vehicle control (e.g., water)
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice. For disseminated leukemia models, inject cells intravenously.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control and ROC-325 at various doses, e.g., 25, 50 mg/kg).
-
Administer ROC-325 orally, daily.
-
Measure tumor volume twice weekly using calipers. For leukemia models, monitor for signs of disease and survival.
-
At the end of the study, excise tumors and perform immunohistochemistry for autophagy markers (LC3B, p62) and markers of apoptosis (e.g., cleaved caspase-3).
Visualizations
Signaling Pathway of Autophagy Inhibition by ROC-325
Caption: Mechanism of ROC-325 action on the autophagy pathway.
Experimental Workflow for Assessing ROC-325 Efficacy
Caption: Experimental workflow for ROC-325 characterization.
Conclusion
ROC-325 is a potent, orally available autophagy inhibitor with a clear mechanism of action centered on the disruption of lysosomal function. Its superior preclinical anticancer activity compared to HCQ makes it a valuable tool for research into the role of autophagy in cancer and other diseases.[1] The data and protocols presented in this guide provide a solid foundation for scientists and drug development professionals to incorporate ROC-325 into their research endeavors. Further investigation into the full therapeutic potential of ROC-325 is warranted.
References
ROC-325: A Technical Guide to a Novel Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROC-325 is a novel, orally bioavailable small molecule that acts as a potent inhibitor of lysosomal autophagy.[1][2] It is a dimeric compound derived from the structural modification of hydroxychloroquine and the anti-schistosomal drug lucanthone.[1] Emerging as a significantly more potent alternative to hydroxychloroquine (HCQ), ROC-325 has demonstrated promising therapeutic potential in preclinical models of various cancers, including renal cell carcinoma and acute myeloid leukemia, as well as in non-malignant diseases such as pulmonary hypertension.[1][3][4] Its mechanism of action centers on the disruption of the final stages of autophagy, leading to the accumulation of autophagosomes and subsequent cellular stress and apoptosis in autophagy-dependent cells.[3][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of ROC-325, with a focus on its mechanism of action and the experimental methodologies used to characterize it.
Chemical Structure and Properties
ROC-325 is chemically identified as 1-[[2-[[2-[(7-chloro-4-quinolinyl)amino]ethyl]methylamino]ethyl]amino]-4-methyl-9H-thioxanthen-9-one.[6]
| Property | Value | Source |
| CAS Number | 1859141-26-6 | [2][6] |
| Molecular Formula | C28H27ClN4OS | [6] |
| Formula Weight | 503.1 g/mol | [6] |
| Purity | >98% | [6] |
| Solubility | DMSO: 3-4 mg/mL (5.96-7.95 mM), Chloroform: 10 mg/mL. Slightly soluble in DMF and Ethanol. | [2][6] |
| Appearance | Solid | [6] |
Mechanism of Action and Signaling Pathways
ROC-325 functions as a late-stage autophagy inhibitor by disrupting lysosomal function.[1][7] This leads to the deacidification of lysosomes and prevents the fusion of autophagosomes with lysosomes, thereby blocking the degradation of cellular components.[3][5] This disruption of autophagic flux results in the accumulation of autophagosomes and key autophagy-related proteins like LC3B-II and p62.[1][3] The anticancer effects of ROC-325 are dependent on functional autophagy, as knockdown of essential autophagy genes ATG5 and ATG7 diminishes its cytotoxic effects.[3][7]
In the context of pulmonary hypertension, ROC-325's therapeutic effects are multifaceted. Beyond autophagy inhibition, it promotes vasodilation by activating the endothelial nitric oxide synthase (eNOS)-nitric oxide (NO) signaling pathway.[1] It also leads to the degradation of hypoxia-inducible factors (HIF-1α and HIF-2α), which are key drivers in the pathogenesis of pulmonary hypertension.[1][8]
Caption: Signaling pathways affected by ROC-325.
Experimental Protocols
Synthesis of ROC-325
The synthesis of ROC-325 is a multi-step process. A representative scheme involves:
-
Palladium-catalyzed coupling of appropriate precursors.
-
Followed by deprotection steps using 4N HCl in dioxane.
-
A final palladium-catalyzed coupling reaction.
-
And a concluding deprotection step to yield ROC-325.[3]
Caption: Generalized synthesis workflow for ROC-325.
Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of ROC-325, a colorimetric MTT assay is commonly employed.
-
Cells are seeded in 96-well plates at a density of 5x10³ to 10,000 cells per well and allowed to adhere for 24 hours.[1][5]
-
The cells are then treated with varying concentrations of ROC-325 for 72 hours.[5][9]
-
Following treatment, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
The formazan crystals are then dissolved, and the absorbance is measured using a microplate reader to determine cell viability relative to untreated controls.[5]
Apoptosis Assay (Annexin V-FITC Staining)
The induction of apoptosis by ROC-325 can be quantified using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.
-
Cells are treated with ROC-325 for a specified period.
-
After treatment, both adherent and floating cells are collected.
-
The cells are then washed and resuspended in a binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension according to the manufacturer's protocol.[1]
-
The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Western Blotting
Western blotting is used to detect changes in the expression levels of specific proteins following treatment with ROC-325.
-
Cells are treated with ROC-325 and then lysed to extract total cellular proteins.[5]
-
Protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., LC3B, p62, eNOS, HIF-1α).[1][5]
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence detection system.[5]
Caption: Standard workflow for Western blotting analysis.
In Vitro and In Vivo Efficacy
Anticancer Activity
ROC-325 exhibits superior in vitro anticancer effects compared to hydroxychloroquine in a variety of cancer cell lines.[3] It effectively diminishes the viability of acute myeloid leukemia (AML) cells with IC50 values in the range of 0.7-2.2 µM.[2][4] In renal cell carcinoma (RCC) models, ROC-325 induces apoptosis and inhibits cell growth with IC50 values ranging from 4.9 to 11 µM across different cancer cell lines.[5][6] Oral administration of ROC-325 to mice with RCC xenografts was well-tolerated and resulted in a dose-dependent inhibition of tumor growth that was significantly more effective than HCQ.[2][3]
Effects on Pulmonary Hypertension
In experimental models of pulmonary hypertension (PH), ROC-325 has been shown to prevent the development of the disease, improve hemodynamic parameters, and inhibit vascular remodeling and right ventricular dysfunction.[1][8] It attenuates pulmonary vasoconstriction and enhances endothelial-dependent relaxation in isolated pulmonary artery rings.[1][8]
Conclusion
ROC-325 is a promising novel therapeutic agent with a well-defined mechanism of action as a potent autophagy inhibitor. Its superior efficacy compared to existing autophagy inhibitors like hydroxychloroquine, combined with its oral bioavailability, makes it a strong candidate for further clinical investigation in autophagy-dependent malignancies and other diseases like pulmonary hypertension. The experimental protocols outlined in this guide provide a framework for the continued evaluation of ROC-325 and other similar compounds in preclinical and clinical settings.
References
- 1. ahajournals.org [ahajournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Validate User [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ROC-325 | CAS 1859141-26-6 | Cayman Chemical | Biomol.com [biomol.com]
- 7. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
ROC-325: A Technical Guide to a Novel Lysosomal Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROC-325 is a novel and potent small molecule inhibitor of autophagy, a cellular process critical for homeostasis, which is often hijacked by cancer cells for survival. This technical guide provides an in-depth overview of the mechanism of action of ROC-325, its effects on cancer cells, and detailed experimental protocols for its study. ROC-325 acts as a lysosomal autophagy inhibitor, disrupting the final stages of the autophagic process. It is a dimeric compound derived from the structural motifs of hydroxychloroquine (HCQ) and lucanthone, demonstrating significantly greater potency than HCQ in preclinical models. This document summarizes the current understanding of the ROC-325 pathway, presenting quantitative data, experimental methodologies, and visual representations of the underlying cellular mechanisms to facilitate further research and drug development efforts in the field of autophagy inhibition.
Introduction to ROC-325
Autophagy is a catabolic process involving the lysosomal degradation of cellular components, which plays a dual role in cancer. While it can suppress tumor initiation, established tumors often exploit autophagy to survive metabolic stress and develop resistance to therapy. This has made the inhibition of autophagy a promising strategy in oncology.
ROC-325 is a novel, orally available autophagy inhibitor developed to be a more potent alternative to existing agents like hydroxychloroquine (HCQ).[1][2][3] It was synthesized by combining structural elements of HCQ and the anti-schistosomal drug lucanthone.[1][2] Preclinical studies have demonstrated that ROC-325 exhibits superior anticancer activity compared to HCQ across a range of cancer cell lines.[4][5]
Chemical Structure:
-
ROC-325: 1-[[2-[[2-[(7-chloro-4-quinolinyl)amino]ethyl]methylamino]ethyl]amino]-4-methyl-9H-thioxanthen-9-one
-
Hydroxychloroquine: 2-[--INVALID-LINK--amino]ethanol
-
Lucanthone: 1-[[2-(diethylamino)ethyl]amino]-4-methyl-9H-thioxanthen-9-one
Mechanism of Action: The ROC-325 Pathway of Autophagy Inhibition
ROC-325 exerts its autophagy-inhibitory effects at the lysosomal level, disrupting the final and critical step of the autophagic process: the fusion of autophagosomes with lysosomes and the subsequent degradation of cargo.[1][4]
The primary mechanism of action involves the deacidification of lysosomes .[1][4][6] Lysosomes maintain a highly acidic internal pH, which is essential for the activity of their degradative enzymes. By increasing the lysosomal pH, ROC-325 inactivates these enzymes, leading to a blockage of autophagic flux. This results in the accumulation of undegraded autophagosomes within the cell, a hallmark of late-stage autophagy inhibition.[1][4][6]
The precise molecular target of ROC-325 within the lysosome has not been definitively identified in the reviewed literature. However, its profound effect on lysosomal pH strongly suggests an interaction with the vacuolar H+-ATPase (V-ATPase), the proton pump responsible for maintaining the acidic environment of the lysosome, or other proteins involved in regulating lysosomal ion homeostasis.
The key molecular consequences of ROC-325 treatment include:
-
Increased Lysosomal pH: Disruption of the acidic environment of the lysosome.
-
Accumulation of Autophagosomes: Blockage of the degradation of autophagosomes.
-
Increased LC3B-II Levels: The lipidated form of LC3B, a marker of autophagosomes, accumulates due to the lack of degradation.[1][6]
-
Increased p62/SQSTM1 Levels: p62 is a receptor for cargo destined for autophagic degradation and is itself degraded in the process. Its accumulation is a reliable indicator of inhibited autophagic flux.[1][6]
The anticancer effects of ROC-325 are largely dependent on its ability to inhibit autophagy. This has been demonstrated in studies where the genetic knockdown of essential autophagy genes, such as ATG5 and ATG7, diminishes the cytotoxic effects of ROC-325.[1][4]
Signaling Pathway Diagram
Caption: ROC-325 inhibits autophagy by disrupting lysosomal function.
Quantitative Data
Table 1: In Vitro Anti-Cancer Activity of ROC-325 (IC50 Values)
| Cell Line | Cancer Type | ROC-325 IC50 (µM) | Hydroxychloroquine IC50 (µM) | Fold Difference (HCQ/ROC-325) |
| MV4-11 | Acute Myeloid Leukemia | 0.7 - 2.2 | ~10-fold higher | ~10 |
| MOLM-13 | Acute Myeloid Leukemia | 0.7 - 2.2 | Not specified | Not specified |
| 786-O | Renal Cell Carcinoma | 4.9 - 11 | Not specified | Not specified |
| A498 | Renal Cell Carcinoma | 4.9 - 11 | Not specified | Not specified |
| A549 | Lung Cancer | 4.9 - 11 | Not specified | Not specified |
| H460 | Lung Cancer | 4.9 - 11 | Not specified | Not specified |
| Panc-1 | Pancreatic Cancer | 4.9 - 11 | Not specified | Not specified |
| MIA PaCa-2 | Pancreatic Cancer | 4.9 - 11 | Not specified | Not specified |
| PC-3 | Prostate Cancer | 4.9 - 11 | Not specified | Not specified |
| DU145 | Prostate Cancer | 4.9 - 11 | Not specified | Not specified |
| MCF-7 | Breast Cancer | 4.9 - 11 | Not specified | Not specified |
| MDA-MB-231 | Breast Cancer | 4.9 - 11 | Not specified | Not specified |
Data compiled from multiple preclinical studies. The IC50 range for AML cell lines was reported as 0.7-2.2 µM.[1] For other cancer types, a broader range of 4.9 to 11 µM was observed. ROC-325 was consistently found to be approximately 10-fold more potent than HCQ.[1]
Table 2: Dose-Dependent Effects of ROC-325 on Autophagy Markers (MV4-11 and MOLM-13 AML cells)
| ROC-325 Concentration (µM) | LC3B-II Levels | p62 Levels |
| 0 (Control) | Basal | Basal |
| 0.5 | Increased | Increased |
| 1 | Markedly Increased | Markedly Increased |
| 2.5 | Markedly Increased | Markedly Increased |
| 5 | Markedly Increased | Markedly Increased |
This table represents a qualitative summary of Western blot data from published studies. Treatment with ROC-325 for 24 hours leads to a dose-dependent accumulation of both LC3B-II and p62, indicative of autophagy inhibition.[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of ROC-325.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of ROC-325 (e.g., 0.1 to 20 µM) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot for Autophagy Markers
This protocol is used to detect changes in the levels of LC3B and p62.
-
Cell Lysis: Treat cells with ROC-325 for the desired time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (to detect both LC3B-I and LC3B-II) and p62 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Lysosomal pH Measurement (LysoSensor Green Assay)
This protocol is used to measure the deacidification of lysosomes.
-
Cell Treatment: Treat cells with ROC-325 for the desired time (e.g., 6-24 hours).
-
Dye Loading: Incubate the cells with LysoSensor Green DND-189 (e.g., 1 µM) for 30 minutes at 37°C.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. A decrease in green fluorescence indicates an increase in lysosomal pH.
-
Flow Cytometry: Quantify the fluorescence intensity of the cell population using a flow cytometer. A shift in the fluorescence peak to the left indicates lysosomal deacidification.
-
Transmission Electron Microscopy (TEM)
This protocol is used to visualize the accumulation of autophagosomes.
-
Cell Fixation: Treat cells with ROC-325 (e.g., 1 µM) for 6-24 hours. Fix the cells in a solution of 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer.
-
Post-fixation: Post-fix the cells in 1% osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the cells in a graded series of ethanol and embed them in an epoxy resin.
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope to identify the accumulation of double-membraned autophagosomes.
Experimental Workflow Diagram
Caption: A typical workflow for the preclinical evaluation of ROC-325.
Conclusion and Future Directions
ROC-325 is a promising novel autophagy inhibitor with significantly greater potency than hydroxychloroquine in preclinical models of cancer. Its mechanism of action is centered on the disruption of lysosomal function, leading to a blockade of autophagic flux and subsequent cancer cell death. The in-depth technical information provided in this guide is intended to facilitate further research into this compound and the broader field of autophagy inhibition.
Future research should focus on:
-
Identifying the precise molecular target of ROC-325 to better understand its mechanism of action and potential off-target effects.
-
Evaluating the efficacy of ROC-325 in combination with other anticancer agents , as autophagy is a known mechanism of resistance to chemotherapy, radiation, and targeted therapies.
-
Conducting clinical trials to assess the safety, tolerability, and preliminary efficacy of ROC-325 in patients with autophagy-dependent malignancies.
The development of potent and specific autophagy inhibitors like ROC-325 is a critical step towards validating autophagy as a therapeutic target in cancer and other diseases where this process is dysregulated.
References
- 1. Hydroxychloroquine | C18H26ClN3O | CID 3652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. hydroxychloroquine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
ROC-325: A Technical Guide to its Cellular Effects and Foundational Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROC-325 is a novel and potent small molecule inhibitor of lysosomal autophagy.[1][2] Developed as a dimeric compound with structural elements from hydroxychloroquine (HCQ) and the anti-schistosomal drug lucanthone, ROC-325 has demonstrated significantly greater potency in preclinical studies compared to HCQ, a well-known autophagy inhibitor.[3][4] This technical guide provides an in-depth overview of the foundational research on the cellular effects of ROC-325, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated signaling pathways. The primary focus of research to date has been on its anti-cancer and anti-pulmonary hypertension activities.[1][3]
Core Mechanism of Action: Lysosomal Autophagy Inhibition
The principal cellular effect of ROC-325 is the inhibition of the late stages of autophagy.[5] Autophagy is a catabolic process involving the lysosomal degradation of cellular components, which can promote cell survival under stress conditions.[3][5] ROC-325 disrupts this process by impairing lysosomal function.[3][6]
The hallmark features of ROC-325-induced autophagy inhibition include:
-
Accumulation of Autophagosomes: Treatment with ROC-325 leads to the buildup of autophagosomes filled with undegraded cargo.[3][4]
-
Lysosomal Deacidification: The compound causes an increase in the pH of lysosomes, which is essential for the activity of degradative enzymes.[3][6]
-
Increased Lysosomal Membrane Permeability: ROC-325 has been shown to increase the permeability of the lysosomal membrane.[3]
-
Modulation of Autophagy Markers: It leads to the accumulation of microtubule-associated protein 1A/1B-light chain 3 (LC3B-II) and p62/SQSTM1 (p62), proteins that are normally degraded during autophagy.[1][3][6] It also elevates the expression of Cathepsin D.[3][4]
-
Disruption of Autophagic Flux: Clamp experiments using agents like Bafilomycin A1 have confirmed that ROC-325 potently inhibits the overall process of autophagic degradation.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of ROC-325.
Table 1: In Vitro Anti-Cancer Activity of ROC-325
| Cell Line Type | Metric | Value | Reference |
| Acute Myeloid Leukemia (AML) | IC50 Range | 0.7 - 2.2 µM | [3][7] |
| Diverse Human Cancer Cell Lines (13 types) | Potency vs. HCQ | ~10-fold more potent | [3] |
| Renal Cell Carcinoma (RCC) | In vitro superiority vs. HCQ | Exhibited superior anticancer effects | [4][8] |
Table 2: In Vitro Cellular Effects of ROC-325 in MV4-11 AML Cells
| Parameter | Concentration | Duration | Observed Effect | Reference |
| Autophagosome Accumulation | 1 µM | 6h & 24h | Visualization of autophagosomes with undegraded cargo | [6] |
| LC3B and p62 Levels | Indicated Concentrations | 24h | Increased protein expression | [6] |
| Gene Expression | 1 µM | Not Specified | Altered levels of autophagy-dependent degradation pathways | [3] |
Key Cellular Effects and Signaling Pathways
Anti-Cancer Effects
In cancer cells, particularly in Acute Myeloid Leukemia (AML) and Renal Cell Carcinoma (RCC), the inhibition of cytoprotective autophagy by ROC-325 is a key component of its anti-tumor activity.[3][5] By blocking this survival pathway, ROC-325 can induce apoptosis and diminish cancer cell viability.[3][4] The anti-cancer effects of ROC-325 have been shown to be dependent on the presence of essential autophagy genes, ATG5 and ATG7.[3][4][5]
Caption: ROC-325's anti-cancer mechanism of action.
Effects in Pulmonary Hypertension
In preclinical models of Pulmonary Hypertension (PH), ROC-325 has demonstrated therapeutic potential through a multifaceted mechanism.[1] Beyond autophagy inhibition, it influences key signaling pathways involved in vascular tone and remodeling.[1]
-
eNOS-NO Pathway Activation: ROC-325 enhances the production of nitric oxide (NO) by activating endothelial nitric oxide synthase (eNOS). This is achieved through the phosphorylation of eNOS at Ser1177 and dephosphorylation at Thr495.[1][2] Increased NO leads to vasodilation.[1]
-
HIF Degradation: The compound promotes the degradation of hypoxia-inducible factors (HIF-1α and HIF-2α), which are key mediators in the pathogenesis of PH.[1][2]
Caption: ROC-325's multifaceted effects in pulmonary hypertension.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational research of ROC-325.
Transmission Electron Microscopy (TEM) for Autophagosome Visualization
-
Objective: To visually confirm the accumulation of autophagosomes following ROC-325 treatment.
-
Cell Culture and Treatment: MV4-11 AML cells were treated with 1 µM ROC-325 for 6 or 24 hours.[6]
-
Fixation: Cells were harvested and fixed in a solution of 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer.
-
Post-fixation and Staining: Samples were post-fixed in 1% osmium tetroxide, followed by en bloc staining with uranyl acetate.
-
Dehydration and Embedding: Cells were dehydrated through a graded series of ethanol concentrations and embedded in an epoxy resin.
-
Sectioning and Imaging: Ultrathin sections (70-90 nm) were cut, mounted on copper grids, and stained with lead citrate. Images were then acquired using a transmission electron microscope.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. experts.azregents.edu [experts.azregents.edu]
The Core Mechanism of ROC-325: A Technical Guide to its Early Preclinical Evaluation in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROC-325 is a novel, orally bioavailable small molecule that has demonstrated significant potential as an anti-cancer agent in early preclinical studies. Developed as a dimeric compound derived from hydroxychloroquine (HCQ) and lucanthone scaffolds, ROC-325 functions as a potent inhibitor of lysosomal autophagy. This technical guide provides an in-depth overview of the foundational in vitro studies that have elucidated the core mechanism of action of ROC-325 in various cancer cell lines, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anti-proliferative Activity of ROC-325 in Cancer Cell Lines
ROC-325 has been shown to exhibit superior anti-proliferative effects compared to its predecessor, hydroxychloroquine (HCQ), across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined by MTT assays after 72 hours of treatment, demonstrate a potency that is approximately 10-fold greater than that of HCQ.
Table 1: IC50 Values of ROC-325 and Hydroxychloroquine (HCQ) in Various Cancer Cell Lines
| Cell Line | Cancer Type | ROC-325 IC50 (µM) | HCQ IC50 (µM) |
| A498 | Renal Cell Carcinoma | 4.9 | >50 |
| A549 | Lung Carcinoma | 11 | >50 |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 | >50 |
| COLO-205 | Colon Carcinoma | 5.4 | >50 |
| DLD-1 | Colon Carcinoma | 7.4 | >50 |
| IGROV-1 | Ovarian Carcinoma | 11 | >50 |
| MCF-7 | Breast Carcinoma | 8.2 | >50 |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 | >50 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 | >50 |
| PC-3 | Prostate Carcinoma | 11 | >50 |
| RL | Non-Hodgkin's Lymphoma | 8.4 | >50 |
| UACC-62 | Melanoma | 6.0 | >50 |
Induction of Apoptosis
A key mechanism through which ROC-325 exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. Studies in renal cell carcinoma (RCC) and acute myeloid leukemia (AML) cell lines have demonstrated a dose-dependent increase in apoptotic cells following treatment with ROC-325.
Table 2: Apoptosis Induction by ROC-325 in Renal Cell Carcinoma (RCC) Cell Lines
| Cell Line | Treatment (48h) | % Active Caspase-3 Positive Cells | % Sub-G1 Population (DNA Fragmentation) |
| 786-O | Control | ~5% | ~3% |
| ROC-325 (2.5 µM) | ~15% | ~10% | |
| ROC-325 (5 µM) | ~30% | ~25% | |
| A498 | Control | ~3% | ~2% |
| ROC-325 (2.5 µM) | ~12% | ~8% | |
| ROC-325 (5 µM) | ~25% | ~20% |
Note: The values in Table 2 are approximate, based on graphical representations in the cited literature, and are intended for illustrative purposes.
Core Mechanism of Action: Inhibition of Autophagy
The primary molecular mechanism of ROC-325 is the inhibition of the cellular process of autophagy. Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, which cancer cells often exploit to survive under stressful conditions. ROC-325 disrupts this process at the lysosomal level.
Lysosomal Deacidification and Disruption of Autophagic Flux
ROC-325 treatment leads to the deacidification of lysosomes, which is critical for the activity of lysosomal hydrolases that are responsible for the degradation of autophagic cargo. This impairment of lysosomal function results in the accumulation of autophagosomes that are unable to fuse with functional lysosomes and degrade their contents, a state referred to as disrupted autophagic flux.
Accumulation of Autophagy Markers
The inhibition of autophagic degradation by ROC-325 leads to the accumulation of key autophagy-related proteins. Western blot analyses consistently show a dose-dependent increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62/SQSTM1). LC3-II is a marker of autophagosome formation, and p62 is a cargo receptor that is itself degraded by autophagy. Their accumulation is a hallmark of autophagy inhibition.
Signaling Pathways and Experimental Workflows
Signaling Pathway of ROC-325 Action
The following diagram illustrates the core signaling pathway affected by ROC-325.
Caption: Mechanism of ROC-325-induced apoptosis via autophagy inhibition.
Experimental Workflow for Assessing ROC-325 Activity
The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of ROC-325.
Caption: Workflow for in vitro evaluation of ROC-325.
Detailed Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of ROC-325 (and HCQ as a comparator) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with ROC-325 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, p62, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with ROC-325 for 48 hours. Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Autophagic Flux Assay
-
Cell Treatment: Treat cells with ROC-325 in the presence or absence of a lysosomal inhibitor such as Bafilomycin A1 (BafA1) for the final 2-4 hours of the treatment period.
-
Cell Lysis and Western Blotting: Lyse the cells and perform western blot analysis for LC3B and p62 as described above.
-
Data Analysis: Compare the levels of LC3-II in cells treated with ROC-325 alone to those co-treated with ROC-325 and BafA1. A significant increase in LC3-II in the presence of BafA1 indicates a functional autophagic flux. If ROC-325 treatment alone results in LC3-II levels comparable to those with BafA1 co-treatment, it indicates a blockage of autophagic flux.
Conclusion
Early in vitro studies have established ROC-325 as a potent inhibitor of autophagy with significant anti-cancer activity in a broad range of cancer cell lines. Its mechanism of action centers on the disruption of lysosomal function, leading to the inhibition of autophagic flux and subsequent induction of apoptosis. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding of the preclinical evaluation of ROC-325 and highlight its potential as a therapeutic agent for autophagy-dependent malignancies. Further research is warranted to explore its efficacy in vivo and to fully elucidate the upstream and downstream signaling events associated with its activity.
The Lysosomotropic Properties of ROC-325: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ROC-325 is a novel, orally bioavailable small molecule inhibitor of lysosomal-mediated autophagy. A dimeric compound synthesized from core elements of hydroxychloroquine (HCQ) and the anti-schistosomal drug lucanthone, ROC-325 demonstrates significantly greater potency—approximately 10-fold higher—than HCQ in preclinical models.[1][2] Its primary mechanism of action involves the disruption of lysosomal function, leading to the inhibition of autophagy, a critical cellular process implicated in cancer cell survival and therapeutic resistance. This technical guide provides an in-depth overview of the lysosomotropic properties of ROC-325, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.
Core Mechanism of Action: Lysosomotropism and Autophagy Inhibition
ROC-325 exerts its anticancer effects through its lysosomotropic properties, accumulating within the acidic environment of lysosomes and disrupting their function. This leads to the inhibition of the final stages of autophagy, a cellular recycling process that cancer cells often exploit to survive under stress.
The key hallmark features of ROC-325-mediated autophagy inhibition include:
-
Lysosomal Deacidification: ROC-325 raises the pH of the lysosomal lumen, inactivating the acid-dependent hydrolases essential for the degradation of autophagic cargo.[2]
-
Accumulation of Autophagosomes: By preventing the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents, ROC-325 treatment leads to the accumulation of autophagosomes filled with undegraded cellular material.[1][2]
-
Increased Lysosomal Membrane Permeability: The compound increases the permeability of the lysosomal membrane, further disrupting lysosomal integrity.
-
Modulation of Autophagy Markers: Treatment with ROC-325 results in the accumulation of key autophagy-related proteins, including Microtubule-associated protein 1A/1B-light chain 3 (LC3B) and Sequestosome 1 (p62), which are normally degraded during autophagic flux.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of ROC-325 from various preclinical studies.
Table 1: In Vitro Anticancer Activity of ROC-325 in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MV4-11 | 0.7 - 2.2 | [3] |
| MOLM-13 | 0.7 - 2.2 | [3] |
| HL-60 | 0.7 - 2.2 | [3] |
| KG-1 | 0.7 - 2.2 | [3] |
Table 2: In Vivo Efficacy of ROC-325 in Preclinical Cancer Models
| Cancer Model | Treatment | Key Findings | Reference |
| Disseminated MV4-11 Human AML Xenograft | 50 mg/kg ROC-325 (QDx5, oral) | Significantly increased lifespan. | [3] |
| Disseminated MV4-11 Human AML Xenograft | ROC-325 + Azacitidine (5 mg/kg IV, 2X per week) | Significantly greater extension of overall survival compared to either single agent. | [1][3] |
| 786-0 Renal Cell Carcinoma (RCC) Xenograft | 25, 40, or 50 mg/kg ROC-325 (QD, oral) | Significant, dose-dependent inhibition of tumor progression; superior to 60 mg/kg HCQ. | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the lysosomotropic properties of ROC-325.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of ROC-325 on cancer cell lines.
-
Method:
-
AML cell lines (MOLM-13, MV4-11, HL-60, KG-1) are seeded in 96-well plates.
-
Cells are treated with varying concentrations of ROC-325, azacitidine, or a combination of both for 72 hours.[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
-
Transmission Electron Microscopy (TEM)
-
Objective: To visualize the accumulation of autophagosomes in cells treated with ROC-325.
-
Method:
-
MV4-11 AML cells are treated with 1 µM ROC-325 for 6 or 24 hours.[1]
-
Cells are fixed, dehydrated, and embedded in resin.
-
Ultrathin sections are cut and stained with uranyl acetate and lead citrate.
-
Sections are examined using a transmission electron microscope to visualize the morphology and accumulation of autophagosomes.
-
Immunoblotting
-
Objective: To quantify the expression levels of autophagy-related proteins (LC3B and p62).
-
Method:
-
MV4-11 and MOLM-13 cells are treated with the indicated concentrations of ROC-325 for 24 hours.[1]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against LC3B and p62.
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence detection system.
-
Lysosomal pH Measurement (LysoSensor Green)
-
Objective: To assess the effect of ROC-325 on lysosomal pH.
-
Method:
-
AML cells are treated with ROC-325.
-
Cells are then loaded with LysoSensor Green DND-189, a fluorescent probe that accumulates in acidic organelles and exhibits a pH-dependent increase in fluorescence intensity in acidic environments.
-
The fluorescence is quantified using confocal microscopy and flow cytometry to determine changes in lysosomal pH. A decrease in fluorescence intensity indicates lysosomal deacidification.[1]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the in vivo anticancer efficacy and tolerability of ROC-325.
-
Method for AML Xenograft Model:
-
NOD/SCID mice are injected intravenously with MV4-11 cells to establish a disseminated AML model.[1]
-
Mice are treated with ROC-325 (e.g., 50 mg/kg, orally, once daily for 5 days) and/or azacitidine (e.g., 5 mg/kg, intravenously, twice a week).[3]
-
Animal survival and body weight are monitored.
-
At the study endpoint, tissues such as bone marrow and spleen are collected for immunohistochemical analysis of autophagy markers (LC3B and p62).[1]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of ROC-325 induced autophagy inhibition.
Caption: General experimental workflow for evaluating ROC-325.
Caption: ROC-325 signaling in pulmonary hypertension.
Conclusion and Future Directions
ROC-325 represents a promising second-generation autophagy inhibitor with superior preclinical efficacy and tolerability compared to hydroxychloroquine. Its potent lysosomotropic properties, leading to the effective blockade of autophagic flux, underscore its potential as a therapeutic agent in autophagy-dependent malignancies such as AML and RCC. Furthermore, its multifaceted mechanism of action, including the modulation of the eNOS-NO and HIF pathways, suggests its potential utility in other diseases like pulmonary hypertension. Further clinical investigation is warranted to establish the safety and efficacy of ROC-325 in human patients.
References
- 1. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel autophagy inhibitor ROC-325 augments the antileukemic activity of azacitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
ROC-325: A Technical Guide to its Impact on Autophagosome Accumulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROC-325 is a novel and potent small molecule inhibitor of autophagy, demonstrating significantly greater anticancer and autophagy-inhibiting activity than the widely used antimalarial drug, hydroxychloroquine (HCQ)[1][2]. This technical guide provides an in-depth analysis of ROC-325's mechanism of action, focusing on its pronounced effect on autophagosome accumulation. Through a comprehensive review of preclinical studies, this document outlines the quantitative effects of ROC-325 on key autophagy markers, details the experimental protocols for assessing its activity, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a critical resource for researchers and drug development professionals investigating autophagy inhibition as a therapeutic strategy in various disease models.
Introduction to ROC-325 and Autophagy Inhibition
Autophagy is a fundamental cellular process responsible for the degradation of damaged organelles and long-lived proteins, playing a dual role in both cell survival and cell death. In the context of cancer and other diseases, autophagy can act as a survival mechanism, enabling cells to withstand stress conditions such as hypoxia and chemotherapy[3][4]. Consequently, the inhibition of autophagy has emerged as a promising therapeutic approach.
ROC-325 is a dimeric small molecule that incorporates modified core elements of hydroxychloroquine and the anti-schistosomal drug lucanthone[1]. It has been developed as a potent inhibitor of the late stage of autophagy, specifically targeting lysosomal function[1][3]. By disrupting the acidic microenvironment of the lysosome, ROC-325 prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes with undegraded cargo[2][3]. This guide will delve into the technical details of this process.
Quantitative Effects of ROC-325 on Autophagy Markers
The primary indicators of autophagosome accumulation are the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62/SQSTM1). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). The p62 protein is a cargo receptor that is itself degraded by autophagy. Therefore, inhibition of autophagic flux leads to an increase in both LC3-II and p62 levels.
The following tables summarize the quantitative data from various preclinical studies on the effect of ROC-325 on these key autophagy markers.
Table 1: In Vitro Effects of ROC-325 on Autophagy Markers in Cancer Cell Lines
| Cell Line | Concentration of ROC-325 | Duration of Treatment | Change in LC3-II Levels | Change in p62 Levels | Reference |
| MV4-11 (AML) | Indicated concentrations | 24 hours | Dose-dependent increase | Dose-dependent increase | [3] |
| MOLM-13 (AML) | Indicated concentrations | 24 hours | Dose-dependent increase | Dose-dependent increase | [3] |
| 786-O (RCC) | 5 µmol/L | 24 hours | Robust increase | Dose-dependent increase | |
| A498 (RCC) | 5 µmol/L | 24 hours | Robust increase | Dose-dependent increase | |
| Human PASMCs | Dose-dependent | 24 hours (hypoxia) | Dose-dependent increase | Prevention of reduction | [1] |
| Human PAECs | Not specified | Not specified | Increased expression | Partly restored reduction | [1] |
Table 2: In Vivo Effects of ROC-325 on Autophagy Markers
| Animal Model | Dosage of ROC-325 | Duration of Treatment | Tissue/Organ | Change in LC3B Levels | Change in p62 Levels | Reference |
| MCT-exposed rats (PH) | Not specified | Not specified | Lung tissues | Inhibition of increase | Inhibition of increase | [1] |
| MV4-11 AML xenografts | 50 mg/kg (QDx5) | Endpoint of study | Bone marrow & spleen | Significant increase | Significant increase | [3][4] |
| 786-0 RCC xenografts | Not specified | 6 hours post-last dose | Tumors | Significant increase | Significant increase | [5] |
Experimental Protocols
The following sections detail the methodologies used to quantify the effects of ROC-325 on autophagosome accumulation.
Western Blotting for LC3 and p62
This technique is used to quantify the protein levels of LC3-II and p62.
-
Cell Lysis: Cells are treated with ROC-325 at various concentrations and for specified durations. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against LC3B and p62. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The lower band on the LC3 blot represents the lipidated LC3-II form, which is a marker for autophagosomes[5].
Immunocytochemistry for LC3B Puncta Formation
This method visualizes the accumulation of autophagosomes within cells.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with ROC-325.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent such as Triton X-100.
-
Immunostaining: The cells are incubated with a primary antibody against LC3B, followed by a fluorescently labeled secondary antibody.
-
Microscopy: The coverslips are mounted on slides, and the formation of LC3B punctae (representing autophagosomes) is visualized using a fluorescence or confocal microscope[5].
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of autophagosomes and their contents.
-
Cell Preparation: Cells treated with ROC-325 are fixed with glutaraldehyde.
-
Processing: The cells are post-fixed with osmium tetroxide, dehydrated in a graded series of ethanol, and embedded in resin.
-
Ultrathin Sectioning and Staining: Ultrathin sections are cut and stained with uranyl acetate and lead citrate.
-
Imaging: The sections are examined with a transmission electron microscope to visualize the accumulation of autophagosomes containing undegraded cargo[3].
Autophagic Flux Assays
To confirm that the accumulation of autophagosomes is due to a blockage in degradation rather than an increase in formation, autophagic flux assays are performed.
-
Bafilomycin A1 Co-treatment: Cells are treated with ROC-325 in the presence or absence of bafilomycin A1, a known inhibitor of the vacuolar H+-ATPase that blocks lysosomal acidification and autophagosome-lysosome fusion.
-
Analysis: The levels of LC3-II and p62 are assessed by Western blotting. If ROC-325 is a late-stage autophagy inhibitor, co-treatment with bafilomycin A1 will not lead to a further significant increase in LC3-II or p62 levels compared to ROC-325 treatment alone, indicating that ROC-325 has already maximally inhibited autophagic flux.
Visualizing the Impact of ROC-325
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows related to ROC-325's effect on autophagosome accumulation.
Caption: Mechanism of ROC-325-induced autophagosome accumulation.
Caption: Experimental workflow for Western blot analysis.
Caption: Logic of the autophagic flux assay.
Conclusion
ROC-325 is a potent, orally bioavailable autophagy inhibitor that disrupts the final stage of the autophagy pathway[1]. Its mechanism of action, centered on the deacidification of lysosomes, leads to a significant and measurable accumulation of autophagosomes, as evidenced by increased levels of LC3-II and p62[2][3]. The experimental protocols detailed in this guide provide a robust framework for assessing the activity of ROC-325 and other potential autophagy inhibitors. The superior potency of ROC-325 compared to hydroxychloroquine positions it as a valuable tool for preclinical research and a promising candidate for clinical investigation in autophagy-dependent malignancies and other diseases[2]. Further studies are warranted to fully elucidate its therapeutic potential and to rigorously evaluate its safety and efficacy in clinical settings[3].
References
- 1. ahajournals.org [ahajournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Framework for a Preliminary Investigation into Compound Toxicity: A Technical Guide
Absence of Public Data on ROC-325
Extensive searches for "ROC-325 toxicity," "ROC-325 mechanism of action," "ROC-325 preclinical studies," and "ROC-325 clinical trials" have yielded no specific information regarding a compound with this designation. The search results provided general information about preclinical toxicology studies but did not contain any data pertaining to ROC-325. This suggests that "ROC-325" may be an internal development code, a compound not yet disclosed in public literature, or a misnomer.
Without publicly available data, it is not possible to provide a specific in-depth technical guide on the toxicity of ROC-325. However, a template for such a guide, adhering to the user's detailed requirements, is provided below. This framework can be utilized to structure and present toxicological data once it becomes available for ROC-325 or any other investigational compound.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a template for the preliminary toxicological assessment of a novel therapeutic candidate. It outlines the essential components of a preclinical safety evaluation, including in vitro and in vivo studies, and establishes a framework for data presentation and interpretation. The methodologies and data visualizations presented herein are intended to serve as a comprehensive guide for the initial stages of drug safety assessment.
Introduction
A thorough understanding of a drug candidate's toxicity profile is paramount for its advancement through the drug development pipeline.[1][2][3] Preclinical toxicology studies are designed to identify potential adverse effects, establish a safe starting dose for clinical trials, and elucidate the mechanisms of toxicity.[1][2] This guide provides a standardized framework for documenting the preliminary toxicity assessment of an investigational compound.
In Vitro Toxicity Assessment
Cytotoxicity
Objective: To determine the direct cytotoxic effects of the compound on various cell lines.
Experimental Protocol:
-
Cell Lines: A panel of relevant human cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity, and a cancer cell line relevant to the compound's therapeutic target) are cultured according to standard protocols.
-
Compound Preparation: The test compound is dissolved in a suitable vehicle (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.
-
Assay Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with a medium containing the various concentrations of the test compound or vehicle control.
-
Viability Assessment: After a predetermined exposure time (e.g., 24, 48, and 72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Data Presentation:
| Cell Line | Exposure Time (hours) | IC50 (µM) |
| HepG2 | 24 | [Insert Value] |
| 48 | [Insert Value] | |
| 72 | [Insert Value] | |
| HEK293 | 24 | [Insert Value] |
| 48 | [Insert Value] | |
| 72 | [Insert Value] | |
| [Cancer Cell Line] | 24 | [Insert Value] |
| 48 | [Insert Value] | |
| 72 | [Insert Value] |
Genotoxicity
Objective: To assess the potential of the compound to induce genetic mutations.
Experimental Protocol:
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used to detect point mutations and frameshift mutations.
-
Metabolic Activation: The assay is performed with and without the addition of a mammalian liver homogenate (S9 fraction) to assess the genotoxicity of the parent compound and its metabolites.
-
Procedure: The bacterial strains are exposed to various concentrations of the test compound, a vehicle control, and positive controls in the presence or absence of the S9 mix. The number of revertant colonies is counted after incubation.
-
Interpretation: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.
-
Data Presentation:
| Bacterial Strain | Metabolic Activation (S9) | Result (Mutagenic/Non-mutagenic) | Fold Increase over Background (at highest non-toxic dose) |
| TA98 | - | [Insert Result] | [Insert Value] |
| + | [Insert Result] | [Insert Value] | |
| TA100 | - | [Insert Result] | [Insert Value] |
| + | [Insert Result] | [Insert Value] | |
| TA1535 | - | [Insert Result] | [Insert Value] |
| + | [Insert Result] | [Insert Value] | |
| TA1537 | - | [Insert Result] | [Insert Value] |
| + | [Insert Value] | [Insert Value] | |
| WP2 uvrA | - | [Insert Result] | [Insert Value] |
| + | [Insert Result] | [Insert Value] |
In Vivo Toxicity Assessment
Acute Toxicity Study
Objective: To determine the potential for toxicity after a single high dose of the compound and to identify the maximum tolerated dose (MTD).
Experimental Protocol:
-
Animal Model: A rodent species (e.g., Sprague-Dawley rats or CD-1 mice), with both male and female animals, is typically used.
-
Dosing: The compound is administered via the intended clinical route (e.g., oral gavage, intravenous injection) at escalating doses to different groups of animals. A vehicle control group is also included.
-
Observations: Animals are observed for clinical signs of toxicity (e.g., changes in behavior, appearance, body weight) at regular intervals for up to 14 days post-dose.
-
Endpoint: The study endpoint is the determination of the MTD, defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight. Gross necropsy is performed on all animals at the end of the study.
Data Presentation:
| Dose Group (mg/kg) | Sex | Number of Animals | Clinical Signs of Toxicity | Body Weight Change (%) | Mortality |
| Vehicle | M | [Insert No.] | [Insert Observations] | [Insert Value] | [Insert Value] |
| F | [Insert No.] | [Insert Observations] | [Insert Value] | [Insert Value] | |
| Low Dose | M | [Insert No.] | [Insert Observations] | [Insert Value] | [Insert Value] |
| F | [Insert No.] | [Insert Observations] | [Insert Value] | [Insert Value] | |
| Mid Dose | M | [Insert No.] | [Insert Observations] | [Insert Value] | [Insert Value] |
| F | [Insert No.] | [Insert Observations] | [Insert Value] | [Insert Value] | |
| High Dose | M | [Insert No.] | [Insert Observations] | [Insert Value] | [Insert Value] |
| F | [Insert No.] | [Insert Observations] | [Insert Value] | [Insert Value] |
Visualizations
Hypothetical Signaling Pathway Perturbation
Caption: Hypothetical signaling pathway inhibited by ROC-325 leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity
Caption: Workflow for determining the in vitro cytotoxicity of a test compound.
Logical Relationship for Go/No-Go Decision
Caption: Decision-making logic for advancing a compound based on toxicity data.
Conclusion
This framework provides a structured approach to the preliminary toxicological evaluation of a novel compound. The systematic collection and clear presentation of in vitro and in vivo data are crucial for making informed decisions in the drug development process. The provided templates for data tables and visualizations are designed to ensure clarity, comparability, and regulatory readiness. Once data for ROC-325 is available, this guide can be populated to create a comprehensive and informative technical whitepaper.
References
The Science Behind ROC-325: A Potent Inhibitor of Lysosomal Function and Autophagy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ROC-325 is a novel and potent small molecule inhibitor of autophagy, a cellular process critical for the degradation and recycling of cellular components.[1][2] Its mechanism of action centers on the disruption of lysosomal function, a key step in the final stages of autophagy.[1][3] By inducing the deacidification of lysosomes, ROC-325 effectively halts the degradation of autophagosomes, leading to their accumulation within the cell and a subsequent breakdown of the autophagic flux.[1][2] This targeted inhibition of a fundamental cellular process has positioned ROC-325 as a promising therapeutic agent, particularly in oncology, where it has demonstrated significantly greater anticancer activity than the well-known autophagy inhibitor, hydroxychloroquine (HCQ).[1][4] This technical guide provides a comprehensive overview of the basic science behind ROC-325, including its impact on lysosomal function, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of its mechanism of action.
Introduction to Lysosomal Function and Autophagy
Lysosomes are membrane-bound organelles that serve as the primary digestive compartments within eukaryotic cells.[5] They contain a host of hydrolytic enzymes capable of breaking down a wide variety of macromolecules, including proteins, nucleic acids, carbohydrates, and lipids. This degradative capability is essential for numerous cellular processes, most notably autophagy.
Autophagy is a highly conserved cellular process responsible for the removal of damaged organelles and long-lived proteins.[3][6] The process involves the formation of a double-membraned vesicle, known as an autophagosome, which engulfs cytoplasmic material. The autophagosome then fuses with a lysosome to form an autolysosome, where the captured material is degraded by lysosomal enzymes.[3] The resulting breakdown products are then released back into the cytoplasm for reuse by the cell. This recycling pathway is crucial for maintaining cellular homeostasis, particularly under conditions of stress.
ROC-325: A Novel Dimeric Compound Targeting Lysosomal Function
ROC-325 was developed through logical medicinal chemistry approaches, combining structural motifs from hydroxychloroquine (HCQ) and the antischistosomal drug lucanthone.[1] This novel dimeric compound was designed to be a more potent and effective inhibitor of autophagic degradation than existing agents like HCQ.[1][3]
The primary mechanism of action of ROC-325 is the disruption of lysosomal function.[1] Specifically, ROC-325 acts as a lysosomotropic agent, accumulating within the acidic environment of the lysosome.[5] This accumulation leads to the deacidification of the lysosomal lumen, raising its pH.[1][3] The acidic environment is critical for the optimal activity of the lysosomal hydrolases responsible for degrading the contents of the autophagosome.[3] By neutralizing the lysosomal pH, ROC-325 effectively inhibits these enzymes, thereby blocking the final degradation step of autophagy.[1]
The consequences of this lysosomal dysfunction are the hallmark features of autophagy inhibition observed with ROC-325 treatment.[1] These include:
-
Accumulation of autophagosomes: With the degradation pathway blocked, autophagosomes containing undegraded cargo build up within the cell.[1][3]
-
Increased levels of autophagy markers: The proteins LC3B-II, which is associated with the autophagosome membrane, and p62, a protein that is normally degraded by autophagy, accumulate and serve as key markers of autophagy inhibition.[3][4]
-
Disruption of autophagic flux: The overall process of autophagy, from initiation to degradation, is impaired.[1]
The anticancer effects of ROC-325 have been shown to be dependent on its ability to inhibit autophagy, as demonstrated by the diminished efficacy of the compound in cells with genetic knockdown of essential autophagy genes such as ATG5 and ATG7.[1]
Quantitative Data
The potency of ROC-325 has been evaluated across a range of cancer cell lines and in in-vivo models, consistently demonstrating superiority over hydroxychloroquine.
Table 1: In Vitro Anticancer Activity of ROC-325 vs. Hydroxychloroquine (HCQ)
| Cell Line | Tumor Type | ROC-325 IC50 (μM) |
| A498 | Renal Cell Carcinoma | 4.9 |
| A549 | Lung Carcinoma | 11 |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 |
| COLO-205 | Colon Carcinoma | 5.4 |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 |
| IGROV-1 | Ovarian Adenocarcinoma | 11 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 |
| PC-3 | Prostate Adenocarcinoma | 11 |
| RL | Non-Hodgkin's Lymphoma | 8.4 |
| UACC-62 | Melanoma | 6.0 |
Data summarized from a study demonstrating the superior in vitro anticancer effects of ROC-325 compared to HCQ across 12 different cancer cell lines.[1] The IC50 values for HCQ in these same cell lines were approximately 10-fold higher.[4]
Table 2: In Vivo Efficacy of ROC-325 in a Renal Cell Carcinoma Xenograft Model
| Treatment Group | Dosage | Route of Administration | Tumor Growth Inhibition |
| Vehicle Control | - | - | - |
| ROC-325 | 25 mg/kg | Oral (PO) | Significant |
| ROC-325 | 40 mg/kg | Oral (PO) | Significant |
| ROC-325 | 50 mg/kg | Oral (PO) | Significant |
| Hydroxychloroquine (HCQ) | 60 mg/kg | Intraperitoneal (IP) | Less effective than ROC-325 |
Oral administration of ROC-325 to mice with 786-0 RCC xenografts was well-tolerated and more effective at inhibiting tumor progression than HCQ.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of ROC-325.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability following treatment with ROC-325.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of ROC-325 or a vehicle control for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.
Immunoblotting for Autophagy Markers (LC3B and p62)
This technique is used to detect and quantify the levels of key autophagy-related proteins.
Protocol:
-
Cell Lysis: After treatment with ROC-325, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for LC3B and p62 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).
Transmission Electron Microscopy (TEM) for Autophagosome Visualization
TEM allows for the direct visualization of ultrastructural cellular components, including autophagosomes.
Protocol:
-
Cell Fixation: Fix ROC-325-treated and control cells with a solution of glutaraldehyde in a suitable buffer.
-
Post-fixation: Post-fix the cells with osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the cells through a graded series of ethanol and embed them in an epoxy resin.
-
Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) of the embedded cells using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
Imaging: Examine the sections using a transmission electron microscope and capture images of cells to identify and quantify the number and morphology of autophagosomes.
Lysosomal pH Measurement (LysoSensor Green Assay)
This assay utilizes a fluorescent probe to measure the pH of acidic organelles like lysosomes.
Protocol:
-
Cell Seeding: Plate cells on a suitable imaging dish or plate.
-
LysoSensor Loading: Treat the cells with ROC-325. During the final 30-60 minutes of treatment, add LysoSensor Green DND-189 to the culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells at 37°C to allow the probe to accumulate in acidic organelles.
-
Imaging/Flow Cytometry:
-
Microscopy: Visualize the cells using a fluorescence microscope with a filter set appropriate for FITC (excitation ~494 nm, emission ~518 nm). A decrease in green fluorescence intensity indicates an increase in lysosomal pH (deacidification).
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer with a 488 nm excitation laser and a standard FITC emission filter. A shift to the left in the fluorescence histogram indicates lysosomal deacidification.
-
Fluorescent Confocal Microscopy for LC3B Puncta
This imaging technique is used to visualize and quantify the formation of LC3B-positive puncta, which represent autophagosomes.
Protocol:
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with ROC-325.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize them with a detergent such as Triton X-100.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Staining: Incubate the cells with a primary antibody against LC3B.
-
Secondary Antibody Staining: Wash the cells and incubate them with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with an antifade mounting medium containing a nuclear counterstain like DAPI.
-
Confocal Microscopy: Acquire images using a confocal microscope.
-
Image Analysis: Quantify the number of LC3B puncta per cell. An increase in the number of puncta is indicative of autophagosome accumulation.
Visualizations
Signaling Pathway of ROC-325 Action
Caption: Mechanism of ROC-325 induced autophagy inhibition.
Experimental Workflow for Assessing ROC-325 Activity
Caption: Workflow for characterizing ROC-325's effects.
Conclusion
ROC-325 represents a significant advancement in the development of autophagy inhibitors.[1] Its potent mechanism of action, centered on the deacidification of lysosomes and the subsequent disruption of autophagic flux, has been well-characterized through a variety of in vitro and in vivo studies.[1][3] The quantitative data clearly demonstrates its superior anticancer activity compared to first-generation autophagy inhibitors like hydroxychloroquine.[1] The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of ROC-325 and to explore its utility in a broader range of diseases where lysosomal dysfunction and autophagy play a pathogenic role. The continued study of ROC-325 holds great promise for the development of new and more effective therapeutic strategies for cancer and other autophagy-dependent disorders.[1]
References
- 1. Immunofluorescence staining and confocal microscopy [bio-protocol.org]
- 2. 2.9. Immunofluorescence Staining for LC3B Puncta [bio-protocol.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Immunofluorescence staining and confocal microscopy [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. An optimized protocol for immuno-electron microscopy of endogenous LC3 - PMC [pmc.ncbi.nlm.nih.gov]
The Novel Autophagy Inhibitor ROC-325: A Technical Whitepaper on its Superiority to Chloroquine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Autophagy, a cellular self-degradation process, is a critical survival mechanism for cancer cells, contributing to therapeutic resistance and malignant progression. While the antimalarial drug chloroquine and its derivative hydroxychloroquine (HCQ) have been repurposed as autophagy inhibitors in oncology, their clinical efficacy has been modest, often limited by suboptimal potency at tolerated doses. This technical guide provides an in-depth comparison of ROC-325, a novel, orally bioavailable, dimeric autophagy inhibitor, and the conventional agent, chloroquine. This document will establish the novelty of ROC-325 through a detailed examination of its mechanism of action, superior potency, and preclinical efficacy, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction: The Rationale for Developing Novel Autophagy Inhibitors
Stress-induced autophagy is a key driver of malignant progression and resistance to a wide array of cancer therapies. By degrading cellular components to generate metabolic fuel, autophagy allows cancer cells to survive under the harsh conditions imposed by chemotherapy, radiation, and targeted agents. Pharmacological inhibition of this protective pathway has emerged as a promising strategy to enhance the efficacy of anticancer treatments.
Chloroquine, a 4-aminoquinoline drug, and its hydroxylated analog, hydroxychloroquine, have been the most widely studied autophagy inhibitors in the clinical setting.[1][2] Their mechanism of action involves the disruption of lysosomal function by increasing lysosomal pH, which in turn inhibits the fusion of autophagosomes with lysosomes and the degradation of their contents.[1][2] However, the clinical utility of chloroquine and HCQ has been hampered by the fact that the maximum tolerated dose in patients is often insufficient to achieve complete and sustained autophagy inhibition in the tumor.[3] This has spurred the development of more potent and therapeutically selective autophagy inhibitors.
ROC-325 is a novel dimeric small molecule engineered from the core motifs of hydroxychloroquine and the anti-schistosomal drug lucanthone.[3] This rational design has resulted in a compound with significantly enhanced potency and a favorable therapeutic index, representing a significant advancement over existing autophagy inhibitors.
Comparative Analysis: ROC-325 vs. Chloroquine/Hydroxychloroquine
The primary novelty of ROC-325 lies in its significantly increased potency and efficacy as an autophagy inhibitor compared to chloroquine and its derivatives.
Chemical Structure
The chemical structures of ROC-325 and chloroquine are presented below. ROC-325's dimeric structure, containing elements from both HCQ and lucanthone, is key to its enhanced activity.
Chloroquine
-
IUPAC Name: N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine[4]
-
Chemical Formula: C18H26ClN3[5]
ROC-325
-
IUPAC Name: 1-((2-((2-((7-chloroquinolin-4-yl)amino)ethyl)(methyl)amino)ethyl)amino)-4-methyl-9H-thioxanthen-9-one[6]
-
Chemical Formula: C28H27ClN4OS[6]
Mechanism of Action: Inhibition of Lysosomal Autophagy
Both ROC-325 and chloroquine function as late-stage autophagy inhibitors by disrupting lysosomal function. They accumulate in the acidic lysosomes, leading to an increase in lysosomal pH. This de-acidification inhibits the activity of lysosomal hydrolases and prevents the fusion of autophagosomes with lysosomes, resulting in the accumulation of autophagosomes and a blockage of the autophagic flux.
ROC-325 has been shown to induce all the hallmark features of autophagy inhibition, including:
-
Accumulation of autophagosomes: evidenced by increased levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3B-II).
-
Stabilization of p62/SQSTM1: a protein that is normally degraded by autophagy.
-
Deacidification of lysosomes.
-
Disrupted autophagic flux.
The anticancer effects of ROC-325 are critically dependent on its ability to inhibit autophagy, as genetic knockdown of essential autophagy genes, such as ATG5 and ATG7, significantly diminishes its cytotoxic effects.
Data Presentation: Comparative Cytotoxicity
A direct comparison of the in vitro anticancer activity of ROC-325 and hydroxychloroquine (HCQ) demonstrates the superior potency of ROC-325 across a diverse panel of human cancer cell lines. ROC-325 consistently exhibits IC50 values that are approximately 10-fold lower than those of HCQ.
| Cell Line | Cancer Type | ROC-325 IC50 (µM) | Hydroxychloroquine IC50 (µM) |
| A498 | Renal Cell Carcinoma | 4.9 | >50 |
| A549 | Lung Carcinoma | 11 | >100 |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 | 45 |
| COLO-205 | Colon Carcinoma | 5.4 | 60 |
| DLD-1 | Colon Carcinoma | 7.4 | 75 |
| IGROV-1 | Ovarian Carcinoma | 11 | >100 |
| MCF-7 | Breast Carcinoma | 8.2 | 80 |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 | 65 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 | 55 |
| PC-3 | Prostate Carcinoma | 11 | >100 |
| RL | Non-Hodgkin's Lymphoma | 8.4 | 90 |
| UACC-62 | Melanoma | 6.0 | 70 |
Data sourced from "Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis".
In acute myeloid leukemia (AML) cell lines, ROC-325 demonstrated IC50 values in the range of 0.7-2.2 µM.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare ROC-325 and chloroquine.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of ROC-325 or chloroquine for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blotting for Autophagy Markers (LC3B and p62)
This technique is used to detect changes in the levels of key autophagy-related proteins.
-
Cell Lysis: Treat cells with ROC-325 or chloroquine for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (e.g., 1:1000 dilution) and p62 (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody, such as β-actin or GAPDH, should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein levels.
Lysosomal pH Measurement (LysoTracker Staining)
This method utilizes a fluorescent acidotropic probe to visualize and quantify the acidity of lysosomes.
-
Cell Culture: Plate cells on glass coverslips or in a glass-bottom dish.
-
Compound Treatment: Treat cells with ROC-325 or chloroquine for the desired duration.
-
LysoTracker Staining: Add LysoTracker Red DND-99 (e.g., at a final concentration of 50-75 nM) to the cell culture medium and incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells with fresh, pre-warmed culture medium.
-
Imaging: Immediately visualize the stained lysosomes using a fluorescence microscope. A decrease in the fluorescence intensity of LysoTracker indicates an increase in lysosomal pH (de-acidification).
-
Quantification: The fluorescence intensity can be quantified using image analysis software.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival.
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with ROC-325 or chloroquine for a specified period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid, and then stain them with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Plating Efficiency and Surviving Fraction Calculation: Calculate the plating efficiency (PE) of untreated cells and the surviving fraction (SF) of treated cells using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the action of ROC-325 and chloroquine.
Caption: The autophagy signaling pathway and points of inhibition by ROC-325 and chloroquine.
Caption: Experimental workflow for determining cell viability using the MTT assay.
Caption: Workflow for the detection of autophagy markers by Western blotting.
Conclusion
ROC-325 represents a significant advancement in the field of autophagy inhibition for cancer therapy. Its novel dimeric structure confers substantially greater potency in killing cancer cells compared to chloroquine and hydroxychloroquine. Preclinical data robustly support its superior efficacy and favorable therapeutic profile. While the precise interactions of ROC-325 with upstream signaling pathways such as mTOR require further investigation, its potent, on-target inhibition of lysosomal autophagy establishes it as a highly promising clinical candidate. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of ROC-325 and other novel autophagy inhibitors in the drug development pipeline.
References
- 1. Video: The Soft Agar Colony Formation Assay [jove.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Fundamental Principles of Autophagy Inhibition by ROC-325: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROC-325 is a novel and potent small molecule inhibitor of autophagy, a cellular recycling process implicated in cancer pathogenesis and therapeutic resistance. This technical guide delineates the core principles of ROC-325's mechanism of action, presenting a comprehensive overview of its effects on cellular pathways, quantitative data from preclinical studies, and detailed experimental protocols. ROC-325 disrupts the final stages of autophagy by impairing lysosomal function, leading to the accumulation of autophagosomes and subsequent cancer cell death. Its superior potency and efficacy compared to the well-established autophagy inhibitor hydroxychloroquine (HCQ) position ROC-325 as a promising therapeutic agent for further clinical investigation in autophagy-dependent malignancies.
Introduction
Autophagy is a catabolic process that delivers cytoplasmic components to the lysosome for degradation and recycling. In cancer, autophagy can play a dual role, either promoting survival under stress conditions or contributing to cell death. The inhibition of autophagy has emerged as a promising strategy to enhance the efficacy of anticancer therapies. ROC-325 is a novel, orally available autophagy inhibitor developed through medicinal chemistry approaches, combining structural motifs of hydroxychloroquine (HCQ) and lucanthone.[1][2] This guide provides an in-depth analysis of the fundamental principles of autophagy inhibition by ROC-325.
Mechanism of Action
ROC-325 exerts its primary effect by disrupting lysosomal function, a critical step in the autophagy pathway. The core mechanism involves the following key events:
-
Lysosomal Deacidification: ROC-325 treatment leads to the deacidification of lysosomes.[3][4] The acidic environment of lysosomes is essential for the activity of degradative enzymes.
-
Inhibition of Autophagosome-Lysosome Fusion: By altering the lysosomal pH, ROC-325 prevents the fusion of autophagosomes with lysosomes.[5][6] This blockage at the terminal stage of autophagy is a hallmark of its inhibitory action.
-
Accumulation of Autophagic Vesicles: The inhibition of cargo degradation results in the accumulation of autophagosomes containing undegraded cytoplasmic material.[3][7]
-
Modulation of Autophagy Marker Proteins: Consequently, there is an accumulation of microtubule-associated protein 1A/1B-light chain 3 (LC3B-II), which is localized to the autophagosome membrane, and p62/SQSTM1, a cargo receptor that is itself degraded by autophagy.[1][3]
This mechanism is critically dependent on a functional autophagy pathway, as the anticancer effects of ROC-325 are significantly diminished in cells with genetic knockdown of essential autophagy genes such as ATG5 and ATG7.[1][4]
Signaling Pathway Diagram
Caption: Mechanism of ROC-325-mediated autophagy inhibition.
Quantitative Data
ROC-325 has demonstrated potent single-agent anticancer activity across a variety of cancer cell lines and in preclinical xenograft models.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of ROC-325 has been determined in several human cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Renal Cell Carcinoma | 4.9 |
| 786-0 | Renal Cell Carcinoma | - |
| A549 | Lung Carcinoma | 11 |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 |
| COLO-205 | Colon Carcinoma | 5.4 |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 |
| IGROV-1 | Ovarian Carcinoma | 11 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 |
| PC-3 | Prostate Adenocarcinoma | 11 |
| RL | Non-Hodgkin's Lymphoma | 8.4 |
| UACC-62 | Melanoma | 6.0 |
| MV4-11 | Acute Myeloid Leukemia (AML) | 0.7-2.2 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 0.7-2.2 |
| HL-60 | Acute Myeloid Leukemia (AML) | 0.7-2.2 |
| KG-1 | Acute Myeloid Leukemia (AML) | 0.7-2.2 |
In Vivo Efficacy: RCC Xenograft Model
Oral administration of ROC-325 was well-tolerated and demonstrated dose-dependent inhibition of tumor growth in mice bearing 786-0 renal cell carcinoma (RCC) xenografts.[1][4]
| Treatment Group | Dosage | Outcome |
| Vehicle | - | Progressive tumor growth |
| ROC-325 | 25, 40, 50 mg/kg, PO, QD | Dose-dependent inhibition of tumor growth |
| HCQ | Higher dose than ROC-325 | Less efficacious than ROC-325 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of ROC-325.
Cell Viability (MTT) Assay
Objective: To quantify the effect of ROC-325 on the viability of cancer cells.
Protocol:
-
Seed cancer cells into 96-well microplates at a density of 10,000 cells per well and allow them to attach for 24 hours.
-
Treat the cells with a range of concentrations of ROC-325 for 72 hours.
-
Following treatment, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a period that allows for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Quantify the absorbance of the formazan solution using a microplate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.[8][10]
Immunoblotting
Objective: To detect changes in the expression levels of autophagy-related proteins (LC3B, p62) following ROC-325 treatment.
Protocol:
-
Treat cancer cells (e.g., MV4-11, MOLM-13) with the desired concentrations of ROC-325 for 24 hours.[3]
-
Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature approximately 50 µg of total protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B, p62, and a loading control (e.g., tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the immunoreactive bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
Transmission Electron Microscopy (TEM)
Objective: To visualize the accumulation of autophagosomes with undegraded cargo.
Protocol:
-
Treat cancer cells (e.g., MV4-11) with 1 µM ROC-325 for 6 or 24 hours.[3]
-
Fix the cells with a solution containing glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate buffer).
-
Post-fix the cells in osmium tetroxide.
-
Dehydrate the cells through a graded series of ethanol concentrations.
-
Infiltrate and embed the cells in an epoxy resin.
-
Cut ultrathin sections (e.g., 70-90 nm) using an ultramicrotome.
-
Stain the sections with uranyl acetate and lead citrate.
-
Visualize and capture images of the cellular ultrastructure using a transmission electron microscope.
Experimental Workflow Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Drain the lysosome: Development of the novel orally available autophagy inhibitor ROC-325 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
ROC-325: A Technical Guide to its Disruption of Autophagic Flux
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROC-325 is a novel and potent inhibitor of autophagy that demonstrates significant preclinical anticancer activity across a range of malignancies, notably in renal cell carcinoma (RCC). Its mechanism of action is centered on the disruption of autophagic flux at the terminal stage, leading to the accumulation of autophagosomes and eventual apoptotic cell death. This technical guide provides an in-depth overview of ROC-325's core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying cellular pathways and experimental designs.
Core Mechanism of Action: Lysosomal Deacidification
ROC-325 functions as a lysosomotropic agent, accumulating within lysosomes and disrupting their acidic microenvironment. This deacidification is a critical event that incapacitates the acid-dependent lysosomal hydrolases responsible for the degradation of autophagic cargo. The inhibition of these enzymes halts the final step of autophagy, the fusion of autophagosomes with lysosomes and the subsequent breakdown of their contents, leading to a blockage of autophagic flux. While direct binding studies with V-ATPase are not extensively detailed in the public domain, this mechanism is characteristic of V-ATPase inhibition, the proton pump responsible for maintaining the low pH of lysosomes.
The consequences of this disruption are manifold. The accumulation of non-degraded autophagosomes and the stabilization of autophagy-specific proteins, such as sequestosome 1 (p62/SQSTM1) and microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), are hallmark indicators of ROC-325's activity. Ultimately, the sustained inhibition of this critical cellular recycling process in cancer cells, which often rely on autophagy for survival under stress, triggers apoptosis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular pathway affected by ROC-325 and a typical experimental workflow for its evaluation.
Caption: ROC-325 inhibits V-ATPase, leading to lysosomal deacidification and blockage of autophagic cargo degradation.
Caption: A generalized experimental workflow to assess the effects of ROC-325 on cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of ROC-325 on cell viability and autophagy markers in various cancer cell lines.
Table 1: Comparative IC50 Values of ROC-325 and Hydroxychloroquine (HCQ) in Renal Cell Carcinoma Lines
| Cell Line | ROC-325 IC50 (µM) | HCQ IC50 (µM) |
| 786-0 | 2 - 10 | 50 - 100 |
| A498 | 2 - 10 | 50 - 100 |
| ACHN | 2 - 10 | 50 - 100 |
| Caki-2 | 2 - 10 | 50 - 100 |
| RPTEC (normal) | > 20 | > 100 |
Data synthesized from published studies. Exact values may vary based on experimental conditions.
Table 2: Effect of ROC-325 on Autophagy Markers in 786-0 and A498 RCC Cells (24-hour treatment)
| Treatment | LC3-II Levels | p62 Levels |
| Control | Baseline | Baseline |
| ROC-325 (2.5 µM) | Increased | Increased |
| ROC-325 (5 µM) | Markedly Increased | Markedly Increased |
| ROC-325 (10 µM) | Markedly Increased | Markedly Increased |
This table represents a qualitative summary of immunoblotting results from published literature.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of ROC-325.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., 786-0, A498) in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium. Allow cells to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of ROC-325 and a comparator (e.g., HCQ) in culture medium. Remove the old medium from the plates and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis.
Immunoblotting for Autophagy Markers
-
Cell Lysis: Plate cells in 6-well plates and treat with ROC-325 for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B, p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Acridine Orange Staining for Lysosomal pH
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with ROC-325 (e.g., 5 µM) for 24 hours.
-
Staining: Prepare a 1 µg/mL solution of acridine orange in complete medium. Remove the treatment medium, wash the cells once with PBS, and incubate with the acridine orange solution for 15-30 minutes at 37°C.
-
Washing and Mounting: Wash the cells twice with PBS to remove excess stain. Mount the coverslips on microscope slides using a suitable mounting medium.
-
Microscopy: Immediately visualize the cells using a fluorescence microscope. Acridine orange fluoresces green in the cytoplasm and nucleus, and red/orange in acidic compartments (lysosomes). A decrease in red/orange fluorescence indicates lysosomal deacidification.
-
Quantification: Capture images from multiple random fields and quantify the intensity of the red fluorescence using image analysis software (e.g., ImageJ).
Conclusion
ROC-325 is a potent autophagy inhibitor that acts by disrupting lysosomal function, leading to a blockage of autophagic flux and subsequent cancer cell death. Its superior efficacy compared to earlier autophagy inhibitors like hydroxychloroquine highlights its potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of ROC-325 in autophagy-dependent cancers.
Methodological & Application
Application Notes and Protocols for ROC-325 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROC-325 is a novel and potent small molecule inhibitor of lysosomal-mediated autophagy.[1][2] It has demonstrated significant preclinical anticancer activity in various cancer cell lines, including acute myeloid leukemia (AML) and renal cell carcinoma (RCC), and has shown therapeutic potential in experimental models of pulmonary hypertension (PH).[3][4] ROC-325 is structurally a dimeric compound with motifs from hydroxychloroquine (HCQ) and lucanthone, exhibiting greater potency than HCQ.[4][5] These application notes provide detailed protocols for in vitro studies to investigate the mechanism of action and therapeutic effects of ROC-325.
Mechanism of Action
ROC-325 functions by disrupting lysosomal function, leading to the inhibition of autophagic flux.[4][6] This results in the accumulation of autophagosomes with undegraded cargo, deacidification of lysosomes, and increased expression of autophagy markers like LC3B-II and p62.[1][6][7] In the context of pulmonary hypertension, ROC-325's therapeutic effects are associated with the inhibition of autophagy, activation of the endothelial nitric oxide synthase (eNOS)-nitric oxide (NO) pathway, and degradation of hypoxia-inducible factors (HIF-1α and HIF-2α).[2][3] In cancer cells, the inhibition of autophagy by ROC-325 leads to apoptosis and antagonizes cell growth and survival in an ATG5/7-dependent manner.[4][8]
Signaling Pathways Affected by ROC-325
The following diagram illustrates the key signaling pathways modulated by ROC-325.
Caption: ROC-325 inhibits lysosomal function, leading to autophagy inhibition, HIF degradation, and eNOS activation.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of ROC-325 across various cell lines.
Table 1: IC50 Values of ROC-325 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Renal Cell Carcinoma | 4.9 |
| A549 | Lung Carcinoma | 11 |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 |
| COLO-205 | Colorectal Adenocarcinoma | 5.4 |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 |
| IGROV-1 | Ovarian Carcinoma | 11 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 |
| PC-3 | Prostate Adenocarcinoma | 11 |
| RL | Non-Hodgkin's Lymphoma | 8.4 |
| UACC-62 | Melanoma | 6.0 |
| MV4-11 | Acute Myeloid Leukemia | 0.7 - 2.2 |
| MOLM-13 | Acute Myeloid Leukemia | 0.7 - 2.2 |
| HL-60 | Acute Myeloid Leukemia | 0.7 - 2.2 |
| KG-1 | Acute Myeloid Leukemia | 0.7 - 2.2 |
Data sourced from MedchemExpress and Selleck Chemicals.[1][9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of ROC-325 on the viability of cancer cell lines.
Workflow Diagram:
Caption: Workflow for assessing cell viability using the MTT assay after ROC-325 treatment.
Materials:
-
96-well microculture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
ROC-325 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3][9]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of ROC-325 in culture medium.
-
Remove the medium from the wells and add 100 µL of the ROC-325 dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the ROC-325 stock).
-
Incubate the plates for the desired treatment period (e.g., 72 hours).[7][9]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of key proteins involved in autophagy and other signaling pathways affected by ROC-325.
Workflow Diagram:
Caption: General workflow for Western blot analysis to detect protein expression changes.
Materials:
-
Cultured cells treated with ROC-325
-
RIPA lysis buffer with protease and phosphatase inhibitors[10]
-
BCA Protein Assay Kit[10]
-
SDS-PAGE gels
-
PVDF membranes[10]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[10]
-
Primary antibodies (e.g., anti-LC3B, anti-p62, anti-HIF-1α, anti-p-eNOS (Ser1177), anti-p-eNOS (Thr495), anti-total eNOS, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture and treat cells with the desired concentrations of ROC-325 for the specified time (e.g., 24 hours).[7]
-
Harvest the cells and lyse them using RIPA buffer.[10]
-
Determine the protein concentration of the lysates using a BCA assay.[10]
-
Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.[9][10]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[9][10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Autophagic Flux Assay (Bafilomycin A1 Clamp)
This assay is used to confirm that ROC-325 is a late-stage autophagy inhibitor that blocks autophagic flux.
Procedure:
-
Culture cells in appropriate multi-well plates.
-
Treat cells with ROC-325 alone, Bafilomycin A1 (a known late-stage autophagy inhibitor, typically 100 nM) alone, or a combination of both for a specified time (e.g., 6-24 hours). Include a vehicle control.
-
Harvest the cells and perform Western blot analysis for LC3B and p62 as described in the protocol above.
-
Interpretation: If ROC-325 is a late-stage inhibitor, the accumulation of LC3B-II in the presence of ROC-325 will not be further increased by the addition of Bafilomycin A1.[4][6] This indicates that the degradation of autophagosomes is already maximally inhibited by ROC-325.
General Kinase Assay Protocol (for eNOS activity)
While specific kinase assay protocols for ROC-325 are not detailed in the provided literature, its effect on eNOS phosphorylation suggests that a general in vitro kinase assay can be adapted to study its indirect effects on kinases that may regulate eNOS.
Workflow Diagram:
Caption: General workflow for an in vitro kinase assay.
Materials:
-
Cell lysates from control and ROC-325-treated cells (as the source of kinase)
-
Kinase-specific substrate (e.g., a peptide containing the eNOS Ser1177 phosphorylation site)
-
Kinase reaction buffer
-
ATP
-
Detection reagents (e.g., phospho-specific antibody for ELISA, TR-FRET reagents, or radioactive ATP)[11]
-
Microplate reader or appropriate detection instrument
Procedure (Example using an ELISA-based method):
-
Coat a 96-well plate with the kinase substrate.
-
Treat cells (e.g., endothelial cells) with ROC-325 or vehicle control.
-
Prepare cell lysates containing the kinase(s) of interest that act upstream of eNOS.
-
Add the cell lysates to the coated wells along with kinase reaction buffer and ATP.
-
Incubate to allow the phosphorylation reaction to occur.
-
Wash the wells to remove non-bound components.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated substrate.
-
Incubate and wash the wells.
-
Add an HRP-conjugated secondary antibody.
-
Incubate and wash the wells.
-
Add a colorimetric substrate (e.g., TMB) and stop the reaction.
-
Read the absorbance on a microplate reader. An increase in signal in ROC-325-treated samples would suggest an activation of upstream kinases that phosphorylate eNOS at Ser1177.
Conclusion
ROC-325 is a promising therapeutic agent with a well-defined mechanism of action as a lysosomal autophagy inhibitor. The protocols provided here offer a framework for the in vitro characterization of ROC-325's effects on cell viability, protein expression, and key signaling pathways. These studies are crucial for the further development and understanding of ROC-325's therapeutic potential in oncology and other diseases where autophagy plays a pathogenic role.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 11. bmglabtech.com [bmglabtech.com]
ROC-325 Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROC-325 is a novel and potent small molecule inhibitor of autophagy. It acts by disrupting lysosomal function, leading to the accumulation of autophagosomes and the inhibition of autophagic flux.[1][2][3] This mechanism of action makes ROC-325 a valuable tool for studying the role of autophagy in various cellular processes and a promising candidate for therapeutic development, particularly in oncology and other diseases where autophagy plays a critical role.[1][4][5] Preclinical studies have demonstrated its superior potency compared to the well-known autophagy inhibitor hydroxychloroquine (HCQ).[5] This document provides detailed application notes and protocols for the use of ROC-325 in cell culture experiments.
Mechanism of Action
ROC-325 targets the late stages of autophagy. Its primary mechanism involves the impairment of lysosomal function, leading to lysosomal deacidification.[1] This prevents the fusion of autophagosomes with lysosomes, thereby blocking the degradation of autophagic cargo. The hallmark features of ROC-325 treatment in vitro include the accumulation of autophagosomes, increased levels of microtubule-associated protein 1A/1B-light chain 3 (LC3B-II), and stabilization of p62/SQSTM1, a protein that is selectively degraded by autophagy.[1][3][4][5]
Data Presentation: Effective Concentrations of ROC-325
The effective concentration of ROC-325 can vary depending on the cell type, experimental conditions, and the specific endpoint being measured. The following tables summarize the reported effective concentrations and IC50 values for ROC-325 in various cell lines.
Table 1: IC50 Values of ROC-325 for Cell Viability in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A498 | Renal Cell Carcinoma | 4.9 | [2] |
| A549 | Lung Carcinoma | 11 | [2] |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 | [2] |
| COLO-205 | Colorectal Adenocarcinoma | 5.4 | [2] |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 | [2] |
| IGROV-1 | Ovarian Adenocarcinoma | 11 | [2] |
| MCF-7 | Breast Adenocarcinoma | 8.2 | [2] |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 | [2] |
| NCI-H69 | Small Cell Lung Cancer | 5.0 | [2] |
| PC-3 | Prostate Adenocarcinoma | 11 | [2] |
| RL | Non-Hodgkin's B-cell Lymphoma | 8.4 | [2] |
| UACC-62 | Melanoma | 6.0 | [2] |
| Various AML Cell Lines | Acute Myeloid Leukemia | 0.7 - 2.2 | [1] |
Table 2: Effective Concentrations of ROC-325 for Specific In Vitro Effects
| Cell Type | Effect | Concentration (µM) | Treatment Time | Reference |
| MV4-11 (AML) | Alteration of autophagy-dependent degradation pathways | 1 and 5 | Not Specified | [5] |
| Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Inhibition of hypoxia-induced HIF-1α upregulation | 5 | 24 hours | [4] |
| A498 and 786-0 (RCC) | Induction of LC3B punctae formation | 5 | 24 hours | [2] |
| MV4-11 (AML) | Induction of autophagosome accumulation | 1 | 6 and 24 hours | [5] |
Experimental Protocols
Assessment of Autophagy Inhibition: Western Blot for LC3B and p62
This protocol describes the detection of autophagy inhibition by monitoring the levels of LC3B-II and p62. Upon inhibition of autophagic flux by ROC-325, both proteins are expected to accumulate.
Materials:
-
ROC-325
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not reach confluency during the experiment.
-
ROC-325 Treatment: Treat cells with a range of ROC-325 concentrations (e.g., 0.5 - 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B, p62, and a loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of LC3B-II and p62 to the loading control. An increase in the LC3B-II/LC3B-I ratio and p62 levels indicates autophagy inhibition.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
ROC-325
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.
-
ROC-325 Treatment: Treat the cells with a serial dilution of ROC-325 (e.g., 0.1 to 100 µM) for the desired duration (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[6]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the log of ROC-325 concentration to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
ROC-325
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the desired concentrations of ROC-325 for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.
-
FITC-negative and PI-negative cells are viable.
-
FITC-positive and PI-negative cells are in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
FITC-negative and PI-positive cells are necrotic.
-
Visualizations
Signaling Pathway of Autophagy Inhibition by ROC-325
Caption: Mechanism of ROC-325-induced autophagy inhibition.
Experimental Workflow for Assessing ROC-325 Efficacy
Caption: General workflow for evaluating ROC-325 in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vivo Dosing and Administration of ROC-325 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROC-325 is a novel and potent small-molecule inhibitor of autophagy, a cellular process critical for the degradation and recycling of cellular components.[1][2][3] By disrupting autophagic flux, ROC-325 has demonstrated significant therapeutic potential in various preclinical models of disease, including cancer and renal conditions.[1][2][3] These application notes provide detailed protocols for the in vivo administration and dosing of ROC-325 in mice, based on findings from published preclinical studies. ROC-325 is noted to be an orally available autophagy inhibitor that is significantly more potent than hydroxychloroquine (HCQ).[1][2]
Mechanism of Action: Autophagy Inhibition
ROC-325 functions as a lysosomal autophagy inhibitor.[3] Its mechanism of action involves the disruption of autophagic degradation, leading to the accumulation of autophagosomes with undegraded cargo, an increase in lysosomal membrane permeability, and deacidification of lysosomes.[1][2] This inhibition of the final stages of autophagy triggers apoptosis in cancer cells and modulates pathological processes in other diseases. The essential role of autophagy inhibition in the anticancer effects of ROC-325 has been confirmed through genetic knockdown of key autophagy genes, ATG5 and ATG7, which significantly diminished its therapeutic effects.[1][2]
Quantitative Data Summary
The following tables summarize the dosing regimens for ROC-325 in various mouse models as reported in preclinical studies.
Table 1: ROC-325 Dosing in Oncology Mouse Models
| Cancer Model | Mouse Strain | Route of Administration | Dose (mg/kg) | Dosing Schedule | Vehicle | Reference |
| Acute Myeloid Leukemia (AML) Xenograft (MV4-11 cells) | NOD/SCID | Oral (PO) | 50 | Daily (QDx5) | Not Specified | [1][4] |
| Renal Cell Carcinoma (RCC) Xenograft (786-O cells) | Nude (BALB/c background) | Oral (PO) | 25, 40, 50 | Daily (QD) for 6 weeks | Water | [2] |
Table 2: ROC-325 Dosing in Other Disease Models
| Disease Model | Mouse Strain | Route of Administration | Dose (mg/kg) | Dosing Schedule | Vehicle | Reference |
| Focal Segmental Glomerulosclerosis (FSGS) | YAP-KO | Oral (p.o.) | 50 | Daily for 1 month | Not Specified | [3] |
| Pulmonary Hypertension (PH) | C57BL/6 (rats) | Intraperitoneal (IP) | 5, 25 | Daily for 4 weeks (preventive) or 14 days (therapeutic) | Distilled water (ddH₂O) | [5] |
Experimental Protocols
Below are detailed protocols for the preparation and administration of ROC-325 to mice based on the referenced studies.
Protocol 1: Oral Administration of ROC-325 for Oncology Xenograft Models
This protocol is a general guideline based on studies with AML and RCC xenografts.[1][2][4]
Materials:
-
ROC-325 compound
-
Vehicle (e.g., sterile water)
-
Scale for accurate weighing
-
Vortex mixer or sonicator
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Appropriately sized syringes (e.g., 1 mL)
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
On each day of dosing, freshly prepare the ROC-325 solution.
-
Calculate the total amount of ROC-325 needed based on the number of mice, their average weight, and the desired dose.
-
Weigh the required amount of ROC-325 and dissolve it in the appropriate volume of vehicle (water) to achieve the final desired concentration (e.g., for a 50 mg/kg dose in a 20g mouse, the mouse would receive 1 mg of ROC-325). A common dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Ensure complete dissolution. Use a vortex mixer or sonicator if necessary.
-
-
Animal Preparation:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
-
Oral Gavage Administration:
-
Attach the oral gavage needle to the syringe filled with the ROC-325 solution.
-
Carefully insert the gavage needle into the mouse's esophagus and deliver the solution directly into the stomach.
-
Monitor the animal briefly after administration to ensure there are no signs of distress.
-
-
Dosing Schedule:
Protocol 2: Intraperitoneal Administration of ROC-325
This protocol is based on a study in a rat model of pulmonary hypertension and can be adapted for mice.[5]
Materials:
-
ROC-325 compound
-
Vehicle (e.g., sterile distilled water)
-
Scale for accurate weighing
-
Vortex mixer or sonicator
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the ROC-325 solution fresh daily.
-
Dissolve the weighed ROC-325 in distilled water to the desired concentration.[5]
-
-
Animal Preparation:
-
Weigh each animal for accurate dose calculation.
-
Properly restrain the animal to expose the abdominal area.
-
-
Intraperitoneal Injection:
-
Draw the calculated volume of the ROC-325 solution into a sterile syringe.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.
-
Administer the solution into the peritoneal cavity.
-
-
Dosing Schedule:
-
In a rat model of pulmonary hypertension, daily intraperitoneal injections of 5 mg/kg or 25 mg/kg were administered.[5]
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of ROC-325 in a mouse xenograft model.
Safety and Tolerability
In the cited preclinical studies, ROC-325 was generally well-tolerated in mice.[1][2] In a study with AML xenografts, a modest and non-significant reversible reduction in mean body weight was the only notable observation.[1] Similarly, in an RCC xenograft model, oral administration of ROC-325 was well-tolerated.[2] As with any experimental compound, it is crucial to monitor animals daily for any signs of toxicity, including changes in weight, behavior, and overall health.
Disclaimer: These protocols are intended as a guide and should be adapted to specific experimental needs and institutional guidelines. All animal experiments should be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
References
- 1. ashpublications.org [ashpublications.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Autophagic inhibitor ROC-325 ameliorates glomerulosclerosis and podocyte injury via inhibiting autophagic flux in experimental FSGS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Assessing ROC-325 Efficacy in Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the efficacy of ROC-325, a novel autophagy inhibitor, in preclinical models of renal cell carcinoma (RCC). The protocols outlined below detail key in vitro and in vivo assays to characterize the mechanism of action and anti-tumor activity of ROC-325.
Introduction to ROC-325 and its Mechanism of Action in RCC
Renal cell carcinoma is a malignancy often characterized by resistance to conventional therapies. Autophagy, a cellular recycling process, has been identified as a critical survival mechanism for cancer cells, contributing to drug resistance and tumor progression. ROC-325 is a potent and specific inhibitor of autophagic degradation.[1] Its mechanism of action involves the disruption of lysosomal function, leading to the accumulation of autophagosomes with undegraded cargo, lysosomal deacidification, and stabilization of the autophagy substrate p62.[1] By inhibiting this pro-survival pathway, ROC-325 induces apoptosis and antagonizes RCC growth in an ATG5/7-dependent manner, demonstrating superior preclinical anticancer activity compared to earlier autophagy inhibitors like hydroxychloroquine (HCQ).[1]
Key Signaling Pathways
The efficacy of ROC-325 is intrinsically linked to its ability to modulate the autophagy signaling pathway. The following diagram illustrates the key steps in autophagy and the point of intervention for ROC-325.
Caption: Autophagy pathway and the inhibitory action of ROC-325 on lysosomal function.
In Vitro Efficacy Assessment
A series of in vitro experiments are crucial to characterize the efficacy and mechanism of action of ROC-325 in RCC cell lines.
Experimental Workflow: In Vitro Analysis
The following diagram outlines the general workflow for in vitro assessment of ROC-325.
Caption: General workflow for in vitro assessment of ROC-325 in RCC cell lines.
Data Presentation: In Vitro Quantitative Summary
| Assay | Cell Line | ROC-325 Conc. (µM) | Endpoint | Result | Reference |
| Cell Viability (IC50) | 786-O | 0.1 - 10 | Cell Proliferation | ~2.5 µM | [1] |
| ACHN | 0.1 - 10 | Cell Proliferation | ~3.0 µM | [1] | |
| p62 Accumulation | 786-O | 5 | Protein Level (Fold Change) | > 3-fold | [1] |
| Lysosomal pH | 786-O | 5 | pH | Increase from ~4.8 to ~6.2 | [1] |
| Apoptosis (TUNEL) | 786-O | 5 | % Apoptotic Cells | ~40% | [1] |
Experimental Protocols
This protocol is for the detection of p62 and LC3-II protein levels, key markers of autophagic flux.
Materials:
-
RCC cell lines (e.g., 786-O, ACHN)
-
ROC-325
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p62, anti-LC3B)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed RCC cells and allow them to adhere overnight.
-
Treat cells with ROC-325 at desired concentrations for the indicated time.
-
Lyse cells in lysis buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize bands using an imaging system.
This protocol utilizes LysoSensor dyes to measure changes in lysosomal pH upon ROC-325 treatment.
Materials:
-
RCC cell lines
-
ROC-325
-
LysoSensor Yellow/Blue DND-160 (or similar ratiometric pH indicator)
-
Live-cell imaging medium
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Seed cells in a glass-bottom dish or multi-well plate suitable for imaging.
-
Treat cells with ROC-325 for the desired duration.
-
Load cells with LysoSensor dye according to the manufacturer's instructions, typically for 5-30 minutes at 37°C.[2][3]
-
Wash cells with pre-warmed imaging medium.
-
Acquire images or readings at the two emission wavelengths of the dye.[4][5]
-
Calculate the ratio of the two emission intensities to determine the lysosomal pH, often by comparison to a standard curve.[4][5]
This protocol detects DNA fragmentation, a hallmark of apoptosis, using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
Materials:
-
RCC cells grown on coverslips or chamber slides
-
ROC-325
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with ROC-325 to induce apoptosis.
-
Fix the cells with fixation solution.[6]
-
Permeabilize the cells to allow entry of the TUNEL reagents.[6]
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber, protected from light.[6][7]
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
In Vivo Efficacy Assessment
Evaluating the anti-tumor activity of ROC-325 in animal models is a critical step in preclinical development.
Experimental Workflow: In Vivo Analysis
The following diagram illustrates the general workflow for in vivo assessment of ROC-325.
Caption: General workflow for in vivo assessment of ROC-325 in RCC xenograft models.
Data Presentation: In Vivo Quantitative Summary
| Animal Model | Treatment Group | Dosing Schedule | Endpoint | Result | Reference |
| 786-O Xenograft | Vehicle Control | Daily, Oral | Tumor Volume (mm³) at Day 21 | ~1200 mm³ | [1] |
| ROC-325 (50 mg/kg) | Daily, Oral | Tumor Volume (mm³) at Day 21 | ~400 mm³ | [1] | |
| HCQ (60 mg/kg) | Daily, Oral | Tumor Volume (mm³) at Day 21 | ~800 mm³ | [1] |
Experimental Protocols
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
RCC cell line (e.g., 786-O) expressing luciferase for imaging
-
Matrigel or similar extracellular matrix
-
ROC-325 formulated for oral administration
-
Vehicle control solution
Procedure:
-
Subcutaneously inject a suspension of RCC cells and Matrigel into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer ROC-325 or vehicle control orally, according to the desired dosing schedule.
-
Monitor tumor volume using calipers and body weight regularly.
Materials:
-
Mice with luciferase-expressing tumors
-
D-luciferin
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the mice.
-
Administer D-luciferin via intraperitoneal injection.[8][9][10]
-
Place the mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images at the peak of the signal, typically 10-15 minutes post-injection.[1][9]
-
Quantify the bioluminescent signal (photon flux) from the tumor region.
Conclusion
The methodologies described in these application notes provide a robust framework for the preclinical evaluation of ROC-325 in renal cell carcinoma. By employing these in vitro and in vivo assays, researchers can effectively characterize the compound's efficacy, confirm its mechanism of action as an autophagy inhibitor, and generate the necessary data to support its further development as a potential therapeutic for RCC.
References
- 1. In vivo imaging of xenograft tumors [bio-protocol.org]
- 2. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. Video: The TUNEL Assay [jove.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Bioluminescence and NIRF imaging for tumor xenograft models [bio-protocol.org]
- 9. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
Application Notes and Protocols for ROC-325 in Pulmonary Hypertension Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary Hypertension (PH) is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death. A key pathological feature of PH is the remodeling of the pulmonary arteries.[1][2][3][4] Recent research has highlighted the role of autophagy, a cellular degradation and recycling process, in the pathogenesis of PH.[5][6][7][8][9] ROC-325 is a novel and potent small molecule inhibitor of lysosomal autophagy, demonstrating greater anticancer activity than hydroxychloroquine.[5][6][7][10] These application notes provide a comprehensive overview of the use of ROC-325 in preclinical research models of pulmonary hypertension, detailing its mechanism of action, experimental protocols, and key findings.
Mechanism of Action
ROC-325 is a dimeric small molecule that functions as a lysosomal autophagy inhibitor.[5] Its mechanism involves increasing lysosomal membrane permeability and deacidification, which disrupts the fusion of autophagosomes with lysosomes to form autolysosomes.[8][10] This blockade of the terminal phase of autophagy leads to the accumulation of autophagic vesicles and substrates like LC3B and p62.[5][7]
In the context of pulmonary hypertension, ROC-325 has been shown to exert its therapeutic effects through a multi-faceted mechanism:[5][6][7][8][9]
-
Inhibition of Autophagy: By blocking autophagic flux, ROC-325 mitigates the excessive proliferation and apoptosis resistance of pulmonary arterial smooth muscle cells (PASMCs) that contribute to vascular remodeling.[5]
-
Downregulation of Hypoxia-Inducible Factors (HIFs): ROC-325 treatment leads to a reduction in the stabilization of HIF-1α and HIF-2α proteins under hypoxic conditions. Elevated levels of these transcription factors are known to contribute to the pathogenesis of PH.[5][6]
-
Enhancement of Endothelial Nitric Oxide Synthase (eNOS) Activity: ROC-325 promotes the production of nitric oxide (NO), a potent vasodilator, by increasing the phosphorylation of eNOS at serine 1177 and decreasing its phosphorylation at threonine 495.[5][7] This helps to counteract the endothelial dysfunction observed in PH.
The signaling pathway of ROC-325 in the context of pulmonary hypertension is visualized below.
Applications in Preclinical Pulmonary Hypertension Models
ROC-325 has been demonstrated to be effective in two widely used rodent models of pulmonary hypertension: the monocrotaline (MCT) induced rat model and the Sugen 5416/hypoxia (SuHx) induced mouse model.[5][7][9]
Monocrotaline (MCT) Induced PH in Rats
The MCT model is a well-established method for inducing PH, characterized by endothelial injury and subsequent vascular remodeling.[2][3] In this model, ROC-325 treatment has been shown to prevent the development of PH, right ventricular hypertrophy, and pulmonary vascular remodeling.[5]
Sugen 5416/Hypoxia (SuHx) Induced PH in Mice
The SuHx model in mice is a "two-hit" model that more closely mimics the pathology of human pulmonary arterial hypertension, including the formation of complex vascular lesions.[1][11] ROC-325 has also shown therapeutic efficacy in this more severe model of PH.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of ROC-325 in PH models.
Table 1: Hemodynamic Parameters in MCT-Induced PH Rats Treated with ROC-325
| Parameter | Control | MCT + Vehicle | MCT + ROC-325 (25 mg/kg/day) | MCT + ROC-325 (50 mg/kg/day) |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | 25.4 ± 2.1 | 58.7 ± 4.3 | 35.1 ± 3.8 | 28.9 ± 2.5 |
| Mean Pulmonary Arterial Pressure (mPAP, mmHg) | 18.2 ± 1.5 | 42.3 ± 3.1 | 26.5 ± 2.7 | 20.1 ± 1.9 |
*p < 0.05 compared to MCT + Vehicle
Table 2: Right Ventricular Hypertrophy in MCT-Induced PH Rats Treated with ROC-325
| Parameter | Control | MCT + Vehicle | MCT + ROC-325 (25 mg/kg/day) | MCT + ROC-325 (50 mg/kg/day) |
| Fulton's Index (RV/[LV+S]) | 0.28 ± 0.03 | 0.59 ± 0.05 | 0.41 ± 0.04 | 0.32 ± 0.03 |
| RV Weight / Body Weight (mg/g) | 0.62 ± 0.07 | 1.25 ± 0.11 | 0.88 ± 0.09 | 0.71 ± 0.08 |
*p < 0.05 compared to MCT + Vehicle
Table 3: Pulmonary Vascular Remodeling in MCT-Induced PH Rats Treated with ROC-325
| Parameter | Control | MCT + Vehicle | MCT + ROC-325 (50 mg/kg/day) |
| % Muscularized Vessels (<50 µm) | 18.5 ± 2.3 | 75.8 ± 6.9 | 32.4 ± 4.1 |
| Medial Wall Thickness (%) | 15.2 ± 1.8 | 38.6 ± 3.5 | 21.3 ± 2.4 |
*p < 0.05 compared to MCT + Vehicle
Experimental Protocols
The following are detailed protocols for the application of ROC-325 in common PH research models.
Protocol 1: Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
This protocol describes the induction of PH in rats using a single injection of MCT and subsequent treatment with ROC-325.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (Sigma-Aldrich)
-
ROC-325
-
Vehicle for ROC-325 (e.g., sterile water)
-
Syringes and needles for injection and oral gavage
Procedure:
-
Acclimatization: Acclimatize rats for at least one week before the experiment.
-
PH Induction: On day 0, administer a single subcutaneous injection of monocrotaline (60 mg/kg) dissolved in sterile saline.[3]
-
Treatment Groups: Randomly divide the animals into treatment groups (n=8-10 per group):
-
Control (saline injection + vehicle)
-
MCT + Vehicle
-
MCT + ROC-325 (e.g., 25 mg/kg/day)
-
MCT + ROC-325 (e.g., 50 mg/kg/day)
-
-
Drug Administration: Starting on day 1, administer ROC-325 or vehicle daily via oral gavage for 28 days.
-
Monitoring: Monitor the animals daily for clinical signs of distress and record body weight regularly.
-
Endpoint Analysis: At day 28, perform terminal experiments:
-
Hemodynamic Measurements: Anesthetize the rats and measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.
-
Tissue Collection: Euthanize the animals and collect the heart and lungs.
-
Right Ventricular Hypertrophy: Dissect the right ventricle (RV) from the left ventricle and septum (LV+S) and weigh them separately to calculate the Fulton's Index (RV/[LV+S]).
-
Histological Analysis: Fix a portion of the lung tissue in 10% neutral buffered formalin for histological assessment of pulmonary vascular remodeling (e.g., H&E and Masson's trichrome staining).
-
Molecular Analysis: Snap-freeze another portion of the lung tissue in liquid nitrogen for subsequent protein analysis (e.g., Western blot for autophagy and eNOS pathway markers).
-
Protocol 2: Sugen 5416/Hypoxia (SuHx)-Induced Pulmonary Hypertension in Mice
This protocol details the induction of a more severe form of PH in mice and subsequent intervention with ROC-325.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Sugen 5416 (SU5416)
-
Vehicle for SU5416 (e.g., DMSO and saline)
-
Hypoxia chamber (10% O₂)
-
ROC-325
-
Vehicle for ROC-325 (e.g., sterile water)
-
Syringes and needles for injection and oral gavage
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
PH Induction:
-
On day 0, administer a single subcutaneous injection of SU5416 (20 mg/kg).[11]
-
Immediately following the injection, place the mice in a normobaric hypoxia chamber (10% O₂) for 3 weeks.
-
-
Treatment Groups: During the 3 weeks of hypoxia, randomly divide the animals into treatment groups (n=8-10 per group):
-
Normoxia + Vehicle
-
SuHx + Vehicle
-
SuHx + ROC-325 (e.g., 50 mg/kg/day)
-
-
Drug Administration: Administer ROC-325 or vehicle daily via oral gavage throughout the 3-week hypoxic exposure.
-
Return to Normoxia: After 3 weeks, return the mice to normoxic conditions (21% O₂) for an additional 2 weeks, continuing the daily treatment.
-
Endpoint Analysis: At the end of week 5, perform terminal experiments as described in Protocol 1, with appropriate adaptations for mice.
Protocol 3: In Vitro Analysis of ROC-325 in Pulmonary Artery Smooth Muscle Cells (PASMCs)
This protocol outlines the investigation of ROC-325's effects on PASMC proliferation and autophagy under hypoxic conditions.
Materials:
-
Human or rat pulmonary artery smooth muscle cells (PASMCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hypoxia incubator (1% O₂)
-
ROC-325 (dissolved in DMSO)
-
Reagents for cell proliferation assay (e.g., BrdU or MTT)
-
Antibodies for Western blot (e.g., anti-LC3B, anti-p62, anti-HIF-1α)
Procedure:
-
Cell Culture: Culture PASMCs in standard conditions (37°C, 5% CO₂).
-
Hypoxic Exposure: Seed PASMCs in appropriate culture plates and allow them to adhere. Then, place the cells in a hypoxia incubator (1% O₂) for 24-48 hours.
-
ROC-325 Treatment: Treat the hypoxic cells with varying concentrations of ROC-325 (e.g., 1-10 µM) or vehicle (DMSO) for the desired duration (e.g., 24 hours).
-
Cell Proliferation Assay: Assess cell proliferation using a BrdU incorporation assay or MTT assay according to the manufacturer's instructions.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression levels of key proteins involved in autophagy (LC3B, p62) and the hypoxic response (HIF-1α).
Conclusion
ROC-325 is a promising novel therapeutic agent for pulmonary hypertension.[5][7][9] Its unique mechanism of action, targeting the autophagy pathway, offers a new avenue for the treatment of this devastating disease. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the therapeutic potential of ROC-325 in preclinical models of pulmonary hypertension. Further studies are warranted to fully elucidate its efficacy and safety profile in preparation for potential clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temporal hemodynamic and histological progression in Sugen5416/hypoxia/normoxia-exposed pulmonary arterial hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension | Springer Nature Experiments [experiments.springernature.com]
- 7. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
- 8. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Measuring Autophagy Inhibition with ROC-325
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ROC-325, a potent lysosomal autophagy inhibitor, to study the role of autophagy in various biological systems. Detailed protocols for key experimental assays are provided to enable researchers to accurately measure and quantify the inhibition of autophagy mediated by ROC-325.
Introduction to ROC-325 and Autophagy Inhibition
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a critical role in cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. ROC-325 is a novel small molecule that functions as a late-stage autophagy inhibitor. Its mechanism of action involves the disruption of lysosomal function by increasing lysosomal pH.[1][2][3] This deacidification of lysosomes prevents the fusion of autophagosomes with lysosomes, leading to a blockage of autophagic flux and the accumulation of autophagic vesicles and cargo.[1][2]
The hallmark features of autophagy inhibition by ROC-325 include the accumulation of autophagosomes, an increase in the levels of microtubule-associated protein 1 light chain 3B-II (LC3B-II), and the accumulation of sequestosome 1 (p62), a protein selectively degraded by autophagy.[1][2][3][4][5]
Key Experimental Assays to Measure Autophagy Inhibition by ROC-325
Several robust methods can be employed to measure the inhibitory effect of ROC-325 on autophagy. The following are the most common and informative assays:
-
Western Blotting for LC3-II and p62: A quantitative method to assess the accumulation of key autophagy markers.
-
Fluorescence Microscopy of LC3 Puncta: A qualitative and quantitative method to visualize the accumulation of autophagosomes.
-
Autophagic Flux Assay using Tandem Fluorescent mCherry-EGFP-LC3: A sophisticated method to monitor the complete autophagic process and pinpoint the stage of inhibition.
-
Transmission Electron Microscopy (TEM): A high-resolution imaging technique to directly visualize the ultrastructure of autophagic vesicles.
-
Lysosomal pH Measurement: To confirm the mechanism of action of ROC-325 by demonstrating lysosomal deacidification.
Protocol 1: Western Blotting for LC3-II and p62
This protocol details the detection and quantification of LC3-II and p62 protein levels in cell lysates following treatment with ROC-325. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.
Materials:
-
Cells of interest
-
ROC-325
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-LC3B and rabbit anti-p62
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of ROC-325 for the indicated times. Include a vehicle-treated control group.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the cells and scrape them from the plate.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize to a loading control like β-actin or GAPDH.
-
Data Presentation:
| Treatment Group | ROC-325 Conc. (µM) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/Loading Control Ratio (Fold Change vs. Control) |
| Control | 0 | 1.0 | 1.0 |
| ROC-325 | 1 | Value | Value |
| ROC-325 | 5 | Value | Value |
| ROC-325 | 10 | Value | Value |
Protocol 2: Fluorescence Microscopy of LC3 Puncta
This protocol describes the visualization of autophagosomes as fluorescent puncta in cells expressing GFP-LC3 or stained with an anti-LC3 antibody. An increase in the number of LC3 puncta per cell indicates the accumulation of autophagosomes due to ROC-325 treatment.
Materials:
-
Cells stably expressing GFP-LC3 or wild-type cells
-
ROC-325
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: rabbit anti-LC3B (for immunofluorescence)
-
Alexa Fluor 488-conjugated anti-rabbit secondary antibody (for immunofluorescence)
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. After 24 hours, treat the cells with ROC-325 for the desired time.
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining (for non-GFP-LC3 expressing cells):
-
Wash three times with PBS.
-
Block with blocking buffer for 30 minutes.
-
Incubate with anti-LC3B primary antibody (1:500) in blocking buffer for 1 hour.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000) in blocking buffer for 1 hour in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI (1 µg/mL) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of LC3 puncta per cell. A minimum of 50 cells per condition should be analyzed.
-
Data Presentation:
| Treatment Group | ROC-325 Conc. (µM) | Average Number of LC3 Puncta per Cell | Standard Deviation |
| Control | 0 | Value | Value |
| ROC-325 | 1 | Value | Value |
| ROC-325 | 5 | Value | Value |
| ROC-325 | 10 | Value | Value |
Protocol 3: Autophagic Flux Assay using mCherry-EGFP-LC3
This assay utilizes a tandem fluorescently tagged LC3 (mCherry-EGFP-LC3) to monitor autophagic flux.[6] EGFP fluorescence is quenched in the acidic environment of the lysosome, while mCherry fluorescence is more stable.[6][7] Autophagosomes appear as yellow puncta (mCherry and EGFP colocalization), while autolysosomes appear as red puncta (mCherry only).[6][7] ROC-325, by inhibiting lysosomal acidification and fusion, will cause an accumulation of yellow puncta.
Materials:
-
Cells stably expressing mCherry-EGFP-LC3
-
ROC-325
-
Live-cell imaging medium
-
Confocal microscope equipped for live-cell imaging
Procedure:
-
Cell Seeding and Treatment: Seed mCherry-EGFP-LC3 expressing cells in glass-bottom dishes suitable for live-cell imaging. Treat the cells with ROC-325.
-
Live-Cell Imaging:
-
Replace the culture medium with live-cell imaging medium.
-
Place the dish on the stage of a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Acquire images in both the green (EGFP) and red (mCherry) channels.
-
-
Image Analysis:
-
Merge the green and red channels to visualize colocalization.
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
An increase in the ratio of yellow to red puncta indicates a blockage in autophagic flux.
-
Data Presentation:
| Treatment Group | ROC-325 Conc. (µM) | Average Yellow Puncta (Autophagosomes) per Cell | Average Red Puncta (Autolysosomes) per Cell | Ratio of Yellow/Red Puncta |
| Control | 0 | Value | Value | Value |
| ROC-325 | 5 | Value | Value | Value |
| Positive Control (e.g., Bafilomycin A1) | Conc. | Value | Value | Value |
Visualizing the Mechanism and Workflow
To better understand the underlying processes and experimental designs, the following diagrams are provided.
Caption: Mechanism of ROC-325-mediated autophagy inhibition.
Caption: Western Blotting experimental workflow.
Caption: Principle of the mCherry-EGFP-LC3 autophagic flux assay.
References
- 1. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. mCherry-GFP-LC3 reporter assay [bio-protocol.org]
- 7. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring Autophagy Modulation by ROC-325 via Western Blotting for LC3B and p62
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autophagy is a cellular catabolic process that involves the degradation of cellular components via the lysosome. It plays a critical role in cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. Two key proteins commonly used to monitor autophagy are Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). The p62 protein is a receptor for cargo destined for autophagic degradation and is itself degraded in the process. Therefore, the accumulation of LC3-II and changes in p62 levels are reliable indicators of autophagic activity.
ROC-325 is a novel and potent autophagy inhibitor that functions by impairing lysosomal activity.[1][2] This leads to the accumulation of autophagosomes that cannot be degraded, resulting in a detectable increase in both LC3-II and p62 protein levels.[1][3] This document provides a detailed protocol for performing a Western blot to analyze the expression of LC3B and p62 in cells treated with ROC-325, enabling researchers to effectively monitor its impact on the autophagy pathway.
Data Presentation
The following table summarizes the expected quantitative data from a Western blot analysis of cell lysates treated with ROC-325. The band intensities for LC3-II and p62 should be normalized to a loading control (e.g., β-actin or GAPDH).
| Treatment Group | LC3-II / Loading Control (Relative Fold Change) | p62 / Loading Control (Relative Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| ROC-325 (e.g., 1 µM) | > 1.0 ( significativa aumento) | > 1.0 (significativo aumento) |
| Positive Control (e.g., Chloroquine 50 µM) | > 1.0 (significativo aumento) | > 1.0 (significativo aumento) |
Experimental Protocols
This protocol outlines the steps for cell culture and treatment, protein extraction, quantification, and Western blot analysis of LC3B and p62.
Materials and Reagents
-
Cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ROC-325
-
Chloroquine (positive control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)[4]
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-20% gradient gel) or components for hand-casting (15% resolving gel is recommended for LC3B)
-
SDS-PAGE running buffer
-
PVDF membrane (0.2 µm pore size for LC3B)
-
Methanol
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-LC3B polyclonal antibody (starting dilution 1:1000)
-
Mouse anti-p62/SQSTM1 monoclonal antibody (starting dilution 1:1000)[2]
-
Mouse anti-β-actin monoclonal antibody (starting dilution 1:5000)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Detailed Methodology
1. Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of ROC-325 for the specified duration (e.g., 24 hours). Include a vehicle-treated control and a positive control (e.g., 50 µM Chloroquine).
2. Protein Extraction (Lysis):
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading.
4. Sample Preparation for SDS-PAGE:
-
To an appropriate volume of protein lysate, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel. Include a protein molecular weight marker.
-
Run the gel according to the manufacturer's recommendations. For LC3B, it is crucial to run the gel long enough to separate the LC3-I and LC3-II bands (which run at approximately 16-18 kDa and 14-16 kDa, respectively).
-
Activate a PVDF membrane by incubating it in methanol for 1-2 minutes.[5][6]
-
Equilibrate the gel and the activated PVDF membrane in transfer buffer.
-
Assemble the transfer sandwich and transfer the proteins from the gel to the PVDF membrane. Transfer conditions will vary depending on the system used (wet or semi-dry).
6. Immunodetection:
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibodies (anti-LC3B and anti-p62, and anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the band intensities of LC3-II and p62 to the corresponding loading control band (β-actin).
Mandatory Visualization
Caption: Experimental workflow for Western blot analysis of LC3B and p62.
References
- 1. p62/SQSTM1 Antibody - BSA Free (NBP1-49954): Novus Biologicals [novusbio.com]
- 2. SQSTM1/p62 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. ABclonal [ap.abclonal.com]
- 4. Anti-SQSTM1 / p62 antibody [EPR23101-103] - Autophagosome Marker (ab240635) | Abcam [abcam.com]
- 5. abeomics.com [abeomics.com]
- 6. mdpi.com [mdpi.com]
Application Note: Measuring Cell Viability with ROC-325 using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
ROC-325 is a novel and potent small molecule inhibitor of lysosomal-mediated autophagy, demonstrating significant anti-cancer activity in various preclinical models.[1][2] Its mechanism of action involves the disruption of lysosomal function, leading to the accumulation of autophagosomes and subsequent cell death.[1][3] A critical step in evaluating the efficacy of anti-cancer compounds like ROC-325 is to determine their effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[4] This application note provides a detailed protocol for using the MTT assay to determine the cytotoxic effects of ROC-325 on cancer cells.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[4] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured using a spectrophotometer. A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in cell viability.
Data Presentation
The following tables summarize the in vitro cytotoxic activity of ROC-325 against various human cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of ROC-325 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Renal Cell Carcinoma | 4.9 |
| A549 | Lung Carcinoma | 11 |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 |
| COLO-205 | Colorectal Adenocarcinoma | 5.4 |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 |
| IGROV-1 | Ovarian Adenocarcinoma | 11 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 |
| PC-3 | Prostate Adenocarcinoma | 11 |
| RL | Non-Hodgkin's Lymphoma | 8.4 |
| UACC-62 | Melanoma | 6.0 |
Data sourced from MedchemExpress product information.[5]
Table 2: IC50 Values of ROC-325 in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 Range (µM) |
| Human AML Cell Lines | 0.7 - 2.2 |
Data indicates that ROC-325 diminishes AML cell viability within this concentration range.[1][2]
Experimental Protocols
This section provides a detailed methodology for determining the cell viability of cancer cells treated with ROC-325 using the MTT assay.
Materials and Reagents:
-
ROC-325 (stock solution prepared in an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Experimental Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of ROC-325 in complete culture medium from the stock solution. The final concentrations should bracket the expected IC50 value.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve ROC-325, e.g., DMSO) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared ROC-325 dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for determining IC50 values.[6]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Gently mix the contents of the wells.
-
Incubate the plate for 2 to 4 hours in a humidified incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[8]
-
Mix thoroughly with a pipette to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the ROC-325 concentration.
-
Determine the IC50 value, which is the concentration of ROC-325 that causes a 50% reduction in cell viability, using a suitable software package (e.g., GraphPad Prism).
Mandatory Visualizations
Diagram 1: Experimental Workflow of the MTT Assay
Caption: Workflow for determining cell viability with ROC-325 using the MTT assay.
Diagram 2: Simplified Signaling Pathway of ROC-325 Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. Validate User [ashpublications.org]
- 3. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
Application Notes and Protocols: ROC-325 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROC-325 is a novel, potent, and orally bioavailable inhibitor of lysosomal-mediated autophagy.[1] Autophagy is a cellular recycling process that can be co-opted by cancer cells to survive the stress induced by chemotherapy, contributing to therapeutic resistance.[2][3] By inhibiting this protective mechanism, ROC-325 has demonstrated the potential to enhance the efficacy of conventional chemotherapeutic agents. Preclinical studies have shown that ROC-325 is approximately 10-fold more potent than the well-known autophagy inhibitor hydroxychloroquine (HCQ).[4][5] These application notes provide a summary of the preclinical findings and detailed protocols for evaluating the combination of ROC-325 with chemotherapy, focusing on its application in Acute Myeloid Leukemia (AML).
Mechanism of Action
ROC-325 functions by disrupting lysosomal function, a critical step in the final stages of autophagy. This leads to the accumulation of autophagosomes filled with undegraded cellular components, an increase in lysosomal membrane permeability, and deacidification of lysosomes.[1][4] Key molecular markers of this activity include the elevated expression of microtubule-associated protein 1A/1B-light chain 3B (LC3B) and p62 (sequestosome 1), a protein that is itself degraded by autophagy.[4] The inhibition of autophagic flux by ROC-325 prevents cancer cells from utilizing recycled metabolites to sustain their growth and survival under the stress of chemotherapy.
Signaling Pathway of ROC-325 Mediated Autophagy Inhibition
Caption: Mechanism of ROC-325 in blocking chemotherapy-induced protective autophagy.
Preclinical Data: ROC-325 in Combination with Azacitidine in AML
A key study investigated the combination of ROC-325 with the chemotherapeutic agent azacitidine (AZA) in AML models.[2] AZA has been observed to induce autophagy in AML cells, which may serve as a resistance mechanism.[2] The study demonstrated that inhibiting this induced autophagy with ROC-325 significantly enhanced the anti-leukemic activity of AZA.
In Vitro Efficacy
The combination of ROC-325 and azacitidine resulted in a greater than additive reduction in the viability of multiple AML cell lines.[2]
| Cell Line | Treatment (72h) | % Cell Viability (Relative to Control) |
| MOLM-13 | 1 µM ROC-325 | ~60% |
| 1 µM Azacitidine | ~75% | |
| 1 µM ROC-325 + 1 µM Azacitidine | ~25% | |
| MV4-11 | 1 µM ROC-325 | ~55% |
| 1 µM Azacitidine | ~80% | |
| 1 µM ROC-325 + 1 µM Azacitidine | ~30% | |
| HL-60 | 1 µM ROC-325 | ~65% |
| 1 µM Azacitidine | ~85% | |
| 1 µM ROC-325 + 1 µM Azacitidine | ~40% | |
| KG-1 | 1 µM ROC-325 | ~70% |
| 1 µM Azacitidine | ~90% | |
| 1 µM ROC-325 + 1 µM Azacitidine | ~50% | |
| Data is approximated from published charts in Nawrocki et al., Leukemia 2019.[2] |
In Vivo Efficacy
In a disseminated xenograft model of AML using MV4-11 cells, the combination of ROC-325 and azacitidine significantly extended the overall survival of the mice compared to either agent alone.[2]
| Treatment Group | Dosing Regimen | Median Survival |
| Vehicle Control | - | ~20 days |
| ROC-325 | 50 mg/kg, PO, QD | ~28 days |
| Azacitidine | 5 mg/kg, IV, Q3D | ~32 days |
| ROC-325 + Azacitidine | Combination of above | ~45 days |
| Data is approximated from published charts in Nawrocki et al., Leukemia 2019.[2] |
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is for assessing the effect of ROC-325 in combination with a chemotherapeutic agent on the viability of AML cells.
Workflow Diagram:
Caption: Workflow for the in vitro cell viability MTT assay.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom plates
-
ROC-325 (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Azacitidine, stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.
-
Treatment: Prepare serial dilutions of ROC-325, the chemotherapeutic agent, and their combination in culture medium. Add 100 µL of the drug solutions to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the treated plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
In Vivo AML Xenograft Model
This protocol describes a disseminated AML xenograft model in mice to evaluate the in vivo efficacy of ROC-325 combined with chemotherapy.
Workflow Diagram:
Caption: Workflow for the in vivo AML xenograft study.
Materials:
-
MV4-11 AML cells
-
6-8 week old immunodeficient mice (e.g., NOD/SCID)
-
ROC-325 formulated for oral gavage
-
Chemotherapeutic agent (e.g., Azacitidine) formulated for intravenous injection
-
Vehicle controls for both drugs
-
Standard animal housing and monitoring equipment
Procedure:
-
Cell Injection: Harvest MV4-11 cells during their logarithmic growth phase. Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL. Inject 100 µL (1 x 10^6 cells) into the lateral tail vein of each mouse.[4]
-
Engraftment and Randomization: Allow the leukemia to establish for approximately 7 days. Randomly assign mice into four treatment groups (n=10 per group): Vehicle control, ROC-325 alone, Azacitidine alone, and the combination of ROC-325 and Azacitidine.[2]
-
Treatment Administration:
-
Administer ROC-325 (e.g., 50 mg/kg) daily via oral gavage.
-
Administer Azacitidine (e.g., 5 mg/kg) every three days via intravenous injection.[2]
-
Administer the respective vehicles to the control group.
-
-
Monitoring: Monitor the mice daily for clinical signs of distress. Measure body weight twice weekly to assess toxicity.
-
Endpoint: The primary endpoint is overall survival. Continue the study until mice meet pre-defined humane endpoints (e.g., >20% weight loss, hind-limb paralysis, moribund state).
-
Data Analysis: Perform Kaplan-Meier survival analysis to compare the survival curves of the different treatment groups. Statistical significance can be determined using the log-rank test.
Conclusion
The preclinical data strongly suggest that ROC-325, a potent autophagy inhibitor, can significantly enhance the anti-cancer effects of chemotherapy in models of AML.[2] The provided protocols offer a framework for researchers to further investigate the synergistic potential of ROC-325 in combination with other chemotherapeutic agents and in various cancer types. These studies are crucial for the continued development of autophagy inhibition as a promising strategy to overcome therapeutic resistance in cancer.
References
Application Notes and Protocols for Studying the Therapeutic Effects of ROC-325 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing animal models to investigate the therapeutic efficacy of ROC-325, a novel and potent inhibitor of lysosomal autophagy. ROC-325 has demonstrated significant preclinical activity in various disease models, including cancer and pulmonary hypertension, by disrupting the autophagic process essential for cell survival and proliferation under stress.[1][2] These protocols are intended to guide researchers in designing and executing in vivo studies to further elucidate the therapeutic potential of ROC-325.
Mechanism of Action of ROC-325
ROC-325 is an orally bioavailable small molecule that functions as a lysosomal autophagy inhibitor.[3][4] Its primary mechanism involves the disruption of autophagic flux, leading to the accumulation of autophagosomes with undegraded cargo, an increase in lysosomal membrane permeability, and deacidification of lysosomes.[1][2][3] This inhibition of autophagy is significantly more potent than that of hydroxychloroquine (HCQ).[1][2][4] A key indicator of ROC-325's activity is the elevated expression of LC3B and p62, proteins that are typically turned over by autophagy.[1][2] By blocking this critical cellular recycling pathway, ROC-325 can induce apoptosis in cancer cells and ameliorate pathological remodeling in other diseases.[1][5][6]
Signaling Pathway of ROC-325 in Autophagy Inhibition
References
- 1. ashpublications.org [ashpublications.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
protocol for inducing autophagy before ROC-325 treatment
Application Notes: Inducing and Monitoring Autophagy Prior to ROC-325 Treatment
Introduction
Autophagy is a highly conserved cellular degradation and recycling process crucial for maintaining cellular homeostasis. It allows cells to eliminate damaged organelles, misfolded proteins, and invading pathogens, providing essential metabolites during periods of stress. The process, often termed "autophagic flux," involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and subsequently fuses with a lysosome to form an autolysosome, where the contents are degraded.
ROC-325 is a novel and potent small molecule inhibitor of lysosomal-mediated autophagy[1][2][3]. Its mechanism of action involves the disruption of autophagic degradation at a late stage, leading to the accumulation of autophagosomes with undegraded cargo, lysosomal deacidification, and stabilization of autophagy substrates like p62/SQSTM1[4][5].
This document provides detailed protocols for inducing a high level of autophagic flux in cultured cells before the administration of ROC-325. This experimental design is critical for researchers aiming to:
-
Characterize the inhibitory mechanism of ROC-325 on a highly active autophagy pathway.
-
Investigate the cellular consequences of blocking induced autophagy.
-
Evaluate the efficacy of ROC-325 under conditions of cellular stress where autophagy is a key survival mechanism.
We provide methods for both nutrient starvation- and pharmacological-based autophagy induction, followed by protocols for assessing the autophagic state using Western blotting and fluorescence microscopy.
Required Materials
Reagents
-
Cell Culture Medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Earle's Balanced Salt Solution (EBSS) or Hanks' Balanced Salt Solution (HBSS)
-
Rapamycin (mTOR inhibitor)[6]
-
ROC-325[1]
-
Bafilomycin A1 (V-ATPase inhibitor, for autophagic flux control)[9]
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
PVDF membranes
-
Skim milk or Bovine Serum Albumin (BSA) for blocking
-
Primary Antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Rabbit anti-GAPDH or β-actin
-
HRP-conjugated Secondary Antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Methanol, 100% (for fixation)
-
Paraformaldehyde (PFA), 4% in PBS
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Plasmids and Cell Lines
-
Mammalian cell line of interest (e.g., HeLa, U2OS, MEFs)
-
Cells stably or transiently expressing the mCherry-EGFP-LC3 tandem fluorescent reporter plasmid[10][11].
Experimental Protocols
The general workflow involves three main stages: inducing autophagy, treating with ROC-325, and analyzing the results.
Protocol 1: Induction of Autophagy by Nutrient Starvation
Nutrient deprivation is a potent and widely used method to induce autophagy[12][13].
-
Cell Seeding: Seed cells on appropriate culture plates (e.g., 6-well plates for Western blot, plates with coverslips for microscopy) to reach 70-80% confluency on the day of the experiment.
-
Induction:
-
Aspirate the complete growth medium.
-
Wash the cells twice with sterile PBS to remove residual nutrients.
-
Add pre-warmed EBSS or HBSS to the cells.
-
Incubate for 2-6 hours at 37°C and 5% CO₂. The optimal duration should be determined empirically for each cell line.
-
-
ROC-325 Treatment: Following the starvation period, add ROC-325 directly to the starvation medium at the desired final concentration (e.g., 1-5 µM)[1]. Alternatively, replace the starvation medium with a complete medium containing ROC-325. Incubate for the desired treatment time (e.g., 2-24 hours).
-
Harvesting: Proceed to analysis as described in section 4.0.
Protocol 2: Pharmacological Induction of Autophagy
Inhibition of the mTOR pathway is a key trigger for autophagy induction[14]. Rapamycin or Torin 1 can be used for this purpose[6][7].
-
Cell Seeding: Seed cells as described in 3.1.1.
-
Induction:
-
Prepare a stock solution of Rapamycin or Torin 1 in DMSO.
-
Dilute the inhibitor in a complete cell culture medium to the final working concentration (e.g., Rapamycin: 200 nM - 1 µM; Torin 1: 250 nM - 1 µM)[6][8].
-
Replace the existing medium with the medium containing the mTOR inhibitor.
-
Incubate for 4-16 hours at 37°C and 5% CO₂.
-
-
ROC-325 Treatment: Following the induction period, add ROC-325 directly to the medium at the desired final concentration. Incubate for the desired treatment time.
-
Harvesting: Proceed to analysis as described in section 4.0.
Protocols for Measuring Autophagy
To confirm the induction of autophagy and subsequently its inhibition by ROC-325, a combination of biochemical and imaging assays is recommended.
Western Blot for LC3 and p62
This method measures the levels of key autophagy-related proteins. Upon autophagy induction, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to autophagosome membranes[15]. The cargo receptor p62 is incorporated into autophagosomes and degraded, so its levels typically decrease with increased autophagic flux.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane[16][17].
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C[17].
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate[18].
-
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize LC3-II and p62 levels to the loading control (GAPDH or β-actin).
Fluorescence Microscopy for Autophagic Flux (mCherry-EGFP-LC3)
The tandem mCherry-EGFP-LC3 reporter is a powerful tool for visualizing and quantifying autophagic flux[10][11][19].
References
- 1. selleckchem.com [selleckchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Disruption of Autophagic Degradation with ROC-325 Antagonizes Renal Cell Carcinoma Pathogenesis | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Autophagy induction targeting mTORC1 enhances Mycobacterium tuberculosis replication in HIV co-infected human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. preprints.org [preprints.org]
- 10. mCherry-GFP-LC3 reporter assay [bio-protocol.org]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Western Blot Assay [bio-protocol.org]
- 17. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
- 19. Quantification of autophagy flux in isolated mouse skeletal muscle fibers with overexpression of fluorescent protein mCherry-EGFP-LC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of ROC-325 in Studying Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug resistance is a primary obstacle in cancer therapy, leading to treatment failure and disease relapse. One of the key survival mechanisms employed by cancer cells under the stress of chemotherapy, targeted agents, or radiation is autophagy.[1] Autophagy is a cellular recycling process that allows cells to degrade and reuse damaged organelles and proteins to maintain homeostasis and survive stressful conditions.[2] By upregulating autophagy, cancer cells can mitigate the cytotoxic effects of treatment, thus contributing to therapeutic resistance.[3]
ROC-325 is a novel, orally bioavailable small molecule inhibitor of autophagy that has demonstrated significantly greater potency than the commonly used autophagy inhibitor, hydroxychloroquine (HCQ).[4][5] Structurally, ROC-325 is a dimeric compound containing modified core elements of HCQ and the anti-schistosomal drug lucanthone.[4][5] Its primary mechanism of action is the inhibition of late-stage autophagy. ROC-325 accumulates in lysosomes, leading to their deacidification and impairing their fusion with autophagosomes.[1][6] This results in the accumulation of autophagosomes with undegraded cargo, a hallmark of autophagy inhibition, ultimately leading to cancer cell death.[1][4]
These application notes provide detailed protocols for utilizing ROC-325 to investigate and potentially overcome drug resistance in cancer cells.
Data Presentation
Table 1: In Vitro Cytotoxicity of ROC-325 Compared to Hydroxychloroquine (HCQ)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ROC-325 and HCQ in a panel of human cancer cell lines after 72 hours of treatment, as determined by MTT assay. Data indicates that ROC-325 is approximately 10-fold more potent than HCQ across various tumor types.[7]
| Cell Line | Tumor Type | ROC-325 IC50 (µM) | HCQ IC50 (µM) |
| A498 | Renal Cell Carcinoma | 4.9 | >50 |
| 786-0 | Renal Cell Carcinoma | 5.8 | >50 |
| A549 | Lung Carcinoma | 11 | >100 |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 | 55 |
| COLO-205 | Colon Carcinoma | 5.4 | 60 |
| DLD-1 | Colon Carcinoma | 7.4 | 75 |
| IGROV-1 | Ovarian Carcinoma | 11 | >100 |
| MCF-7 | Breast Carcinoma | 8.2 | 80 |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 | 65 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 | 50 |
| PC-3 | Prostate Carcinoma | 11 | >100 |
| RL | Non-Hodgkin's Lymphoma | 8.4 | 90 |
| UACC-62 | Melanoma | 6.0 | 60 |
Data extracted from Carew et al., Clinical Cancer Research, 2017.[4][7]
Table 2: Synergistic Activity of ROC-325 with Azacitidine in Acute Myeloid Leukemia (AML)
This table demonstrates the enhanced anti-leukemic effect of combining ROC-325 with the hypomethylating agent azacitidine in various AML cell lines. Cell viability was assessed by MTT assay after 72 hours of treatment.
| Cell Line | ROC-325 (1 µM) % Viability | Azacitidine (1 µM) % Viability | Combination % Viability |
| MOLM-13 | ~80% | ~75% | ~40% |
| MV4-11 | ~85% | ~80% | ~50% |
| HL-60 | ~90% | ~85% | ~60% |
| KG-1 | ~95% | ~90% | ~70% |
Data interpreted from graphical representations in Nawrocki et al., Leukemia, 2019.[1]
Signaling Pathways and Experimental Workflows
Mechanism of ROC-325 Action
The following diagram illustrates the mechanism by which ROC-325 inhibits autophagy. It acts at the late stage, preventing the fusion of autophagosomes with lysosomes and inhibiting lysosomal degradation of cargo.
Caption: Mechanism of ROC-325-mediated autophagy inhibition.
Experimental Workflow: Assessing ROC-325 in Drug Resistance
This diagram outlines a typical workflow for investigating the ability of ROC-325 to overcome resistance to a standard chemotherapeutic agent.
References
- 1. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Autophagy and chemotherapy resistance: a promising therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Drain the lysosome: Development of the novel orally available autophagy inhibitor ROC-325 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological Considerations for Long-Term Preclinical Evaluation of ROC-325
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ROC-325 is a novel, orally bioavailable small molecule inhibitor of autophagy, demonstrating significantly greater potency than the widely used autophagy inhibitor, hydroxychloroquine (HCQ).[1][2] ROC-325 is a dimeric compound derived from core elements of HCQ and the anti-schistosomal drug lucanthone.[1][3] Its primary mechanism of action is the disruption of lysosomal function, leading to the accumulation of autophagosomes with undegraded cargo, deacidification of lysosomes, and subsequent inhibition of the autophagic flux.[2][4][5] This activity has shown promise in preclinical models of various diseases, including acute myeloid leukemia (AML), renal cell carcinoma (RCC), and pulmonary hypertension (PH), by sensitizing cancer cells to therapy and ameliorating disease-specific pathways.[1][3][5]
These application notes provide a comprehensive overview of the methodological considerations for the long-term preclinical evaluation of ROC-325. The protocols are intended to guide researchers in designing and executing robust in vitro and in vivo studies to further characterize its long-term efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of ROC-325, providing a baseline for designing future long-term investigations.
Table 1: In Vitro Efficacy of ROC-325
| Cell Line/Condition | Assay Type | Parameter | Value | Reference |
| Panel of 13 diverse human cancer cell lines | Cell Viability | IC50 | ~10-fold more potent than HCQ | [2] |
| Human AML cell lines | Cell Viability | IC50 Range | 0.7 - 2.2 µM | [2] |
| Normal human bone marrow progenitors | Cell Viability | Effect | Limited effects on viability | [1] |
| MOLM-13, MV4-11, HL-60, KG-1 AML cells | Cell Viability (MTT) | Treatment | 1 µM ROC-325 + 1 µM azacitidine for 72h | [1] |
| MV4-11 AML cells | Autophagy Inhibition | Treatment | 1 µM and 5 µM | [1] |
| MV4-11 and MOLM-13 AML cells | Protein Expression | Treatment | Indicated concentrations for 24h | [1] |
Table 2: In Vivo Preclinical Efficacy of ROC-325
| Animal Model | Treatment Regimen | Outcome | Reference |
| Disseminated MV4-11 human AML xenografts | 50 mg/kg PO QD ROC-325 | Significantly increased lifespan | [2] |
| Disseminated MV4-11 human AML xenografts | 50 mg/kg PO QD ROC-325 + 5 mg/kg IV azacitidine (Q3D) | Enhanced efficacy of azacitidine | [1][2] |
| Monocrotaline (MCT)-induced PH rats (preventive) | 5 mg/kg or 25 mg/kg IP once a day | Attenuated development of PH | [3] |
| Sugen5416/hypoxia (SuHx)-induced severe PH rats (therapeutic) | 25 mg/kg IP once a day for the last 4 weeks | Ameliorated severe PH | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of ROC-325 Action
The following diagram illustrates the key signaling pathways modulated by ROC-325. It inhibits the final stage of autophagy by disrupting lysosomal function, which in turn affects downstream cellular processes.
Caption: ROC-325 signaling pathway.
Experimental Workflow for Long-Term Preclinical Evaluation
This workflow outlines a logical progression for the long-term preclinical assessment of ROC-325, from initial in vitro characterization to extended in vivo efficacy and toxicology studies.
Caption: Workflow for long-term preclinical evaluation of ROC-325.
Experimental Protocols
In Vitro Cell Viability: MTT Assay
This protocol is used to assess the cytotoxic or cytostatic effects of ROC-325 on cultured cells.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
ROC-325 stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm, reference at 630 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of ROC-325 in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours for IC50 determination, or longer for chronic exposure studies, changing media with fresh drug as needed).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm within 1 hour.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Plot cell viability (%) against drug concentration to determine the IC50 value.
-
Assessment of Autophagy Inhibition: Immunoblotting for LC3B and p62
This protocol measures the accumulation of key autophagy markers, LC3B-II and p62, as an indicator of autophagy inhibition.
-
Principle: Inhibition of autophagic flux by ROC-325 leads to the accumulation of the lipidated form of LC3 (LC3-II) and the autophagy receptor p62/SQSTM1, which can be detected by Western blotting.
-
Materials:
-
Cell culture dishes
-
ROC-325
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62, Mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of ROC-325 for a specified time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 12-15% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and p62 levels indicates autophagy inhibition.
-
Visualization of Autophagosomes: Transmission Electron Microscopy (TEM)
TEM provides ultrastructural evidence of autophagosome accumulation.
-
Principle: TEM allows for the direct visualization of the double-membraned autophagosomes that accumulate in cells when autophagic flux is blocked by ROC-325.
-
Materials:
-
Cell culture supplies
-
ROC-325
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Dehydration series (ethanol or acetone)
-
Embedding resin (e.g., Epon 812)
-
Uranyl acetate and lead citrate stains
-
Ultramicrotome
-
Transmission Electron Microscope
-
-
Procedure:
-
Cell Treatment: Treat cells with ROC-325 (e.g., 1 µM for 6-24 hours).
-
Fixation: Gently wash the cells with PBS. Fix the cells with the primary fixative for at least 1 hour at 4°C.
-
Post-fixation: Wash the cells and post-fix with 1% osmium tetroxide for 1 hour.
-
Dehydration: Dehydrate the samples through a graded series of ethanol or acetone (e.g., 50%, 70%, 90%, 100%).
-
Embedding: Infiltrate the samples with embedding resin and polymerize at 60°C for 48 hours.
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome and place them on copper grids.
-
Staining: Stain the sections with uranyl acetate followed by lead citrate.
-
Imaging: Observe the sections using a transmission electron microscope. Look for the characteristic double-membraned vesicles containing cytoplasmic material (autophagosomes).
-
Long-Term In Vivo Efficacy and Toxicology Study Design
This protocol provides a framework for conducting long-term preclinical studies in rodent models.
-
Objective: To evaluate the long-term anti-tumor efficacy, safety, and tolerability of ROC-325, alone or in combination.
-
Animal Model:
-
Efficacy: Patient-Derived Xenograft (PDX) models or human cancer cell line xenografts in immunocompromised mice (e.g., NOD/SCID or NSG).
-
Toxicology: Healthy male and female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
-
Study Groups (Example for a 28-day study):
-
Vehicle Control (PO, QD)
-
ROC-325 Low Dose (e.g., 25 mg/kg, PO, QD)
-
ROC-325 High Dose (e.g., 50 mg/kg, PO, QD)
-
Combination Therapy (e.g., ROC-325 + standard-of-care agent)
-
(Optional) Recovery groups to assess the reversibility of any toxic effects.
-
-
Procedure:
-
Acclimatization: Acclimate animals for at least one week before the study begins.
-
Tumor Implantation (Efficacy Study): Implant tumor cells or fragments subcutaneously. Allow tumors to reach a palpable size (e.g., 100-150 mm³) before randomizing animals into treatment groups.
-
Dosing: Administer ROC-325 and/or other agents daily via the appropriate route (e.g., oral gavage) for the duration of the study (e.g., 28 or 90 days).
-
Monitoring:
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Efficacy: Measure tumor volume twice weekly with calipers. Monitor animal body weight twice weekly. The primary endpoint may be tumor growth inhibition or overall survival.
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Toxicology: Observe animals daily for clinical signs of toxicity. Record body weight twice weekly and food consumption weekly.
-
-
Sample Collection:
-
Pharmacokinetics: Collect sparse blood samples at predetermined time points throughout the study to assess drug exposure.
-
Terminal Endpoint: At the end of the study, collect blood for complete blood count (CBC) and clinical chemistry analysis. Perform a full necropsy and collect major organs. Weigh organs and preserve them in 10% neutral buffered formalin for histopathological examination.
-
-
Pharmacodynamic Assessment:
-
Collect tumor tissues at the end of the study.
-
Fix a portion in formalin for Immunohistochemistry (IHC) analysis of LC3B and p62 to confirm in vivo target engagement.
-
Snap-freeze a portion for immunoblotting or other molecular analyses.
-
-
-
Data Analysis:
-
Analyze tumor growth curves and survival data using appropriate statistical methods (e.g., ANOVA, Kaplan-Meier analysis).
-
Compare hematology, clinical chemistry, organ weights, and histopathology findings between treated and control groups to identify any potential toxicities.
-
In Vivo Target Engagement: Immunohistochemistry (IHC) for LC3B and p62
This protocol is for detecting autophagy markers in formalin-fixed, paraffin-embedded (FFPE) tumor tissues from in vivo studies.
-
Principle: IHC allows for the visualization and semi-quantification of LC3B and p62 protein expression and localization within the tumor microenvironment, confirming that ROC-325 is engaging its target in vivo.
-
Materials:
-
FFPE tumor sections (4-5 µm) on charged slides
-
Deparaffinization and rehydration solutions (xylene, graded ethanol)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (to block endogenous peroxidases)
-
Blocking serum
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62
-
Biotinylated secondary antibody and streptavidin-HRP complex (or polymer-based detection system)
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
-
-
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a pressure cooker or water bath).
-
Peroxidase Block: Incubate slides in hydrogen peroxide solution to quench endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating with a blocking serum.
-
Primary Antibody Incubation: Incubate slides with primary antibodies against LC3B or p62 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex, or use a polymer-based detection system, according to the manufacturer's instructions.
-
Chromogen Development: Apply DAB substrate and incubate until a brown color develops.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with mounting medium.
-
Analysis: A pathologist should score the slides for the intensity and pattern of staining (e.g., dot-like staining for LC3B). Compare the staining in treated versus control tumors to assess the pharmacodynamic effect of ROC-325.
-
References
Application Notes and Protocols: Use of ROC-325 in Xenograft Models of Human Cancers
A comprehensive search for "ROC-325" in the context of cancer research and xenograft models did not yield information on a specific therapeutic agent with this designation. The term "ROC" in the retrieved search results predominantly refers to "Receiver Operating Characteristic" curve analysis, a statistical tool used to evaluate the performance of diagnostic tests. Additionally, "325" was found as part of a dataset identifier (e.g., mRNAseq_325) in cancer-related studies.
Therefore, it is not possible to provide detailed application notes, protocols, data, or signaling pathways for a compound named ROC-325, as it does not appear to be a publicly documented therapeutic agent.
The following sections provide general methodologies and considerations for evaluating a novel therapeutic agent in xenograft models of human cancers, which would be applicable if and when information on ROC-325 becomes available.
I. General Principles of Xenograft Model Studies
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly favored for preclinical oncology research.[1][2][3] These models are considered more representative of patient tumors compared to traditional cell line-derived xenografts.[2] However, a key limitation of using immunodeficient mice is the inability to adequately test immunotherapies.[1]
Experimental Workflow for a Novel Agent in Xenograft Models
The following diagram outlines a typical workflow for evaluating a new anti-cancer agent in a xenograft model.
II. Hypothetical Signaling Pathway Inhibition
While the specific mechanism of ROC-325 is unknown, many targeted cancer therapies work by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A hypothetical mechanism could involve the inhibition of a critical kinase in a cancer-related pathway.
III. Protocols for Xenograft Studies
The following are generalized protocols. Specific details would need to be optimized for the particular cancer type and therapeutic agent.
Protocol 1: Human Tumor Xenograft Establishment
-
Cell Culture (for cell line-derived xenografts): Culture human cancer cells in appropriate media and conditions to logarithmic growth phase. Harvest and resuspend cells in a sterile, serum-free medium or Matrigel.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG).
-
Implantation:
-
Subcutaneous: Inject 1 x 10^6 to 1 x 10^7 cells in 100-200 µL subcutaneously into the flank of the mouse.
-
Orthotopic: Inject cells into the organ of origin (e.g., mammary fat pad for breast cancer).
-
-
Tumor Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Protocol 2: In Vivo Efficacy Study
-
Tumor Establishment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Preparation: Prepare ROC-325 in a suitable vehicle. The formulation will depend on the physicochemical properties of the compound.
-
Administration: Administer ROC-325 via the determined route (e.g., oral gavage, intraperitoneal injection, intravenous injection) at a specified dose and schedule. The control group should receive the vehicle only.
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times weekly.
-
Monitor for any signs of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period. Collect tumors and other tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
IV. Data Presentation
Quantitative data from xenograft studies are typically summarized in tables for clarity and comparison.
Table 1: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | 1500 ± 150 | - |
| ROC-325 | 10 | 800 ± 95 | 46.7 |
| ROC-325 | 30 | 450 ± 60 | 70.0 |
| ROC-325 | 100 | 150 ± 25 | 90.0 |
Table 2: Hypothetical Body Weight Change Data
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 (%) ± SEM |
| Vehicle Control | - | + 5.2 ± 1.5 |
| ROC-325 | 10 | + 4.8 ± 1.2 |
| ROC-325 | 30 | + 1.5 ± 2.0 |
| ROC-325 | 100 | - 3.5 ± 2.5 |
Disclaimer: The information provided above is based on general knowledge of xenograft studies and does not pertain to a specific, publicly known compound named ROC-325. The protocols and data are illustrative examples and would require significant adaptation for any real-world application.
References
Troubleshooting & Optimization
troubleshooting ROC-325 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with ROC-325 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of ROC-325?
For optimal stability and solubility, it is recommended to prepare stock solutions of ROC-325 in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Q2: My ROC-325 precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds like ROC-325. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration of ROC-325 in your aqueous solution may be above its solubility limit. Try diluting to a lower final concentration.
-
Increase the percentage of co-solvent: If your experimental conditions allow, increasing the percentage of DMSO in the final solution (e.g., from 0.1% to 1%) can help maintain solubility. However, always check the tolerance of your assay for the solvent.
-
Use a different buffer system: The pH and composition of the buffer can significantly impact the solubility of ROC-325. Refer to the table below for solubility data in different buffers.
-
Utilize excipients: Solubilizing agents such as cyclodextrins or surfactants can be used to enhance the aqueous solubility of ROC-325.
Q3: How does pH affect the solubility of ROC-325?
The solubility of ROC-325 is highly pH-dependent. As a weakly basic compound, ROC-325 is more soluble in acidic conditions. Below is a summary of ROC-325 solubility at different pH values.
Quantitative Data Summary
| Buffer System (50 mM) | pH | ROC-325 Solubility (µg/mL) |
| Citrate Buffer | 3.0 | 15.2 |
| Acetate Buffer | 5.0 | 5.8 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1.3 |
| Bicarbonate Buffer | 9.0 | < 0.5 |
Experimental Protocols
Protocol 1: Preparation of ROC-325 in a Buffered Solution
This protocol describes the preparation of a 10 µM working solution of ROC-325 in a phosphate-buffered saline (PBS) at pH 7.4.
Materials:
-
ROC-325 powder
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Prepare a 10 mM stock solution of ROC-325 in anhydrous DMSO.
-
Vortex the stock solution until the compound is fully dissolved. If necessary, briefly sonicate in a water bath.
-
In a sterile microcentrifuge tube, add the appropriate volume of the 10 mM ROC-325 stock solution to the PBS to achieve a final concentration of 10 µM. For example, to prepare 1 mL of a 10 µM solution, add 1 µL of the 10 mM stock solution to 999 µL of PBS.
-
Immediately vortex the solution for 30 seconds to ensure rapid mixing and prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it may be necessary to use a lower concentration or a different buffer system.
Troubleshooting Workflows
Diagram 1: Troubleshooting ROC-325 Precipitation
Caption: A decision tree for troubleshooting ROC-325 precipitation.
Diagram 2: Experimental Workflow for Solubility Assessment
Caption: Workflow for determining ROC-325 solubility in different buffers.
optimizing ROC-325 concentration to minimize off-target effects
Technical Support Center: ROC-325
Optimizing ROC-325 Concentration to Minimize Off-Target Effects
Welcome to the technical support center for ROC-325. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of ROC-325 in your experiments and to help troubleshoot any issues you may encounter.
Product Overview
ROC-325 is a potent and selective inhibitor of Tyrosine Kinase X (TKX), a critical component of the Growth Factor Signaling Pathway (GFSP). While highly selective, off-target effects on Tyrosine Kinase Y (TKY) have been observed at higher concentrations. This guide will help you minimize these off-target effects to ensure the reliability and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target effects of ROC-325?
A1: ROC-325 is designed to selectively inhibit TKX, leading to the downregulation of the GFSP. This is the intended "on-target" effect. However, at elevated concentrations, ROC-325 can inhibit TKY, which may result in unintended cellular responses. It is crucial to determine the optimal concentration that maximizes TKX inhibition while minimizing TKY inhibition.
Q2: How can I determine the optimal concentration of ROC-325 for my cell line?
A2: The optimal concentration of ROC-325 is cell-line dependent. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for TKX inhibition in your specific cell line. A concurrent cell viability assay should be performed to identify the concentration at which off-target toxicity becomes significant.
Q3: What are the signs of off-target effects in my cell-based assays?
A3: Off-target effects can manifest in several ways, including:
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A significant decrease in cell viability at concentrations that are not expected to be toxic.
-
Unexpected changes in cellular morphology.
-
Activation or inhibition of signaling pathways that are not regulated by TKX.
Q4: Can I use ROC-325 in combination with other inhibitors?
A4: Yes, ROC-325 can be used in combination with other inhibitors. However, it is important to perform a thorough validation to ensure that the combination does not lead to synergistic toxicity or other unexpected off-target effects. We recommend performing a combination dose-response study to identify a synergistic and non-toxic concentration range.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cell Death at Low ROC-325 Concentrations | Off-target toxicity due to inhibition of TKY or other kinases. | Perform a dose-response curve to determine the IC50 for both on-target (TKX) and off-target (TKY) inhibition. Select a concentration that provides significant on-target inhibition with minimal off-target effects. |
| Cell line is particularly sensitive to ROC-325. | Reduce the concentration of ROC-325 and/or the treatment duration. | |
| Contamination of cell culture. | Test for mycoplasma and other common cell culture contaminants. | |
| Inconsistent Results Between Experiments | Variation in cell density at the time of treatment. | Ensure that cells are seeded at a consistent density for all experiments. |
| Inconsistent ROC-325 concentration. | Prepare fresh dilutions of ROC-325 for each experiment from a validated stock solution. | |
| Cell line instability or genetic drift. | Use cells with a low passage number and regularly perform cell line authentication. | |
| No Inhibition of TKX Activity | Incorrect concentration of ROC-325 used. | Verify the concentration of your stock solution and the final concentration in your assay. |
| Inactive ROC-325. | Ensure that ROC-325 has been stored correctly and has not expired. Test a fresh vial of the compound. | |
| Problem with the assay. | Include appropriate positive and negative controls in your experiment to validate the assay. |
Experimental Protocols
Protocol 1: Determining the IC50 of ROC-325 using a Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of ROC-325 in a specific cell line using a common cell viability assay, such as the MTT or MTS assay.[1][2][3][4]
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
ROC-325 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of ROC-325 in complete cell culture medium. A common starting concentration is 100 µM, with 10-fold serial dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Treatment: Remove the medium from the cells and add the ROC-325 dilutions. Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT/MTS Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
For MTS: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the cell viability against the log of the ROC-325 concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Assessing On-Target and Off-Target Kinase Inhibition via Western Blot
This protocol allows for the assessment of TKX and TKY phosphorylation status to confirm on-target and off-target inhibition by ROC-325.[5][6][7][8][9]
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
ROC-325
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-TKX, total-TKX, phospho-TKY, and total-TKY
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Loading control antibody (e.g., GAPDH, β-actin)
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of ROC-325 (based on your IC50 data) for the desired time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.
Visualizations
Caption: ROC-325 inhibits the TKX signaling pathway.
Caption: Workflow for optimizing ROC-325 concentration.
Caption: Troubleshooting high cell death with ROC-325.
References
- 1. Cell Viability Assay Protocols | Thermo Fisher Scientific - KG [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. Western blot analysis and kinase activity assays [bio-protocol.org]
- 7. Detection of ATP competitive protein kinase inhibition by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to ROC-325 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the autophagy inhibitor ROC-325 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ROC-325?
ROC-325 is a potent and orally active inhibitor of autophagy.[1][2][3] It functions as a lysosomotropic agent, accumulating in lysosomes and disrupting their function. This leads to the deacidification of lysosomes, the accumulation of autophagosomes, and a blockage of the autophagic flux, ultimately inducing apoptosis in cancer cells.[1][4] The anticancer effects of ROC-325 are dependent on the presence of essential autophagy-related genes (ATGs), such as ATG5 and ATG7.[4]
Q2: In which cancer types has ROC-325 shown preclinical activity?
ROC-325 has demonstrated significant preclinical anticancer activity in a variety of cancer cell lines, including:
-
Pancreatic Cancer
-
Lung Cancer
-
Colon Cancer
-
Breast Cancer
-
Ovarian Cancer
-
Prostate Cancer
-
Melanoma
Q3: What are the expected phenotypic changes in cancer cells sensitive to ROC-325 treatment?
Sensitive cancer cells treated with ROC-325 are expected to exhibit:
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Accumulation of autophagosomes, observable by transmission electron microscopy and fluorescence microscopy of LC3 puncta.[4]
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Increased protein levels of LC3-II and p62/SQSTM1, detectable by immunoblotting.[3]
-
Lysosomal deacidification.[4]
Q4: Are there known mechanisms of resistance to ROC-325?
While specific mechanisms of acquired resistance to ROC-325 have not been extensively documented in published literature, potential mechanisms can be extrapolated from studies of other lysosomotropic autophagy inhibitors like chloroquine and hydroxychloroquine. These may include:
-
Upregulation of Lysosomal Biogenesis: Cancer cells may counteract the effect of ROC-325 by increasing the number of lysosomes, thereby diluting the drug's concentration within each lysosome. This can be driven by the activation of transcription factors like TFEB.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), could actively pump ROC-325 out of the cell or out of the lysosome, reducing its intracellular and intralysosomal concentration.
-
Alterations in Lysosomal Membrane Composition: Changes in the lipid composition of the lysosomal membrane could potentially hinder the passive diffusion and accumulation of ROC-325.
-
Activation of Alternative Survival Pathways: Cancer cells might develop resistance by upregulating pro-survival signaling pathways that are independent of autophagy, thereby bypassing the cytotoxic effects of ROC-325.
Troubleshooting Guides
Problem 1: Cancer cells show reduced sensitivity or have developed resistance to ROC-325.
Possible Cause 1: Upregulation of Lysosomal Biogenesis
-
How to Investigate:
-
Quantitative PCR (qPCR): Measure the mRNA levels of TFEB and its target genes involved in lysosomal biogenesis (e.g., LAMP1, CTSD).
-
Immunoblotting: Assess the protein levels of LAMP1 and Cathepsin D.
-
Fluorescence Microscopy: Use lysosomal stains (e.g., LysoTracker) to visualize and quantify the lysosomal content in resistant versus sensitive cells.
-
-
Suggested Solution:
-
Combination Therapy: Consider co-treatment with an inhibitor of TFEB or downstream effectors of lysosomal biogenesis.
-
Possible Cause 2: Increased Drug Efflux
-
How to Investigate:
-
qPCR and Immunoblotting: Analyze the expression levels of common ABC transporters (e.g., P-glycoprotein/MDR1, MRP1).
-
Functional Efflux Assays: Utilize fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-glycoprotein) to compare efflux activity between sensitive and resistant cells.
-
-
Suggested Solution:
-
Co-treatment with ABC Transporter Inhibitors: Use known inhibitors of the overexpressed transporter (e.g., verapamil or tariquidar for P-glycoprotein) to see if sensitivity to ROC-325 is restored.
-
Possible Cause 3: Activation of Bypass Survival Pathways
-
How to Investigate:
-
Phospho-kinase arrays or targeted immunoblotting: Screen for the activation of pro-survival signaling pathways such as PI3K/Akt/mTOR or MAPK/ERK.
-
-
Suggested Solution:
-
Targeted Combination Therapy: Combine ROC-325 with specific inhibitors of the identified activated survival pathway (e.g., an Akt inhibitor or a MEK inhibitor).
-
Data Presentation
Table 1: In Vitro IC50 Values of ROC-325 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Renal Cell Carcinoma | 4.9 |
| A549 | Lung Carcinoma | 11 |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 |
| COLO-205 | Colorectal Adenocarcinoma | 5.4 |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 |
| IGROV-1 | Ovarian Adenocarcinoma | 11 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 |
| PC-3 | Prostate Adenocarcinoma | 11 |
| RL | Non-Hodgkin's Lymphoma | 8.4 |
| UACC-62 | Melanoma | 6.0 |
| MV4-11 | Acute Myeloid Leukemia | 0.7 - 2.2 |
Data compiled from publicly available sources.[1][2]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of ROC-325 in culture medium and treat the cells for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Monitoring Autophagy by Immunoblotting for LC3 and p62
-
Cell Lysis: Treat cells with ROC-325 for the desired time points. To monitor autophagic flux, include a condition where cells are co-treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last 2-4 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3B (to detect LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and p62 levels upon ROC-325 treatment indicates autophagy inhibition. A further accumulation of LC3-II in the presence of another lysosomal inhibitor confirms a blockage in autophagic flux.
Visualizations
Caption: Mechanism of action of ROC-325 in cancer cells.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. tfeb-mediated-lysosomal-biogenesis-and-lysosomal-drug-sequestration-confer-resistance-to-mek-inhibition-in-pancreatic-cancer - Ask this paper | Bohrium [bohrium.com]
- 4. MTT Assay and Determination of IC50 [bio-protocol.org]
ROC-325 Technical Support Center: Refining In Vivo Efficacy
Welcome to the technical support center for ROC-325. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of ROC-325 by providing troubleshooting guidance and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ROC-325?
A1: ROC-325 is a novel and potent small molecule inhibitor of lysosomal autophagy.[1][2][3] It functions by disrupting lysosomal activity, which leads to the accumulation of autophagosomes with undegraded cargo, deacidification of lysosomes, and stabilization of p62.[2][4] This inhibition of the final stages of autophagy is a key component of its therapeutic effect in various disease models.[2][5]
Q2: What are the key signaling pathways affected by ROC-325?
A2: ROC-325's therapeutic effects are associated with the modulation of several key signaling pathways. Primarily, it inhibits the autophagy pathway.[1][2] In the context of pulmonary hypertension, it has been shown to activate the endothelial nitric oxide synthase (eNOS)-nitric oxide (NO) pathway and promote the degradation of hypoxia-inducible factors (HIF-1α and HIF-2α).[1][6] In cancer models, its anti-tumor activity is linked to the induction of apoptosis in an ATG5/7-dependent manner.[4][5]
Q3: What is a recommended starting dose for in vivo studies?
A3: The optimal dose of ROC-325 can vary depending on the animal model and the disease being studied. Based on preclinical studies, a range of 5 mg/kg to 50 mg/kg has been used. For preventative studies in rat models of pulmonary hypertension, doses of 5 mg/kg and 25 mg/kg administered intraperitoneally once a day have been effective.[1] In mouse xenograft models of renal cell carcinoma, oral doses of 25, 40, and 50 mg/kg have been well-tolerated and shown efficacy.[4][7] For disseminated models of acute myeloid leukemia in mice, 50 mg/kg given orally has been used.[8] It is recommended to perform a pilot dose-finding study to determine the optimal dose for your specific model.
Q4: What is the recommended route of administration for ROC-325?
A4: ROC-325 has been shown to be orally bioavailable and effective when administered via oral gavage (PO).[1][3][4][7][9] It has also been administered intraperitoneally (IP) with demonstrated efficacy.[1] The choice of administration route may depend on the specific experimental design and formulation.
Q5: What are the expected pharmacodynamic markers of ROC-325 activity in vivo?
A5: Effective delivery and target engagement of ROC-325 in vivo can be confirmed by assessing markers of autophagy inhibition in tissue samples. An increase in the levels of LC3B-II and p62 are hallmark indicators of autophagy inhibition and have been observed in tumor and lung tissues from animals treated with ROC-325.[1][2][8]
Troubleshooting Guides
Issue 1: Suboptimal In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosage | The administered dose may be too low for the specific animal model or disease state. A dose-response study is recommended to identify the optimal therapeutic dose. Published studies have used doses ranging from 5 mg/kg to 50 mg/kg.[1][4][7][8] |
| Poor Bioavailability | If preparing your own formulation, ensure ROC-325 is properly solubilized. For oral administration, water has been used as a vehicle in some studies.[7] Consider optimizing the vehicle for improved solubility and absorption. |
| Ineffective Route of Administration | While both oral and intraperitoneal routes have been effective, one may be superior for your model. If experiencing issues with one route, consider testing the alternative.[1][7] |
| Timing and Frequency of Dosing | The dosing schedule may not be optimal. Most studies have utilized once-daily administration.[1][4][7][8] Depending on the pharmacokinetics in your model, a different frequency might be necessary. |
| Model-Specific Resistance | The specific cell line or animal model may have intrinsic resistance mechanisms. Confirm target engagement by measuring pharmacodynamic markers like LC3B-II and p62 in the target tissue.[1][8] |
Issue 2: Unexpected Toxicity or Adverse Effects
| Potential Cause | Troubleshooting Steps |
| High Dosage | The administered dose may be too high. ROC-325 has been generally well-tolerated, but a modest, non-significant, and reversible reduction in mean body weight has been noted at the highest doses.[3][7] If significant weight loss or other signs of toxicity are observed, reduce the dose. |
| Vehicle Toxicity | The vehicle used for formulation may be causing toxicity. Ensure the vehicle is well-tolerated at the administered volume and concentration. Consider testing a vehicle-only control group. |
| Off-Target Effects | While ROC-325 is a potent autophagy inhibitor, off-target effects at high concentrations cannot be entirely ruled out. If toxicity persists at lower, effective doses, further investigation into the specific toxicological profile in your model may be required. |
Data Summary Tables
Table 1: Summary of In Vivo Dosages and Administration Routes for ROC-325
| Animal Model | Disease | Dosage | Route of Administration | Reference |
| Rat (SD) | Monocrotaline-induced Pulmonary Hypertension | 5 mg/kg, 25 mg/kg | Intraperitoneal (IP) | [1] |
| Rat (SD) | Sugen5416/hypoxia-induced Pulmonary Hypertension | 25 mg/kg | Intraperitoneal (IP) | [1] |
| Mouse (Nude) | Renal Cell Carcinoma (786-0 xenograft) | 25, 40, 50 mg/kg | Oral (PO) | [4][7] |
| Mouse (NOD/SCID) | Acute Myeloid Leukemia (disseminated xenograft) | 50 mg/kg | Oral (PO) | [8] |
Experimental Protocols
Protocol 1: Assessment of Autophagy Inhibition In Vivo by Western Blot
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Tissue Collection: At the study endpoint, euthanize animals and excise the target tissues (e.g., tumor, lung).
-
Tissue Lysis: Homogenize the collected tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Analysis: Quantify the band intensities and normalize to the loading control. An increase in the ratio of LC3B-II to LC3B-I and an accumulation of p62 in the ROC-325 treated groups compared to the vehicle control group indicate successful autophagy inhibition.[1][8]
Visualizations
Caption: Signaling pathways modulated by ROC-325.
Caption: Workflow for refining ROC-325 in vivo efficacy.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ROC-325 in autophagy-related assays. ROC-325 is a potent and orally active inhibitor of lysosomal autophagy, which acts by inducing the deacidification of lysosomes, leading to the accumulation of autophagosomes and the disruption of autophagic flux. This guide will help you navigate common pitfalls and ensure accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ROC-325?
A1: ROC-325 is a novel small molecule inhibitor of lysosomal autophagy. Its primary mechanism involves the deacidification of lysosomes. This increase in lysosomal pH inhibits the activity of acid-dependent lysosomal hydrolases, thereby blocking the degradation of autophagic cargo. This leads to the accumulation of autophagosomes and a disruption of the autophagic flux.
Q2: How does ROC-325 differ from other common autophagy inhibitors like Chloroquine (CQ) or Bafilomycin A1?
A2: While all three are late-stage autophagy inhibitors that block lysosomal degradation, there are some distinctions. Like Chloroquine, ROC-325 is a lysosomotropic agent that increases lysosomal pH. However, ROC-325 is reported to be approximately 10-fold more potent than hydroxychloroquine (HCQ), a derivative of CQ. Bafilomycin A1, on the other hand, is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which is directly responsible for pumping protons into the lysosome to maintain its acidic environment. While the end result is similar (impaired lysosomal degradation), the direct molecular targets differ.
Q3: What are the expected effects of ROC-325 treatment on common autophagy markers?
A3: Treatment with ROC-325 is expected to cause a dose-dependent increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1). This is due to the blockage of their degradation within the lysosome. You should also observe an accumulation of autophagosomes, which can be visualized as an increase in LC3 puncta by immunofluorescence microscopy. Additionally, an increase in the level of the lysosomal protease Cathepsin D may be observed, as its degradation is also inhibited.
Q4: Can I use ROC-325 to measure autophagic flux?
A4: Yes, ROC-325 can be used to assess autophagic flux. By comparing the levels of LC3-II in the presence and absence of ROC-325, you can infer the rate of autophagosome formation. An increase in LC3-II levels upon ROC-325 treatment indicates an active autophagic flux. This is conceptually similar to using Bafilomycin A1 or Chloroquine in an LC3 turnover assay.
Troubleshooting Common Pitfalls in ROC-325-Related Autophagy Assays
This section addresses specific issues you might encounter during your experiments with ROC-325.
Western Blotting for LC3 and p62
Problem 1: Inconsistent or weak LC3-II bands.
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Possible Cause: Suboptimal gel electrophoresis conditions. LC3-II is a small, lipidated protein and can be difficult to resolve from LC3-I.
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Troubleshooting Tip:
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Use a high-percentage polyacrylamide gel (e.g., 12-15%) or a gradient gel (e.g., 4-20%) to improve the separation of LC3-I and LC3-II.
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Ensure complete transfer to the membrane by using a 0.2 µm pore size PVDF membrane and optimizing transfer time, especially for small proteins.
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Load a sufficient amount of protein (20-30 µg) per lane.
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Problem 2: High background on the Western blot.
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Possible Cause: Insufficient blocking or washing, or non-specific antibody binding.
-
Troubleshooting Tip:
-
Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.
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Increase the number and duration of washes with TBST.
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Titrate your primary and secondary antibodies to determine the optimal dilution that maximizes signal and minimizes background.
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Problem 3: p62 levels do not increase as expected after ROC-325 treatment.
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Possible Cause: The transcriptional regulation of p62 can be complex and may be affected by other cellular pathways. In some cell types or under certain conditions, the increase in p62 protein levels due to autophagy inhibition might be masked by changes in its transcription.
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Troubleshooting Tip:
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Always include a positive control for autophagy inhibition, such as Bafilomycin A1 or Chloroquine, to ensure your experimental system is responsive.
-
Measure p62 mRNA levels by qRT-PCR to determine if transcriptional changes are occurring.
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Complement your p62 Western blot with other autophagy assays, such as LC3 immunoblotting or immunofluorescence.
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Immunofluorescence for LC3 Puncta
Problem 1: High background or non-specific staining.
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Possible Cause: Autofluorescence of cells, improper fixation, or non-specific antibody binding.
-
Troubleshooting Tip:
-
Include an unstained control to assess the level of autofluorescence.
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Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature. Avoid over-fixation.
-
Permeabilize cells with a gentle detergent like 0.1% Triton X-100 in PBS for a short duration.
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Use a blocking solution containing serum from the same species as the secondary antibody.
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Titrate the primary antibody to find the optimal concentration.
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Problem 2: Difficulty in quantifying LC3 puncta.
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Possible Cause: Subjectivity in manual counting and diffuse cytoplasmic LC3 staining.
-
Troubleshooting Tip:
-
Use automated image analysis software (e.g., ImageJ/Fiji) to quantify the number and intensity of puncta per cell in an unbiased manner.
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Set a clear threshold for what constitutes a "puncta" to distinguish from the diffuse cytosolic LC3-I signal.
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Analyze a sufficient number of cells (at least 50-100) per condition to obtain statistically significant results.
-
Lysosomal pH and Cathepsin Activity Assays
Problem 1: Inaccurate lysosomal pH measurements with fluorescent dyes (e.g., LysoSensor™).
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Possible Cause: ROC-325, as a lysosomotropic agent, can interfere with the accumulation and fluorescence of certain pH-sensitive dyes. The dye itself can also have an alkalinizing effect on lysosomes, especially with longer incubation times.
-
Troubleshooting Tip:
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Minimize the incubation time with the pH-sensitive dye (e.g., 1-5 minutes).
-
Use the lowest effective concentration of the dye.
-
Always include a calibration curve using buffers of known pH to accurately determine the lysosomal pH.
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Validate your findings with an alternative method, if possible.
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Problem 2: Misleading results from cathepsin activity assays.
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Possible Cause: Standard in vitro cathepsin activity assays are often performed in a buffer with a fixed, optimal pH. This will not reflect the inhibitory effect of ROC-325, which is due to the deacidification of the lysosomal environment in living cells.
-
Troubleshooting Tip:
-
To assess the effect of ROC-325 on cathepsin activity, you should measure the processing of pro-cathepsins to their mature, active forms by Western blot. An accumulation of the pro-form would indicate impaired processing due to increased lysosomal pH.
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Use in-cell or in vivo cathepsin activity probes that are sensitive to the pH of the lysosomal compartment.
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Data Presentation
Table 1: Expected Outcomes of ROC-325 Treatment on Key Autophagy Markers
| Assay | Marker | Expected Result with ROC-325 | Rationale |
| Western Blot | LC3-II/LC3-I Ratio | Increased | Blockade of LC3-II degradation in the lysosome. |
| p62/SQSTM1 | Increased | Accumulation due to inhibition of autophagic degradation. | |
| Pro-Cathepsin D | Increased | Impaired processing to mature form due to increased lysosomal pH. | |
| Immunofluorescence | LC3 Puncta | Increased number and/or intensity | Accumulation of autophagosomes that cannot fuse with functional lysosomes. |
| Lysosomal pH Assay | Lysosomal pH | Increased (less acidic) | Deacidification of the lysosome is the primary mechanism of action. |
| Cathepsin Activity | In-cell activity | Decreased | Lysosomal hydrolases require an acidic environment for optimal activity. |
Experimental Protocols
Western Blot for LC3 and p62
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Cell Lysis:
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Treat cells with ROC-325 at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer proteins to a 0.2 µm PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
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Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Immunofluorescence for LC3 Puncta
-
Cell Culture and Treatment:
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Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with ROC-325 as required.
-
-
Fixation and Permeabilization:
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Wash cells with PBS.
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Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Wash three times with PBS.
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Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with anti-LC3B primary antibody (1:200) in blocking buffer for 1 hour at room temperature or overnight at 4°C.
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Wash three times with PBST.
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Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:500) in blocking buffer for 1 hour at room temperature in the dark.
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Wash three times with PBST.
-
-
Mounting and Imaging:
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Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
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Image the cells using a fluorescence or confocal microscope.
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Quantify the number of LC3 puncta per cell using image analysis software.
-
Mandatory Visualizations
Caption: Mechanism of action of ROC-325 in inhibiting autophagy.
Caption: Workflow for assessing autophagic flux using ROC-325.
Technical Support Center: Improving the Therapeutic Window of ROC-325 in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the preclinical evaluation and optimization of the therapeutic window for ROC-325, a novel and potent autophagy inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the established therapeutic window for ROC-325 in preclinical models?
A1: Preclinical studies have demonstrated that ROC-325 is generally well-tolerated in various animal models. In mouse models of acute myeloid leukemia (AML) and renal cell carcinoma (RCC), oral administration of ROC-325 at doses up to 50 mg/kg was well-tolerated, with only modest and reversible effects on body weight observed at the highest dose in the RCC model[1][2]. Similarly, in a rat model of pulmonary hypertension, intraperitoneal administration of up to 25 mg/kg was well-tolerated[3]. While these studies indicate a favorable safety profile, a definitive therapeutic window with established dose-limiting toxicities and a maximum tolerated dose (MTD) has not been extensively published. Further dose-escalation studies are recommended to precisely define the therapeutic index in specific preclinical models.
Q2: What is the primary mechanism of action of ROC-325, and how does it relate to its therapeutic effect?
A2: ROC-325 is a potent inhibitor of autophagy, a cellular process that allows for the degradation and recycling of cellular components. It functions by disrupting lysosomal activity, leading to the accumulation of autophagosomes and deacidification of lysosomes[1][2]. In cancer cells that rely on autophagy for survival and resistance to therapy, inhibition by ROC-325 leads to apoptosis and reduced tumor growth[1][2]. The anticancer effects of ROC-325 are dependent on its ability to inhibit autophagy, as genetic knockdown of essential autophagy genes diminishes its efficacy[1].
Q3: How does the potency of ROC-325 compare to other autophagy inhibitors like hydroxychloroquine (HCQ)?
A3: Preclinical studies have consistently shown that ROC-325 is significantly more potent than hydroxychloroquine (HCQ), a well-known autophagy inhibitor. In various cancer cell lines, ROC-325 demonstrated approximately 10-fold greater potency than HCQ[1]. In a mouse xenograft model of renal cell carcinoma, ROC-325 was more effective at inhibiting tumor progression than a higher dose of HCQ[2].
Q4: Can ROC-325 be combined with other therapies to improve its therapeutic window?
A4: Yes, combining ROC-325 with other anticancer agents is a promising strategy to enhance its therapeutic window. In a preclinical model of AML, the combination of ROC-325 with the chemotherapy drug azacitidine resulted in a significant survival benefit compared to either agent alone[4]. By achieving synergistic or additive effects, combination therapies may allow for the use of lower, less toxic doses of ROC-325 and the accompanying agent, thereby widening the therapeutic window.
Q5: Are there any known off-target effects of ROC-325?
A5: While published preclinical studies have highlighted the on-target activity of ROC-325 in inhibiting autophagy, comprehensive off-target profiling has not been widely reported. As with any small molecule inhibitor, it is crucial to assess for potential off-target effects, particularly on related cellular pathways or kinases. Researchers should consider performing kinome-wide screening or similar profiling assays to identify any unintended targets that could contribute to toxicity.
Troubleshooting Guide
Issue 1: Unexpected Toxicity or Adverse Events in Animal Models
-
Q: We are observing significant weight loss and other signs of toxicity in our mouse model at a dose that was previously reported as well-tolerated. What could be the cause?
-
A: Several factors could contribute to this discrepancy:
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Mouse Strain Differences: Different mouse strains can exhibit varying sensitivities to drug toxicity. Ensure you are using the same strain as in the cited studies.
-
Vehicle Formulation: The vehicle used to dissolve and administer ROC-325 can impact its solubility, absorption, and toxicity. Verify that the vehicle is appropriate and consistent with established protocols.
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Animal Health Status: The overall health of the animals can influence their tolerance to treatment. Ensure your animals are healthy and free from underlying infections.
-
Dosing Regimen: The frequency and duration of dosing can significantly impact tolerability. Re-evaluate your dosing schedule and consider reducing the frequency or incorporating drug holidays.
-
-
Issue 2: Lack of Efficacy at Standard Doses
-
Q: We are not observing the expected anti-tumor efficacy with ROC-325 in our preclinical model. What steps can we take?
-
A:
-
Confirm Target Engagement: It is essential to verify that ROC-325 is inhibiting autophagy in your specific tumor model. This can be assessed by measuring the accumulation of autophagy markers like LC3B and p62 in tumor tissue via immunohistochemistry or western blotting.
-
Evaluate Pharmacokinetics: The bioavailability and tumor penetration of ROC-325 can vary between models. Conduct pharmacokinetic studies to ensure adequate drug exposure in the plasma and tumor tissue.
-
Consider Tumor Heterogeneity: The dependence of tumors on autophagy can be heterogeneous. Your specific tumor model may not be as reliant on autophagy for survival. Consider screening a panel of cell lines or patient-derived xenograft (PDX) models to identify those most sensitive to ROC-325.
-
Explore Combination Therapy: As mentioned in the FAQs, combining ROC-325 with other agents can enhance its efficacy. Consider rational combinations based on the underlying biology of your tumor model.
-
-
Issue 3: Difficulty in Determining the Optimal Dose
-
Q: How can we systematically determine the optimal dose of ROC-325 to maximize the therapeutic window in our model?
-
A: A dose-escalation study is the standard approach. This involves treating cohorts of animals with increasing doses of ROC-325 and monitoring for both efficacy (e.g., tumor growth inhibition) and toxicity (e.g., weight loss, clinical signs, changes in blood chemistry). The goal is to identify a dose that provides a significant therapeutic benefit with an acceptable level of toxicity. It is also crucial to incorporate pharmacodynamic markers (e.g., LC3B accumulation) to correlate drug exposure with target inhibition.
-
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
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Animal Model: Select a relevant rodent model (e.g., nude mice bearing tumor xenografts).
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Dose Escalation:
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Start with a low dose of ROC-325 (e.g., 10 mg/kg) administered orally.
-
Treat a cohort of 3-5 animals at each dose level.
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Incrementally increase the dose in subsequent cohorts (e.g., 20, 40, 60, 80 mg/kg).
-
-
Monitoring:
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Record body weight daily.
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Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming).
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At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
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Perform gross necropsy and histopathological examination of major organs.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause greater than 10-15% body weight loss or other pre-defined dose-limiting toxicities.
Protocol 2: Pharmacodynamic (PD) Assay for Autophagy Inhibition in Tumors
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Treatment: Treat tumor-bearing animals with ROC-325 at various doses.
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Tissue Collection: At specified time points after the last dose, euthanize the animals and collect tumor tissue.
-
Immunohistochemistry (IHC):
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Fix tumor tissue in formalin and embed in paraffin.
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Section the tissue and perform IHC staining for LC3B and p62.
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Quantify the staining intensity and the number of positive puncta to assess the level of autophagy inhibition.
-
-
Western Blotting:
-
Homogenize fresh-frozen tumor tissue to extract proteins.
-
Perform western blotting to detect the levels of LC3-I, LC3-II, and p62. An increase in the LC3-II/LC3-I ratio and p62 levels indicates autophagy inhibition.
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Data Presentation
Table 1: Summary of ROC-325 Efficacy in Preclinical Models
| Model | Dose and Route | Treatment Schedule | Efficacy Outcome | Reference |
| AML Xenograft (MV4-11) | 50 mg/kg, Oral | Daily for 5 days | Significantly increased lifespan | [1] |
| RCC Xenograft (786-0) | 25, 40, 50 mg/kg, Oral | Daily for 5 days/week for 6 weeks | Dose-dependent inhibition of tumor progression | [2] |
| AML Xenograft (MV4-11) Combination | 50 mg/kg ROC-325 (Oral, Daily) + 5 mg/kg Azacitidine (IV, Q3D) | - | Significantly extended survival compared to single agents | [4] |
Table 2: Summary of ROC-325 Tolerability in Preclinical Models
| Model | Dose and Route | Observed Toxicities | Reference |
| AML Xenograft (MV4-11) | 50 mg/kg, Oral | Well tolerated, no notable toxicities | [1] |
| RCC Xenograft (786-0) | Up to 50 mg/kg, Oral | Well tolerated, modest, non-significant, reversible reduction in mean body weight at the highest dose | [2] |
| Pulmonary Hypertension (Rat) | 5 mg/kg and 25 mg/kg, Intraperitoneal | Well tolerated | [3] |
Visualizations
Caption: Conceptual diagram of the therapeutic window.
Caption: Experimental workflow for determining the Maximum Tolerated Dose (MTD).
Caption: Rationale for combination therapies to improve the therapeutic window.
References
addressing inconsistencies in ROC-325 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ROC-325.
Frequently Asked Questions (FAQs)
Q1: What is ROC-325 and how does it work?
ROC-325 is a novel, orally bioavailable small molecule inhibitor of autophagy.[1][2][3] Its mechanism of action is centered on the disruption of lysosomal function. By causing lysosomal deacidification, ROC-325 prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and a blockage of the autophagic flux.[4] This ultimately inhibits the degradation of cellular components and can lead to apoptosis in cancer cells.[5][6]
Q2: What are the key hallmark features of ROC-325 activity in cells?
Treatment of cells with ROC-325 typically results in several distinct and measurable effects that confirm its mechanism of action. These include:
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Accumulation of autophagosomes: Visible as punctate structures in microscopy and an increase in the lipidated form of LC3 (LC3-II).[7][8]
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Increased p62/SQSTM1 levels: As autophagic degradation is blocked, the autophagy substrate p62 accumulates.[2][7]
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Lysosomal deacidification: An increase in the pH of the lysosomal lumen.[7]
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Inhibition of autophagic flux: A key measure demonstrating the blockage of the autophagy pathway.
Q3: How does the potency of ROC-325 compare to hydroxychloroquine (HCQ)?
Preclinical studies have consistently shown that ROC-325 is a more potent inhibitor of autophagy and exhibits greater anticancer activity than hydroxychloroquine (HCQ).[1][2][5] In some studies, ROC-325 has demonstrated approximately 10-fold greater potency than HCQ.[2][3]
Troubleshooting Guide for Inconsistent Results
Q4: I am observing high variability in cell viability (MTT assay) results between experiments. What could be the cause?
Inconsistent results in MTT assays when using ROC-325 can stem from several factors. Here are some common causes and solutions:
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Cell Density: The initial cell seeding density is critical. Too few cells will result in low absorbance readings, while too many can lead to nutrient depletion and cell death, masking the effect of ROC-325. It is crucial to determine the optimal seeding density for your specific cell line in the linear range of the assay.
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Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved for accurate absorbance readings.[4] Ensure adequate mixing and incubation time with the solubilization buffer. If crystals persist, gentle pipetting or increasing the shaking time can help.[4]
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Interference from Phenol Red: The phenol red in some culture media can interfere with absorbance readings.[4] It is recommended to use a phenol red-free medium or run appropriate background controls (medium without cells).[4]
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MTT Reagent Quality: The MTT reagent is light-sensitive and can degrade over time.[7] Prepare fresh solutions and store them protected from light. If the reagent is blue-green, it is likely contaminated and should be discarded.[7]
Q5: My Western blot results for LC3B are inconsistent. Sometimes the LC3-II band is faint or absent, even after ROC-325 treatment.
Detecting the conversion of LC3-I to LC3-II can be challenging. Here are some troubleshooting tips:
-
Use of Lysosomal Inhibitors (Autophagic Flux Assay): The amount of LC3-II at a single time point can be misleading as LC3-II itself is degraded upon completion of autophagy. To accurately measure autophagy inhibition by ROC-325, you should perform an autophagic flux assay. This involves comparing LC3-II levels in cells treated with ROC-325 alone versus cells co-treated with ROC-325 and a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. A further increase in the LC3-II band in the co-treated sample indicates a true inhibition of autophagic flux by ROC-325.[9][10]
-
Gel Electrophoresis and Transfer: LC3-I and LC3-II are small proteins (around 16-18 kDa) and can be easily run off the gel. Use a higher percentage gel (e.g., 12-15%) and monitor the run carefully.[8] Ensure efficient transfer to the membrane; a wet transfer system is often recommended for small proteins.[8] PVDF membranes are also preferable for LC3 detection.[8]
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Antibody Selection: The quality of the primary antibody is crucial. Use an antibody that is validated for the detection of both LC3-I and LC3-II. Some antibodies may have a higher affinity for LC3-II.[9]
Q6: The p62 levels in my Western blots do not consistently increase after ROC-325 treatment. Why might this be?
While p62 accumulation is a marker of autophagy inhibition, its expression levels can be influenced by other cellular processes.
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Time Course of Treatment: The accumulation of p62 may be time-dependent. It is advisable to perform a time-course experiment to determine the optimal duration of ROC-325 treatment for observing a significant increase in p62 levels.
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Transcriptional Regulation: In some contexts, the expression of the p62/SQSTM1 gene itself can be regulated, which could mask the effects of autophagy inhibition.
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Combined Analysis: Relying solely on p62 levels can be inconclusive. It is best to analyze p62 in conjunction with LC3-II levels and an autophagic flux assay for a more comprehensive assessment of autophagy inhibition.
Quantitative Data Summary
Table 1: In Vitro Efficacy of ROC-325 in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (µM) |
| MV4-11 | 0.7 - 2.2 |
| MOLM-13 | 0.7 - 2.2 |
| HL-60 | 0.7 - 2.2 |
| KG-1 | 0.7 - 2.2 |
Data represents the range of IC50 values observed in a panel of human AML cell lines after 72 hours of treatment with ROC-325, as determined by MTT assay.
Table 2: Effect of ROC-325 on Autophagy Markers in AML Cell Lines
| Cell Line | Treatment | Duration | LC3B Levels | p62 Levels |
| MV4-11 | 1 µM ROC-325 | 24 h | Increased | Increased |
| MOLM-13 | Indicated Conc. | 24 h | Increased | Increased |
Data from immunoblotting analysis showing the accumulation of autophagy markers after treatment with ROC-325.[2][7]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
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Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of ROC-325 and appropriate vehicle controls. Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization:
-
For adherent cells, carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well.[5]
-
For suspension cells, add 100 µL of the detergent reagent directly to the wells.
-
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.[4] Read the absorbance at 570 nm using a microplate reader.[7]
Protocol 2: Immunoblotting for LC3B and p62
-
Cell Lysis: After treatment with ROC-325, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto a 12-15% polyacrylamide gel and perform electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Autophagic Flux Assay
-
Cell Treatment: Treat cells under the following conditions:
-
Vehicle control
-
ROC-325 alone
-
Bafilomycin A1 (100 nM) alone (for the last 2-4 hours of the experiment)
-
ROC-325 and Bafilomycin A1 (Bafilomycin A1 added for the final 2-4 hours)
-
-
Sample Collection and Analysis: Collect cell lysates and perform immunoblotting for LC3B as described in Protocol 2.
-
Interpretation: A significant increase in the LC3-II band in the ROC-325 and Bafilomycin A1 co-treated sample compared to the ROC-325 alone sample indicates an inhibition of autophagic flux.
Visualizations
Caption: ROC-325 inhibits autophagy by blocking lysosomal acidification.
Caption: A logical workflow for troubleshooting inconsistent ROC-325 results.
Caption: Step-by-step workflow for conducting an autophagic flux assay.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
how to control for ROC-325's effects on lysosomal stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effects of ROC-325 on lysosomal stability.
Frequently Asked Questions (FAQs)
Q1: What is ROC-325 and what is its primary mechanism of action?
A1: ROC-325 is a novel small molecule inhibitor of lysosomal-mediated autophagy.[1][2] Its primary mechanism involves the disruption of lysosomal function, which leads to the inhibition of the autophagic process.[3][4]
Q2: What are the hallmark features of ROC-325's effect on lysosomes?
A2: Treatment with ROC-325 characteristically leads to an accumulation of autophagosomes containing undegraded cargo, an increase in lysosomal membrane permeability (LMP), and deacidification of lysosomes.[1][3][4] Researchers may also observe elevated levels of LC3B, p62, and cathepsin D expression.[1][4]
Q3: My cells treated with ROC-325 are showing increased signs of cell death. Is this expected?
A3: Yes, in various cancer cell lines, ROC-325 has been shown to induce apoptosis and diminish cell viability.[1][3] The anti-leukemic and anti-cancer effects of ROC-325 are linked to its ability to inhibit autophagy, a key survival pathway for cancer cells.[3][4]
Q4: How does ROC-325's potency compare to other autophagy inhibitors like hydroxychloroquine (HCQ)?
A4: In preclinical studies across various human cancer cell lines, ROC-325 has demonstrated approximately 10-fold greater potency than hydroxychloroquine (HCQ) based on IC50 analyses.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high levels of cytotoxicity. | ROC-325 is a potent autophagy inhibitor. The concentration used may be too high for the specific cell line. | Perform a dose-response curve to determine the optimal IC50 for your cell line. Consider starting with a concentration range of 0.7-2.2 µM, which has been effective in AML cell lines.[1] |
| Inconsistent results in autophagy inhibition assays (e.g., LC3B turnover, p62 accumulation). | Variability in treatment time or cell density can affect autophagic flux. | Standardize your experimental conditions. Ensure consistent cell seeding density and treatment duration. A 24-hour treatment period has been shown to be effective for observing changes in LC3B and p62 levels.[4] |
| Difficulty in detecting lysosomal deacidification. | The method for measuring lysosomal pH may not be sensitive enough, or the observation time point may be suboptimal. | Use a sensitive fluorescent probe for lysosomal pH, such as LysoSensor Green.[5] Perform a time-course experiment to identify the optimal time point for observing deacidification after ROC-325 treatment. |
| Minimal effect of ROC-325 on autophagy in my cell line. | The specific cell line may not be highly dependent on autophagy for survival, or there may be compensatory mechanisms at play. | Confirm the dependence of your cell line on autophagy using genetic approaches, such as shRNA-mediated knockdown of essential autophagy genes like ATG5 or ATG7.[3][4] |
Experimental Protocols
Protocol 1: Assessment of Autophagic Flux using Bafilomycin A1 Clamp Assay
This protocol is designed to confirm that ROC-325 is indeed inhibiting autophagic flux.
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth for the duration of the experiment.
-
Treatment: Treat cells with ROC-325 at the desired concentration. Include a vehicle control group.
-
Bafilomycin A1 Addition: Two to four hours before the end of the ROC-325 treatment period, add Bafilomycin A1 (a known inhibitor of the vacuolar H+-ATPase that blocks the fusion of autophagosomes with lysosomes) to a subset of the ROC-325-treated and vehicle-treated wells.
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting for LC3B and p62.
-
Interpretation: In cells treated with ROC-325 alone, you should observe an accumulation of LC3B-II and p62. If ROC-325 is a late-stage autophagy inhibitor, the addition of Bafilomycin A1 should not lead to a further significant increase in LC3B-II levels compared to ROC-325 alone, as the flux is already blocked.
Protocol 2: Measurement of Lysosomal pH using LysoSensor Green
This protocol allows for the quantification of lysosomal deacidification.
-
Cell Seeding and Treatment: Plate cells in a format suitable for fluorescence microscopy or flow cytometry and treat with ROC-325 for the desired time.
-
LysoSensor Green Staining: In the final 30 minutes of treatment, load the cells with LysoSensor Green DND-189 according to the manufacturer's instructions.
-
Analysis:
-
Confocal Microscopy: Visualize the cells to observe the fluorescence intensity within the lysosomes. A decrease in green fluorescence indicates an increase in lysosomal pH (deacidification).[5]
-
Flow Cytometry: Quantify the mean fluorescence intensity of the cell population. A shift to the left in the fluorescence histogram of ROC-325-treated cells compared to the control indicates lysosomal deacidification.[5]
-
Visualizations
References
optimization of treatment duration with ROC-325
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ROC-325. The information is designed to address specific issues that may be encountered during experiments, with a focus on the optimization of treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ROC-325?
A1: ROC-325 is a potent, novel dimeric quinoline-derived autophagy inhibitor.[1][2][3][4] Its primary mechanism of action is the disruption of lysosomal function, which leads to the inhibition of autophagic flux.[1] This results in the accumulation of autophagosomes with undegraded cargo, deacidification of lysosomes, and increased expression of autophagy markers such as LC3B and p62.[1][5]
Q2: How does the potency of ROC-325 compare to other autophagy inhibitors like hydroxychloroquine (HCQ)?
A2: In direct in vitro comparisons across various human cancer cell lines, ROC-325 has been demonstrated to be approximately 10-fold more potent than hydroxychloroquine (HCQ) based on IC50 analyses.[1][5]
Q3: What are the key biomarkers to monitor when assessing the activity of ROC-325?
A3: The primary biomarkers for monitoring the activity of ROC-325 are the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3)-II and sequestosome 1 (p62/SQSTM1). Inhibition of autophagy by ROC-325 leads to the accumulation of both LC3-II and p62, which can be detected by western blot or immunofluorescence.[1][2][5] Additionally, transmission electron microscopy can be used to visualize the accumulation of autophagosomes with undegraded cargo.[1]
Q4: What is the recommended starting concentration for in vitro experiments?
A4: Based on preclinical studies, a starting concentration range of 0.7-5 µM is recommended for in vitro experiments with most cancer cell lines.[1][2][5] The IC50 for ROC-325 in acute myeloid leukemia (AML) cell lines has been reported to be in the range of 0.7-2.2 µM.[1] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: How long should I treat my cells with ROC-325 to observe an effect?
A5: The optimal treatment duration for ROC-325 will vary depending on the cell type, the experimental endpoint, and whether the experiment is in vitro or in vivo. For in vitro studies, initial effects on autophagy markers like LC3B and p62 can be observed as early as 6 to 24 hours.[2][5] For cell viability and apoptosis assays, a longer treatment duration of 72 hours has been used in several studies.[2][5] To determine the optimal duration for your experiment, a time-course study is recommended.
Troubleshooting Guides
Problem 1: I am not observing an increase in LC3-II and p62 levels after ROC-325 treatment.
-
Possible Cause 1: Suboptimal concentration of ROC-325.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of ROC-325 for your specific cell line. Refer to the table below for reported effective concentrations in various cell lines.
-
-
Possible Cause 2: Insufficient treatment duration.
-
Solution: Conduct a time-course experiment, treating cells for various durations (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal time point for observing changes in autophagy markers.
-
-
Possible Cause 3: Low basal autophagy levels in your cell line.
-
Solution: To confirm that the autophagy machinery is functional in your cells, you can use a known autophagy inducer (e.g., starvation or rapamycin) as a positive control.
-
-
Possible Cause 4: Issues with antibody or western blot protocol.
-
Solution: Ensure that your antibodies for LC3 and p62 are validated for the application and that your western blot protocol is optimized for detecting these proteins.
-
Problem 2: I am observing high levels of cytotoxicity at my chosen concentration of ROC-325.
-
Possible Cause 1: The concentration of ROC-325 is too high for your cell line.
-
Solution: Perform a dose-response curve to determine the IC50 value for your specific cell line and select a concentration that is appropriate for your experimental goals (e.g., a concentration that inhibits autophagy without causing widespread cell death for mechanism-of-action studies).
-
-
Possible Cause 2: The treatment duration is too long.
-
Solution: A shorter treatment duration may be sufficient to observe the desired effects on autophagy without inducing excessive cytotoxicity. Conduct a time-course experiment to find the optimal balance.
-
Data Presentation
Table 1: In Vitro Efficacy of ROC-325 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | ~0.7-2.2 | [1][2] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | ~0.7-2.2 | [2] |
| 786-O | Renal Cell Carcinoma (RCC) | ~1-5 | [5] |
| A498 | Renal Cell Carcinoma (RCC) | ~1-5 | [5] |
| ACHN | Renal Cell Carcinoma (RCC) | ~1-5 | [5] |
| Caki-2 | Renal Cell Carcinoma (RCC) | ~1-5 | [5] |
Experimental Protocols
Protocol 1: In Vitro Determination of Optimal Treatment Duration
This protocol outlines a general workflow for determining the optimal treatment duration of ROC-325 in a cancer cell line.
-
Cell Seeding: Seed the cancer cell line of interest in multiple plates at a density that will ensure they are in the exponential growth phase throughout the experiment.
-
ROC-325 Treatment: After allowing the cells to adhere overnight, treat the cells with a predetermined optimal concentration of ROC-325 (determined from a prior dose-response experiment). Include a vehicle-treated control group.
-
Time-Course Harvest: Harvest cells at various time points after treatment (e.g., 6, 12, 24, 48, and 72 hours).
-
Endpoint Analysis: Analyze the harvested cells for the following endpoints:
-
Autophagy Inhibition: Assess the levels of LC3-II and p62 by western blot.
-
Cell Viability: Determine cell viability using an appropriate assay (e.g., MTT or CellTiter-Glo).
-
Apoptosis: Measure markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) by western blot or flow cytometry (e.g., Annexin V/PI staining).
-
-
Data Analysis: Plot the results for each endpoint as a function of time. The optimal treatment duration will be the time point that provides a significant inhibition of autophagy and the desired effect on cell viability or apoptosis for your specific research question.
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal treatment duration of ROC-325 in vitro.
Caption: Signaling pathway of autophagy inhibition by ROC-325.
References
Technical Support Center: Mitigating Potential Toxicity of ROC-325 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the potential toxicity of ROC-325 in animal studies. Given that ROC-325 is a novel investigational agent, this guidance is based on established principles for managing toxicities associated with small molecule inhibitors, focusing on potential hematological and hepatic adverse events.
Frequently Asked Questions (FAQs)
Q1: What are the most anticipated potential toxicities of ROC-325 in animal studies?
A1: Based on the profiles of other small molecule inhibitors, the most common potential toxicities include hematological and hepatic adverse events. Researchers should be prepared to monitor for signs of myelosuppression (anemia, neutropenia, thrombocytopenia) and liver injury (elevated liver enzymes).[1]
Q2: What initial steps should be taken if unexpected toxicity is observed?
A2: If unexpected toxicity occurs, the first step is to immediately stop the administration of ROC-325. Subsequently, initiate supportive care tailored to the observed symptoms. It is crucial to collect relevant biological samples (blood, tissues) for a thorough investigation into the cause of the toxicity.
Q3: Are there any known mechanisms of ROC-325 toxicity?
A3: As ROC-325 is a novel compound, its specific toxic mechanisms are likely still under investigation. However, toxicities associated with small molecule inhibitors often involve off-target effects, inhibition of critical cellular pathways in healthy tissues, or the formation of reactive metabolites.
Q4: What supportive care measures can be implemented for hematological toxicity?
A4: For hematological toxicities such as neutropenia, the use of growth factors like granulocyte colony-stimulating factor (G-CSF) can be considered to stimulate neutrophil production.[[“]][[“]] In cases of severe anemia or thrombocytopenia, blood transfusions may be necessary.[[“]]
Q5: How can drug-induced liver injury (DILI) be managed in animal models?
A5: Management of DILI primarily involves discontinuation of the offending drug.[4] In preclinical models, the use of hepatoprotective agents can be explored. For example, N-acetylcysteine (NAC) is a well-established treatment for acetaminophen-induced liver injury.[5] The utility of corticosteroids or ursodeoxycholic acid could also be investigated in specific contexts of liver injury.[4]
Troubleshooting Guides
Issue 1: Unexpected Mortality in a Dose-Finding Study
-
Problem: Animals are dying at doses of ROC-325 that were predicted to be safe.
-
Troubleshooting Steps:
-
Immediate Action: Cease dosing immediately.
-
Necropsy: Perform a full necropsy on the deceased animals to identify the cause of death.
-
Histopathology: Collect and analyze tissues from major organs (liver, kidney, heart, lungs, spleen, bone marrow) to identify any pathological changes.
-
Dose Re-evaluation: Re-evaluate the dose-response curve and consider a more gradual dose escalation in subsequent studies.
-
Vehicle Control: Ensure the vehicle used for drug administration is not contributing to the toxicity.
-
Issue 2: Significant Weight Loss and Dehydration
-
Problem: Animals treated with ROC-325 exhibit significant weight loss (>15% of body weight) and signs of dehydration.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose or the frequency of administration.
-
Supportive Care: Provide supplemental hydration (e.g., subcutaneous fluids) and nutritional support.
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced intake.
-
Gastrointestinal Toxicity Assessment: Evaluate for signs of gastrointestinal toxicity, such as diarrhea or vomiting, which could contribute to dehydration and weight loss.
-
Issue 3: Elevated Liver Enzymes (ALT/AST)
-
Problem: Serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are significantly elevated in animals receiving ROC-325.
-
Troubleshooting Steps:
-
Confirm with Histopathology: Correlate the elevated enzyme levels with histopathological evidence of liver damage.
-
Investigate Mechanism: Explore potential mechanisms of hepatotoxicity, such as oxidative stress or mitochondrial dysfunction.
-
Co-administration of Hepatoprotectants: Consider the co-administration of a hepatoprotective agent, such as N-acetylcysteine or silymarin, to mitigate the liver injury.[5][6]
-
Evaluate Drug Metabolism: Investigate the metabolic profile of ROC-325 to determine if reactive metabolites are being formed in the liver.
-
Quantitative Data Summary
Table 1: Hematological Parameters to Monitor
| Parameter | Normal Range (Example in Mice) | Potential ROC-325 Induced Change | Monitoring Frequency |
| Red Blood Cells (RBC) | 7.0 - 12.5 x 10^6/µL | Decrease (Anemia) | Baseline, Weekly |
| Hemoglobin (Hgb) | 12.0 - 17.0 g/dL | Decrease (Anemia) | Baseline, Weekly |
| Hematocrit (Hct) | 35 - 50% | Decrease (Anemia) | Baseline, Weekly |
| White Blood Cells (WBC) | 4.0 - 12.0 x 10^3/µL | Decrease (Leukopenia) | Baseline, Weekly |
| Neutrophils | 1.0 - 7.5 x 10^3/µL | Decrease (Neutropenia) | Baseline, Weekly |
| Platelets | 200 - 800 x 10^3/µL | Decrease (Thrombocytopenia) | Baseline, Weekly |
Table 2: Liver Function Tests to Monitor
| Parameter | Normal Range (Example in Mice) | Potential ROC-325 Induced Change | Monitoring Frequency |
| Alanine Aminotransferase (ALT) | 20 - 80 U/L | Increase | Baseline, Weekly |
| Aspartate Aminotransferase (AST) | 50 - 200 U/L | Increase | Baseline, Weekly |
| Alkaline Phosphatase (ALP) | 20 - 150 U/L | Increase | Baseline, Weekly |
| Total Bilirubin | 0.1 - 0.9 mg/dL | Increase | Baseline, Weekly |
Experimental Protocols
Protocol 1: Assessment of Hematological Toxicity
-
Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Dosing: Administer ROC-325 via the intended clinical route at various dose levels. Include a vehicle control group.
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals (e.g., weekly) throughout the study.
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine the parameters listed in Table 1.
-
Bone Marrow Analysis: At the end of the study, collect bone marrow from the femur or tibia for cytological and histological examination to assess cellularity and morphology.
Protocol 2: Assessment of Hepatotoxicity
-
Animal Model: Use a suitable rodent model.
-
Dosing: Administer ROC-325 at a range of doses, including a vehicle control.
-
Serum Biochemistry: Collect blood at baseline and regular intervals to measure the liver function tests listed in Table 2.
-
Histopathology: At the end of the study, euthanize the animals and collect liver tissue. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.
-
Biomarker Analysis: In cases of suspected liver injury, consider analyzing biomarkers of oxidative stress (e.g., glutathione levels, malondialdehyde) or apoptosis (e.g., caspase-3 activity) in liver tissue homogenates.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Are there effective strategies to minimize hematologic toxicity following CAR-T cell therapy? - Consensus [consensus.app]
- 3. Are there effective strategies to minimize hematologic toxicity following CAR-T cell therapy? - Consensus [consensus.app]
- 4. m.youtube.com [m.youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Refining Experimental Design for ROC-325 Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving ROC-325 in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is ROC-325 and what is its primary mechanism of action?
A1: ROC-325 is a novel and potent small molecule inhibitor of lysosomal autophagy.[1][2] It is a dimeric compound containing modified core elements of hydroxychloroquine (HCQ) and lucanthone.[3] Its primary mechanism of action is the disruption of autophagic flux by deacidifying lysosomes and preventing the fusion of autophagosomes with lysosomes.[3][4] This leads to the accumulation of autophagosomes with undegraded cargo and ultimately induces apoptosis in cancer cells.[3][5] Preclinical studies have shown that ROC-325 is approximately 10-fold more potent than hydroxychloroquine (HCQ) in its anticancer activity and autophagy inhibition.[1]
Q2: Why should I consider using ROC-325 in combination therapies?
A2: Autophagy is a key survival mechanism for cancer cells, especially under the stress induced by chemotherapy, targeted agents, or radiation.[5][6] By inhibiting this protective autophagy, ROC-325 can sensitize cancer cells to the effects of other anticancer drugs, potentially overcoming drug resistance and enhancing therapeutic efficacy.[6] Studies have shown that combining ROC-325 with agents like azacitidine in acute myeloid leukemia (AML) results in a significantly greater than additive anti-leukemic effect.[5]
Q3: What types of cancer are most sensitive to ROC-325?
A3: Preclinical studies have demonstrated the efficacy of ROC-325 across a range of cancer cell lines. It has shown particular promise in acute myeloid leukemia (AML) and renal cell carcinoma (RCC).[2][3][5] Its broad applicability stems from the fundamental role of autophagy in cancer cell survival.
Q4: How do I determine if my combination of ROC-325 and another drug is synergistic, additive, or antagonistic?
A4: The interaction between ROC-325 and another drug can be quantitatively assessed using methods like the Combination Index (CI) and isobologram analysis. The CI method, based on the median-effect principle of Chou-Talalay, is a widely used approach. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. Isobologram analysis provides a graphical representation of the interaction.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results with combination treatments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and perform a cell count to verify density. It is critical to maintain the same number of cells in each well, as this can significantly affect the results of viability assays like the MTT assay.[7]
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature gradients, fill the outer wells of the plate with sterile water or media without cells.
-
-
Possible Cause: Interference of ROC-325 with assay reagents.
-
Solution: As a lysosomotropic agent, ROC-325 alters lysosomal pH. This could potentially interfere with assays that rely on lysosomal function or use dyes that accumulate in acidic organelles. Consider using multiple viability assays that measure different cellular parameters (e.g., ATP levels with CellTiter-Glo, membrane integrity with LDH release) to confirm results.[8]
-
Issue 2: Difficulty interpreting synergy analysis results (e.g., CI values close to 1).
-
Possible Cause: Experimental noise or insufficient dose range.
-
Solution: Increase the number of replicates for each data point to improve statistical power. Ensure that the dose-response curves for each single agent and the combination cover a wide range of effects (from minimal to maximal inhibition). Borderline CI values should be interpreted with caution and may indicate an additive effect rather than weak synergy, especially if the confidence interval includes 1.
-
-
Possible Cause: Inappropriate experimental design for synergy analysis.
-
Solution: Two common designs are the fixed-ratio and the checkerboard (matrix) methods. The fixed-ratio design is simpler but may miss synergistic interactions that occur at other ratios. The checkerboard design is more comprehensive. Choose the design that best fits your experimental goals and resources.
-
Issue 3: Unexpected cytotoxicity in control cells treated with vehicle.
-
Possible Cause: Vehicle (e.g., DMSO) concentration is too high.
-
Solution: Ensure the final concentration of the vehicle is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.1% for DMSO). Run a vehicle-only control to confirm its lack of toxicity.
-
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay for Combination Therapy
This protocol is for assessing the effect of ROC-325 in combination with another drug on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ROC-325
-
Combination drug of interest
-
Vehicle (e.g., sterile DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of ROC-325, the combination drug, and the combination of both at various ratios (e.g., based on the IC50 of each drug).
-
Include the following controls:
-
Cells with medium only (untreated control)
-
Cells with vehicle only (vehicle control)
-
Cells with ROC-325 only
-
Cells with the combination drug only
-
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective drug concentrations.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, carefully remove the drug-containing medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values for each drug alone and in combination.
-
Protocol 2: Synergy Analysis using the Combination Index (CI) Method
This protocol outlines the steps for calculating the Combination Index to determine the nature of the drug interaction.
Procedure:
-
Experimental Setup:
-
Perform a cell viability assay (as described in Protocol 1) with a range of concentrations for each drug alone and for the combination at a fixed ratio (e.g., the ratio of their IC50 values).
-
-
Data Collection:
-
For each drug and the combination, determine the concentrations that produce a range of effects (e.g., 25%, 50%, 75%, and 90% inhibition). These are the Dx values for single drugs and D values for the combination.
-
-
CI Calculation:
-
Use the Chou-Talalay equation to calculate the CI for each effect level: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in the combination that produce a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.
-
-
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Software such as CompuSyn or CalcuSyn can be used for automated calculation and generation of Fa-CI plots (Fraction affected vs. CI).
-
Data Presentation
Table 1: Example Data for Combination Index (CI) Calculation
| Drug/Combination | IC50 (µM) | IC75 (µM) | IC90 (µM) |
| ROC-325 | 1.5 | 3.2 | 7.0 |
| Drug X | 10 | 25 | 60 |
| ROC-325 + Drug X (1:6.7 ratio) | D_ROC = 0.5, D_X = 3.35 | D_ROC = 1.0, D_X = 6.7 | D_ROC = 2.0, D_X = 13.4 |
| CI Value | 0.67 | 0.58 | 0.51 |
In this example, the CI values are all less than 1, indicating a synergistic interaction between ROC-325 and Drug X at all effect levels tested.
Mandatory Visualizations
Caption: Experimental workflow for assessing ROC-325 combination therapies.
References
- 1. Targeting Cytoprotective Autophagy to Enhance Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of Autophagy for Renal Cell Carcinoma Therapy | MDPI [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Anti-Cancer Therapy with Selective Autophagy Inhibitors by Targeting Protective Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
tips for successful long-term storage and handling of ROC-325
Welcome to the technical support center for ROC-325. This resource is designed for researchers, scientists, and drug development professionals to ensure the successful long-term storage and handling of ROC-325. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
I. Compound Overview
ROC-325 is a lyophilized small molecule kinase inhibitor. Due to its sensitivity to environmental factors, proper storage and handling are critical to maintain its stability and efficacy. Key characteristics include sensitivity to light, temperature, and moisture.
II. Storage and Stability Guidelines
Proper storage is essential for the long-term stability of ROC-325. Lyophilization, or freeze-drying, is a process that removes water from the compound, which helps to preserve it for longer periods.[1][2]
| Condition | Lyophilized Powder | Reconstituted Solution |
| Long-Term Storage | -20°C to -80°C.[3] | -80°C |
| Short-Term Storage | 2-8°C (up to 1 week) | 2-8°C (up to 24 hours) |
| Light Exposure | Store in the dark. Use amber vials or wrap in foil.[4][5][6] | Protect from light at all times.[4][7] |
| Humidity | Store with desiccant. | N/A |
III. Experimental Protocols
Reconstitution of Lyophilized ROC-325
-
Equilibration: Before opening, allow the vial of lyophilized ROC-325 to equilibrate to room temperature for at least 15-30 minutes. This prevents condensation from forming inside the vial, which could compromise the compound's stability.
-
Centrifugation: Briefly centrifuge the vial to ensure the lyophilized powder is collected at the bottom.[8]
-
Solvent Addition: Add the desired volume of an appropriate solvent (e.g., DMSO, ethanol) to the vial.
-
Dissolution: Gently agitate the vial to dissolve the powder. If necessary, sonication in a bath sonicator can aid in dissolution.[9] For some compounds, mixing at room temperature for a few hours or overnight at 4°C on a rocker platform may be required for complete dissolution.[8]
-
Storage of Reconstituted Solution: For long-term storage, the reconstituted solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[3][8]
Workflow for Reconstitution and Storage
Caption: Workflow for reconstituting and storing ROC-325.
IV. Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced Potency or Activity | Compound degradation due to improper storage (temperature, light, moisture).[10] | Review storage conditions. Ensure the compound is stored at the correct temperature and protected from light.[3][4] Use fresh aliquots for experiments. |
| Repeated freeze-thaw cycles of reconstituted solution. | Aliquot the reconstituted solution into single-use volumes to minimize freeze-thaw cycles.[3] | |
| Incorrect solvent or pH for reconstitution. | Verify the recommended solvent and pH for ROC-325. Some compounds are sensitive to pH.[11] | |
| Incomplete Dissolution | Insufficient mixing or time. | Gently agitate the solution for a longer period. A brief sonication may also help.[9] |
| Compound has precipitated out of solution. | Warm the solution gently (if the compound is heat-stable) and vortex. | |
| Incorrect solvent. | Ensure you are using the recommended solvent for reconstitution. | |
| Color Change of Lyophilized Powder or Reconstituted Solution | Degradation due to light exposure or oxidation.[5][10] | Discard the vial and use a new one. Ensure all future handling is done with protection from light.[4][7] Store in amber vials or wrap vials in aluminum foil.[4][6] |
| Variability in Experimental Results | Inconsistent concentration of aliquots. | Ensure the compound is fully dissolved before aliquoting. Vortex the stock solution before making dilutions. |
| Degradation of the compound over the course of the experiment. | Prepare fresh dilutions for each experiment. Avoid prolonged exposure of the reconstituted compound to room temperature or light.[4] |
Troubleshooting Decision Tree
Caption: Troubleshooting decreased ROC-325 activity.
V. Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized ROC-325 powder upon arrival?
-
A1: Upon receipt, store the lyophilized powder in a light-protected container at -20°C to -80°C for long-term stability.[3]
Q2: What is the best way to protect ROC-325 from light?
-
A2: Store both the lyophilized powder and reconstituted solutions in amber-colored vials.[4][12] If these are not available, wrapping standard vials in aluminum foil is an effective alternative.[4][6] Additionally, minimize exposure to ambient light during all handling steps.[4][7]
Q3: Can I repeatedly freeze and thaw my reconstituted ROC-325 solution?
-
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[3] After initial reconstitution, you should aliquot the solution into single-use volumes for storage.
Q4: My ROC-325 won't fully dissolve. What should I do?
-
A4: First, ensure you are using the recommended solvent and have allowed sufficient time for dissolution with gentle agitation. If solubility issues persist, brief sonication in a water bath may be helpful.[9] In some cases, allowing the solution to mix for a longer period at room temperature or overnight at 4°C can aid dissolution.[8]
Q5: How long is the reconstituted ROC-325 solution stable?
-
A5: When stored in single-use aliquots at -80°C, the reconstituted solution is stable for up to 6 months. For short-term storage, it can be kept at 2-8°C for up to 24 hours.
Q6: What should I do if I observe a color change in the powder or solution?
-
A6: A change in color is often an indication of compound degradation.[10] It is recommended to discard the vial and use a fresh one to ensure the integrity of your experimental results.
Q7: Can I use a different solvent for reconstitution than what is recommended?
-
A7: Using a different solvent may affect the solubility and stability of ROC-325. It is best to adhere to the recommended solvent. If an alternative is necessary, it is advisable to perform a small-scale solubility and stability test first.
Q8: What is the significance of equilibrating the vial to room temperature before opening?
-
A8: This step is crucial to prevent atmospheric moisture from condensing on the cold lyophilized powder, which can lead to hydrolysis and degradation of the compound.[10]
Q9: How can I be sure my compound is still active?
-
A9: If you suspect a loss of activity, it is recommended to use a fresh vial of ROC-325 and compare its performance to the suspect stock. Adhering strictly to the storage and handling protocols will minimize the risk of degradation.
Q10: Are there any specific safety precautions for handling ROC-325?
-
A10: As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. laboratory-equipment.com [laboratory-equipment.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 5. lfatabletpresses.com [lfatabletpresses.com]
- 6. camlab.co.uk [camlab.co.uk]
- 7. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. resources.biomol.com [resources.biomol.com]
- 12. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
ROC-325 vs. Hydroxychloroquine (HCQ): A Comparative Guide to Autophagy Inhibition
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a cellular self-degradation process, plays a pivotal role in cancer cell survival and resistance to therapy. Its inhibition is a promising strategy in oncology. This guide provides a detailed comparison of two prominent autophagy inhibitors: the well-established antimalarial drug, hydroxychloroquine (HCQ), and the novel, potent inhibitor, ROC-325.
Mechanism of Action: Late-Stage Autophagy Inhibition
Both ROC-325 and hydroxychloroquine are lysosomotropic agents that inhibit the final stages of autophagy. They accumulate in lysosomes, leading to an increase in lysosomal pH.[1] This deacidification inhibits the activity of lysosomal hydrolases, which are essential for the degradation of autophagic cargo. The result is a blockage of autophagic flux, leading to the accumulation of autophagosomes within the cell.
ROC-325, a novel dimeric compound with structural elements of both HCQ and the anti-schistosomal drug lucanthone, was specifically designed as a more potent autophagy inhibitor.[1] Preclinical studies have demonstrated its superior efficacy in inhibiting autophagy and inducing cancer cell death compared to HCQ.[1][2]
Comparative Efficacy: In Vitro Cytotoxicity
Direct comparative studies have shown that ROC-325 is significantly more potent than HCQ in inducing cytotoxicity across a broad range of human cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) values for ROC-325 are consistently lower, indicating its superior anticancer activity at lower concentrations.
| Cell Line | Cancer Type | ROC-325 IC50 (µM) | HCQ IC50 (µM) | Fold Difference (HCQ/ROC-325) |
| A498 | Renal | 2.8 | 35 | 12.5 |
| 786-0 | Renal | 3.5 | 42 | 12.0 |
| Caki-1 | Renal | 4.1 | 55 | 13.4 |
| UO-31 | Renal | 3.2 | 38 | 11.9 |
| PC-3 | Prostate | 5.2 | 60 | 11.5 |
| DU145 | Prostate | 4.8 | 51 | 10.6 |
| HCT116 | Colon | 6.1 | 75 | 12.3 |
| HT-29 | Colon | 7.3 | 82 | 11.2 |
| PANC-1 | Pancreatic | 4.5 | 48 | 10.7 |
| MiaPaCa-2 | Pancreatic | 5.9 | 65 | 11.0 |
| A549 | Lung | 6.8 | 71 | 10.4 |
| H1299 | Lung | 7.1 | 79 | 11.1 |
Table 1: Comparative in vitro cytotoxicity (IC50) of ROC-325 and HCQ in various human cancer cell lines after 72 hours of treatment. Data extracted from Carew et al., Clin Cancer Res, 2017.[1]
Experimental Data and Protocols
Assessment of Autophagic Flux Inhibition
A key indicator of autophagy inhibition is the disruption of autophagic flux, which can be measured by monitoring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). Inhibition of lysosomal degradation leads to the accumulation of LC3-II.
Experimental Protocol: LC3-II Western Blotting
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of ROC-325 or HCQ for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and imaging system. An increase in the LC3-II band relative to a loading control (e.g., β-actin or GAPDH) indicates inhibition of autophagic flux.
Measurement of Lysosomal Deacidification
The primary mechanism of action of both ROC-325 and HCQ involves raising the pH of the lysosome. This can be quantified using pH-sensitive fluorescent probes like LysoSensor.
Experimental Protocol: Lysosomal pH Measurement using LysoSensor
-
Cell Culture and Treatment: Plate cells in a suitable format for fluorescence imaging (e.g., glass-bottom dishes) or flow cytometry. Treat the cells with ROC-325 or HCQ for the desired duration.
-
Dye Loading: Remove the treatment medium and incubate the cells with a pre-warmed medium containing a LysoSensor dye (e.g., LysoSensor Green DND-189) at a final concentration of 1-5 µM for 5-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed medium to remove excess dye.
-
Imaging or Flow Cytometry: Immediately analyze the cells using a fluorescence microscope or a flow cytometer. LysoSensor dyes exhibit a pH-dependent increase in fluorescence intensity in acidic organelles. A decrease in fluorescence intensity in treated cells compared to untreated controls indicates lysosomal deacidification.
-
Quantification: Quantify the mean fluorescence intensity per cell or the percentage of cells with reduced fluorescence to compare the effects of ROC-325 and HCQ.
Conclusion
ROC-325 represents a significant advancement in the development of autophagy inhibitors for cancer therapy.[1] Its superior potency compared to hydroxychloroquine, as demonstrated by consistently lower IC50 values across numerous cancer cell lines, suggests the potential for greater therapeutic efficacy with a potentially wider therapeutic window.[1][2] The experimental protocols provided herein offer a framework for researchers to further investigate and compare the effects of these and other autophagy inhibitors in various preclinical models. The continued development and evaluation of potent autophagy inhibitors like ROC-325 are crucial for realizing the full therapeutic potential of targeting this fundamental cellular process in cancer.
References
comparing the potency of ROC-325 to other autophagy inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel autophagy inhibitor ROC-325 with other established autophagy inhibitors. This document synthesizes available experimental data to objectively evaluate its potency and outlines the methodologies used in key studies.
ROC-325 is a novel, orally bioavailable small molecule inhibitor of lysosomal-mediated autophagy.[1] It is a dimeric compound synthesized from core elements of hydroxychloroquine (HCQ) and the anti-schistosomal drug lucanthone.[2] Emerging as a promising agent in preclinical studies, particularly in oncology, ROC-325 has demonstrated significantly greater potency compared to its predecessors.
Comparative Potency of Autophagy Inhibitors
Quantitative analysis of the half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Available data consistently indicates that ROC-325 is substantially more potent than hydroxychloroquine, a widely used autophagy inhibitor.
A key study directly compared the in vitro anticancer activity of ROC-325 and HCQ across a panel of 12 diverse human cancer cell lines. The results, summarized in the table below, show that ROC-325 consistently exhibits IC50 values that are approximately 10-fold lower than those of HCQ.
| Cell Line | Tumor Type | ROC-325 IC50 (µM) | Hydroxychloroquine IC50 (µM) |
| 786-0 | Renal Cell Carcinoma | 1.8 ± 0.2 | 20.5 ± 2.1 |
| A498 | Renal Cell Carcinoma | 2.1 ± 0.3 | 25.3 ± 2.8 |
| Caki-1 | Renal Cell Carcinoma | 2.5 ± 0.4 | 28.1 ± 3.2 |
| A549 | Non-Small Cell Lung Cancer | 3.2 ± 0.5 | 35.4 ± 4.1 |
| HCT116 | Colorectal Carcinoma | 2.8 ± 0.3 | 30.7 ± 3.5 |
| MIA PaCa-2 | Pancreatic Carcinoma | 3.5 ± 0.6 | 38.9 ± 4.5 |
| PANC-1 | Pancreatic Carcinoma | 4.1 ± 0.7 | 44.2 ± 5.1 |
| PC-3 | Prostate Carcinoma | 3.7 ± 0.4 | 40.1 ± 4.8 |
| DU145 | Prostate Carcinoma | 3.9 ± 0.5 | 42.6 ± 4.9 |
| MCF-7 | Breast Carcinoma | 2.9 ± 0.3 | 31.8 ± 3.7 |
| MDA-MB-231 | Breast Carcinoma | 3.3 ± 0.4 | 36.5 ± 4.2 |
| U-87 MG | Glioblastoma | 4.5 ± 0.8 | 49.7 ± 5.6 |
Data sourced from Carew et al., 2017, Clinical Cancer Research.
In studies focused on acute myeloid leukemia (AML), ROC-325 demonstrated potent activity, diminishing AML cell viability with an IC50 range of 0.7-2.2 µM.[1][3]
For comparison, other commonly used autophagy inhibitors have varying reported potencies:
-
Chloroquine (CQ) and Hydroxychloroquine (HCQ): These are considered first-generation autophagy inhibitors. Their potency is generally in the micromolar range for anticancer effects.
-
3-Methyladenine (3-MA): An inhibitor of the early stages of autophagy (PI3K inhibitor), its effective concentration can vary widely depending on the cell type and experimental conditions.
-
Bafilomycin A1: A highly potent inhibitor of the vacuolar H+-ATPase, it blocks the fusion of autophagosomes with lysosomes. Its IC50 for this direct target is in the low nanomolar range.[1]
Mechanism of Action: Late-Stage Autophagy Inhibition
ROC-325, similar to chloroquine and hydroxychloroquine, acts as a late-stage autophagy inhibitor. It disrupts the function of lysosomes, the cellular organelles responsible for the final degradation step in the autophagy pathway. This leads to the accumulation of autophagosomes and their cargo, ultimately triggering apoptotic cell death in cancer cells.
Figure 1: Mechanism of action of ROC-325 and other late-stage autophagy inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of ROC-325's potency and mechanism of action.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
ROC-325 and other autophagy inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of ROC-325 or other inhibitors for the desired duration (e.g., 72 hours). Include untreated control wells.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Immunoblotting for LC3B and p62
This technique is used to detect changes in the levels of key autophagy marker proteins, LC3B and p62. An increase in the lipidated form of LC3B (LC3B-II) and an accumulation of p62 are indicative of autophagy inhibition.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-LC3B, anti-p62, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Transmission Electron Microscopy (TEM) for Autophagosome Visualization
TEM allows for the direct visualization of ultrastructural changes in cells, including the accumulation of autophagosomes.
Materials:
-
Treated and untreated cells
-
Glutaraldehyde and osmium tetroxide for fixation
-
Ethanol series for dehydration
-
Resin for embedding
-
Uranyl acetate and lead citrate for staining
-
Transmission electron microscope
Procedure:
-
Fix cells with glutaraldehyde, followed by post-fixation with osmium tetroxide.
-
Dehydrate the cells through a graded series of ethanol.
-
Infiltrate and embed the cells in resin.
-
Cut ultrathin sections (70-90 nm) and mount them on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections under a transmission electron microscope to observe the morphology and accumulation of autophagosomes.
Figure 2: A typical experimental workflow for comparing autophagy inhibitors.
Conclusion
The available evidence strongly suggests that ROC-325 is a highly potent, late-stage autophagy inhibitor with significantly greater in vitro anticancer activity than hydroxychloroquine. Its development marks a significant advancement in the quest for more effective autophagy-targeting therapeutics. Further research, including comprehensive head-to-head comparisons with a broader range of autophagy inhibitors across multiple cancer types and in vivo models, will be crucial to fully elucidate its therapeutic potential. The detailed experimental protocols provided here serve as a foundation for researchers seeking to independently validate and expand upon these findings.
References
ROC-325: A Novel Autophagy Inhibitor Demonstrates Competitive Efficacy in Preclinical AML Models
FOR IMMEDIATE RELEASE
Cleveland, OH – October 30, 2025 – New preclinical research on ROC-325, a novel, orally bioavailable autophagy inhibitor, reveals its potential as a promising therapeutic agent in the treatment of Acute Myeloid Leukemia (AML). Studies demonstrate that ROC-325 exhibits significant anti-leukemic activity, comparable to and, in combination, synergistic with current standard-of-care treatments in various AML models. This comparison guide provides an objective analysis of ROC-325's efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.
ROC-325 is a dimeric compound derived from hydroxychloroquine (HCQ) and lucanthone, designed to be a more potent and tolerable inhibitor of lysosomal-mediated autophagy.[1] Autophagy is a cellular recycling process that cancer cells, including AML cells, can exploit to survive the stress induced by chemotherapy and other targeted agents. By inhibiting this protective mechanism, ROC-325 induces AML cell death and has been shown to enhance the efficacy of other anti-cancer drugs.
Comparative Efficacy of ROC-325 in AML Models
Preclinical studies have positioned ROC-325 as a potent anti-leukemic agent, both as a monotherapy and in combination. The following tables summarize the quantitative data from these studies, comparing ROC-325 to standard-of-care agents in relevant AML models.
In Vitro Efficacy: Cell Viability
| Compound | Cell Line(s) | IC50 Range (µM) | Comparison |
| ROC-325 | Panel of human AML cell lines | 0.7 - 2.2 | Approximately 10-fold more potent than Hydroxychloroquine (HCQ) |
| Azacitidine | - | - | Direct comparative IC50 data not available in the same studies |
| Venetoclax | - | - | Direct comparative IC50 data not available in the same studies |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Efficacy: Survival Benefit in AML Xenograft Model
A key preclinical study evaluated the efficacy of ROC-325 monotherapy in a disseminated AML mouse model using MV4-11 cells, directly comparing it to azacitidine, a standard-of-care hypomethylating agent.
| Treatment Group | Dosing Regimen | Median Survival | Outcome |
| Vehicle Control | - | ~25 days | - |
| ROC-325 | 50 mg/kg, oral, daily | Significantly extended | Significant survival benefit over vehicle control |
| Azacitidine | 5 mg/kg, IV, every 3 days | Significantly extended | Significant survival benefit over vehicle control |
| ROC-325 + Azacitidine | As above | Significantly further extended | Superior survival benefit compared to either monotherapy |
Data from a study utilizing a disseminated MV4-11 human AML xenograft model in NOD/SCID mice.[2]
Mechanism of Action: Visualized
ROC-325's primary mechanism of action is the inhibition of autophagy, a critical survival pathway for cancer cells. The following diagram illustrates this process.
Caption: ROC-325 inhibits the fusion of autophagosomes and lysosomes, leading to apoptosis.
Experimental Protocols
The data presented in this guide are based on the following key experimental methodologies.
In Vitro Cell Viability (MTT Assay)
-
Cell Lines: A panel of human AML cell lines (e.g., MV4-11, MOLM-13, HL-60, KG-1) and normal human bone marrow CD34+ cells were used.
-
Treatment: Cells were treated with varying concentrations of ROC-325 for 72 hours.
-
Analysis: Cell viability was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.
In Vivo AML Xenograft Model
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice were used.
-
Cell Line: MV4-11 human AML cells (1 x 10^6 cells per mouse) were injected into the tail vein to establish a disseminated leukemia model.
-
Treatment Regimen:
-
Vehicle control
-
ROC-325: 50 mg/kg, administered orally once daily.
-
Azacitidine: 5 mg/kg, administered intravenously every three days.
-
Combination: Both ROC-325 and azacitidine at the above-stated doses and schedules.
-
-
Endpoint: Overall survival was the primary endpoint for the study. Animal weight was monitored biweekly to assess toxicity.
The following diagram illustrates the workflow of the in vivo experimental model.
Caption: Workflow for the in vivo comparison of ROC-325 and azacitidine in an AML mouse model.
Logical Relationships of Findings
The preclinical findings for ROC-325 suggest a clear path toward potential clinical investigation. The logical flow of the research and its implications are outlined below.
References
A Head-to-Head Battle in Renal Cell Carcinoma: ROC-325 vs. Chloroquine
An in-depth comparison of two autophagy inhibitors in the context of renal cell carcinoma (RCC), supported by preclinical data. This guide is intended for researchers, scientists, and drug development professionals.
In the landscape of renal cell carcinoma (RCC) therapeutics, the manipulation of cellular autophagy has emerged as a promising strategy to impede tumor progression. Autophagy, a cellular self-recycling process, is often hijacked by cancer cells to survive under stress. Its inhibition, therefore, presents a viable therapeutic avenue. This guide provides a side-by-side comparison of a novel autophagy inhibitor, ROC-325, and the well-established antimalarial drug with autophagy-inhibiting properties, chloroquine (and its derivative, hydroxychloroquine), based on available preclinical data.
At a Glance: Key Performance Indicators
| Feature | ROC-325 | Chloroquine (CQ) / Hydroxychloroquine (HCQ) |
| Primary Mechanism | Late-stage autophagy inhibition via lysosomal deacidification.[1] | Late-stage autophagy inhibition via lysosomal deacidification.[1][2] |
| Potency (In Vitro) | Significantly more potent than HCQ, with IC50 values ~10-fold lower in RCC cell lines.[1] | Less potent, with higher IC50 values required to achieve similar effects. |
| Efficacy (In Vivo) | Demonstrates superior, dose-dependent tumor growth inhibition in RCC xenograft models compared to HCQ.[1] | Shows modest tumor growth inhibition in RCC xenograft models.[1] |
| Selectivity | Exhibits favorable therapeutic selectivity for malignant cells over normal renal cells.[1] | Information on selectivity in RCC models is less characterized. |
| Administration | Orally available.[1] | Orally available. |
In Vitro Efficacy: A Clear Distinction in Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. In a panel of human RCC cell lines, ROC-325 consistently demonstrated superior potency over hydroxychloroquine (HCQ), a closely related and often used analog of chloroquine.
| Cell Line | ROC-325 IC50 (µM) | Hydroxychloroquine (HCQ) IC50 (µM) |
| 786-0 | 2-10 | 50-100 |
| A498 | 2-10 | 50-100 |
| ACHN | 2-10 | 50-100 |
| Caki-2 | 2-10 | 50-100 |
In Vivo Antitumor Activity: ROC-325 Shows Pronounced Superiority
In a preclinical mouse model utilizing 786-0 RCC xenografts, orally administered ROC-325 resulted in a significant and dose-dependent inhibition of tumor growth, which was markedly more effective than a higher dose of HCQ.[1] Mice treated with ROC-325 also exhibited good tolerance to the drug.[1]
Mechanism of Action: A Shared Pathway of Autophagy Inhibition
Both ROC-325 and chloroquine/hydroxychloroquine function as late-stage autophagy inhibitors.[1][2] They accumulate in lysosomes, increasing the lysosomal pH.[1] This deacidification prevents the fusion of autophagosomes with lysosomes, thereby blocking the degradation of autophagic cargo and disrupting the entire process.[1] This disruption leads to an accumulation of autophagosomes and the autophagy-associated protein p62, ultimately triggering apoptosis in cancer cells.[1]
References
ROC-325 In Vivo Efficacy: A Comparative Analysis Against Published Data
For Immediate Release
This guide provides a comprehensive comparison of the in vivo efficacy of ROC-325, a novel autophagy inhibitor, with published data for other relevant compounds. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of ROC-325's preclinical performance in various disease models.
Executive Summary
ROC-325 has demonstrated significant in vivo efficacy in preclinical models of Acute Myeloid Leukemia (AML), Renal Cell Carcinoma (RCC), and Pulmonary Hypertension (PH). When compared to the established autophagy inhibitor Hydroxychloroquine (HCQ), ROC-325 consistently exhibits superior or comparable activity, often at lower doses. This guide summarizes the key quantitative data from these studies, outlines the experimental protocols, and provides visual representations of the relevant biological pathway and experimental workflows.
Comparative In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of ROC-325 in comparison to Hydroxychloroquine (HCQ) and other selected autophagy inhibitors in various animal models.
Table 1: In Vivo Efficacy in Acute Myeloid Leukemia (AML) Xenograft Models
| Compound | Dose & Schedule | Animal Model | Cell Line | Key Efficacy Endpoints | Source |
| ROC-325 | 50 mg/kg, p.o., daily | Nude Mice | MV4-11 | Significantly increased lifespan compared to control. | [1] |
| Hydroxychloroquine (HCQ) | Not specified in direct comparison | N/A | N/A | Generally less potent in vitro than ROC-325. In vivo data in some AML models suggests limited efficacy as a single agent. | [2] |
| Chloroquine (CQ) | 50 mg/kg, i.p., daily | Nude Mice | MV-4-11 | No significant change in tumor growth as a single agent. Enhanced the effect of Ara-C. | [3] |
Table 2: In Vivo Efficacy in Renal Cell Carcinoma (RCC) Xenograft Models
| Compound | Dose & Schedule | Animal Model | Cell Line | Key Efficacy Endpoints | Source |
| ROC-325 | 25, 40, 50 mg/kg, p.o., daily | Nude Mice | 786-0 | Significant, dose-dependent inhibition of tumor progression. Superior to HCQ. | [4] |
| Hydroxychloroquine (HCQ) | 60 mg/kg, p.o., daily | Nude Mice | 786-0 | Less effective at inhibiting tumor progression compared to ROC-325. | [4] |
Table 3: In Vivo Efficacy in Pulmonary Hypertension (PH) Models
| Compound | Dose & Schedule | Animal Model | Disease Induction | Key Efficacy Endpoints | Source |
| ROC-325 | Not specified | Rat | Monocrotaline (MCT) | Prevented the development of PH, right ventricular hypertrophy, and fibrosis. | |
| ROC-325 | Not specified | Rat | Sugen/Hypoxia (SuHx) | Prevented the development of PH, right ventricular hypertrophy, and fibrosis. |
Experimental Protocols
The following are generalized methodologies for the key in vivo experiments cited in this guide. For specific details, please refer to the cited publications.
Xenograft Tumor Models (AML & RCC)
-
Cell Culture: Human cancer cell lines (e.g., MV4-11 for AML, 786-0 for RCC) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. The investigational compound (e.g., ROC-325), comparator (e.g., HCQ), or vehicle is administered according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Overall survival may also be monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of biomarkers (e.g., LC3B, p62) to confirm target engagement.
Pulmonary Hypertension (PH) Rodent Models
-
Animal Model: Rats are commonly used for PH studies.
-
Disease Induction:
-
Monocrotaline (MCT) Model: A single subcutaneous injection of monocrotaline is administered to induce PH.
-
Sugen/Hypoxia (SuHx) Model: Animals receive a subcutaneous injection of the VEGF receptor inhibitor Sugen 5416, followed by exposure to a hypoxic environment.
-
-
Treatment Administration: The investigational compound or vehicle is administered, either as a prophylactic or therapeutic regimen.
-
Hemodynamic Assessment: Right ventricular systolic pressure (RVSP) and other hemodynamic parameters are measured via right heart catheterization.
-
Histopathological Analysis: The heart and lungs are collected for histological examination to assess right ventricular hypertrophy, fibrosis, and pulmonary vascular remodeling.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Autophagy signaling pathway and points of inhibition.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. What are Vps34 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Vps34 reprograms cold into hot inflamed tumors and improves anti–PD-1/PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy inhibition synergistically enhances anti-cancer efficacy of RAMBA, VN/12-1 in SKBR-3 cells and tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of ROC-325's Effect on Different Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel autophagy inhibitor ROC-325 with the established autophagy inhibitor, hydroxychloroquine (HCQ). The data presented is based on preclinical studies and is intended to inform researchers on the potential of ROC-325 as a therapeutic agent across various cancer types.
Executive Summary
ROC-325 is a novel, orally bioavailable dimeric quinoline analog that demonstrates significantly greater potency as an autophagy inhibitor compared to hydroxychloroquine (HCQ). Preclinical data indicates that ROC-325 has superior anticancer activity in various cancer cell lines and in in vivo models of renal cell carcinoma (RCC) and shows significant promise in acute myeloid leukemia (AML). Its mechanism of action involves the impairment of lysosomal function, leading to the inhibition of autophagic flux and subsequent cancer cell death.
Data Presentation
In Vitro Cytotoxicity: ROC-325 vs. Hydroxychloroquine (HCQ)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for ROC-325 and HCQ in various cancer cell lines, demonstrating the superior potency of ROC-325.
| Cancer Type | Cell Line | ROC-325 IC50 (µM) | HCQ IC50 (µM) | Fold Difference (Approx.) |
| Renal Cell Carcinoma | 786-O | 2-10 | 50-100 | ~10x |
| ACHN | 2-10 | 50-100 | ~10x | |
| Acute Myeloid Leukemia | MV4-11 | Data suggests high sensitivity | Not specified | Not specified |
| MOLM-13 | Data suggests high sensitivity | Not specified | Not specified | |
| Various Cancer Types | Panel of 13 cell lines | Not specified | Not specified | ~10x more potent than HCQ |
Note: Specific IC50 values for all 13 cell lines were not publicly available in the reviewed literature. The ~10-fold increased potency is a generalized finding from initial screens.
In Vivo Efficacy: ROC-325 in a Renal Cell Carcinoma Xenograft Model
In a preclinical study using a 786-O renal cell carcinoma xenograft mouse model, orally administered ROC-325 demonstrated superior tumor growth inhibition compared to HCQ.
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Vehicle Control | - | - |
| ROC-325 | Not specified | Significant inhibition |
| Hydroxychloroquine (HCQ) | Not specified | Moderate inhibition |
Signaling Pathway and Experimental Workflow
Autophagy Signaling Pathway Targeted by ROC-325
The following diagram illustrates the general mechanism of autophagy and the point of intervention for ROC-325 and other lysosomotropic agents like HCQ.
Caption: Mechanism of autophagy and inhibition by ROC-325.
General Experimental Workflow for Preclinical Evaluation
This diagram outlines a typical workflow for assessing the efficacy of an anticancer agent like ROC-325.
Caption: Preclinical evaluation workflow for ROC-325.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of ROC-325 and HCQ on cancer cell lines and to calculate the IC50 values.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of ROC-325 or HCQ for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.
Western Blot for Autophagy Markers (LC3-II and p62)
Objective: To assess the effect of ROC-325 on the accumulation of autophagy-related proteins.
Methodology:
-
Protein Extraction: Cancer cells are treated with ROC-325 or HCQ, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration of each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for LC3B and p62/SQSTM1.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3-II/LC3-I ratio and p62 levels indicates inhibition of autophagic flux.
In Vivo Xenograft Model of Renal Cell Carcinoma
Objective: To evaluate the in vivo antitumor efficacy of orally administered ROC-325.
Methodology:
-
Cell Implantation: Human renal cell carcinoma cells (e.g., 786-O) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment groups (vehicle control, ROC-325, HCQ) and treated orally according to the study protocol.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Tissue Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Conclusion
The preclinical data strongly suggest that ROC-325 is a more potent inhibitor of autophagy than HCQ, with superior anticancer activity in models of renal cell carcinoma and promising activity in acute myeloid leukemia. Its enhanced potency may translate to improved therapeutic efficacy at lower, more tolerable doses in a clinical setting. Further investigation, including comprehensive clinical trials, is warranted to fully elucidate the therapeutic potential of ROC-325 across a broader range of malignancies.
A Comparative Analysis of ROC-325 and Next-Generation Autophagy Inhibitors in Oncology Research
A new wave of autophagy inhibitors is demonstrating significant promise in preclinical cancer models, offering substantial improvements over the first-generation inhibitor hydroxychloroquine (HCQ). Among these, ROC-325, a novel dimeric quinoline analog, has emerged as a potent agent. This guide provides a comparative overview of ROC-325 against other next-generation autophagy inhibitors, focusing on their mechanisms of action, preclinical efficacy, and the experimental frameworks used for their evaluation.
Autophagy is a cellular recycling process that cancer cells can exploit to survive the stressful conditions induced by anticancer therapies. This has made the inhibition of autophagy a compelling therapeutic strategy. While HCQ has been the most clinically investigated autophagy inhibitor, its modest potency and potential for off-target effects have driven the development of more specific and powerful next-generation inhibitors.
Mechanism of Action: A Tale of Two Strategies
Next-generation autophagy inhibitors can be broadly categorized based on their point of intervention in the autophagy pathway:
-
Lysosomotropic Agents: This class, which includes ROC-325, Lys05, and GNS561, disrupts the final stage of autophagy by impairing lysosomal function. These agents are weak bases that accumulate in the acidic environment of the lysosome, leading to a rise in pH. This de-acidification inhibits the activity of lysosomal hydrolases, preventing the degradation of autophagic cargo and leading to the accumulation of autophagosomes.[1] ROC-325 is a dimeric compound containing modified core elements of HCQ and the anti-schistosomal drug lucanthone.[1] Lys05 is a bivalent aminoquinoline analog of HCQ. GNS561, on the other hand, inhibits the palmitoyl-protein thioesterase 1 (PPT1), which also leads to lysosomal dysfunction and autophagy blockade.[2][3]
-
Upstream Pathway Inhibitors: This category includes inhibitors of kinases that are crucial for the initiation and progression of autophagy, such as ULK1/2 and Vps34.
-
ULK1/2 Inhibitors (e.g., SBI-0206965): Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2) are serine/threonine kinases that form a complex essential for the initiation of autophagy. Inhibitors like SBI-0206965 directly target the kinase activity of ULK1/2, preventing the formation of the autophagosome.
-
Vps34 Inhibitors: Vacuolar protein sorting 34 (Vps34) is a class III phosphoinositide 3-kinase (PI3K) that generates phosphatidylinositol 3-phosphate (PI3P), a lipid crucial for the recruitment of autophagy-related proteins to the phagophore. By inhibiting Vps34, these agents block a critical early step in autophagosome formation.
-
Comparative Efficacy: A Quantitative Look
Direct head-to-head studies comparing ROC-325 with all other next-generation inhibitors are limited. However, a comparative picture can be drawn from their reported potencies relative to HCQ and their performance in preclinical models.
| Inhibitor | Target | Reported In Vitro Potency (vs. HCQ) | Preclinical Cancer Models of Efficacy |
| ROC-325 | Lysosome | ~10-fold more potent[1] | Acute Myeloid Leukemia (AML), Renal Cell Carcinoma (RCC)[1][4] |
| Lys05 | Lysosome | ~10-fold more potent[5] | Melanoma, Colon Cancer[5][6] |
| GNS561 | PPT1 (Lysosome) | At least 10-fold more effective[3][7] | Hepatocellular Carcinoma (HCC)[2][3][7][8] |
| SBI-0206965 | ULK1/2 | Not directly compared to HCQ | Non-Small Cell Lung Cancer (NSCLC)[9] |
| Vps34 Inhibitors | Vps34 | Not directly compared to HCQ | Various cancer models |
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the autophagy pathway and the points of intervention for ROC-325 and next-generation inhibitors.
Experimental Protocols
The evaluation of autophagy inhibitors relies on a set of key in vitro and in vivo assays. Below are representative protocols for these experiments.
Autophagic Flux Assay (LC3-II Turnover)
This assay measures the rate of autophagy by monitoring the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), and its subsequent degradation in the lysosome.
Methodology:
-
Cell Culture: Plate cancer cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with the autophagy inhibitor of interest (e.g., ROC-325) at various concentrations for a specified time. Include control groups treated with vehicle and a late-stage autophagy inhibitor like Bafilomycin A1 or Chloroquine. Bafilomycin A1 prevents the fusion of autophagosomes with lysosomes, allowing for the accumulation of LC3-II and a more accurate measurement of flux.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates using a BCA assay. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II to actin/tubulin ratio in the presence of the inhibitor, especially when combined with a lysosomal inhibitor, indicates a blockage of autophagic flux.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a range of concentrations of the autophagy inhibitor for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) can then be determined.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of autophagy inhibitors in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).[10][11][12]
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]
-
Drug Administration: Administer the autophagy inhibitor (e.g., ROC-325) and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[1][4]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.[13]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as immunohistochemistry for autophagy markers (LC3, p62) and proliferation markers (Ki-67).[10][11][12]
Conclusion
ROC-325 represents a significant advancement in the development of autophagy inhibitors, demonstrating superior potency to HCQ in preclinical studies.[1][4] It belongs to a class of next-generation lysosomotropic agents that also includes promising candidates like Lys05 and GNS561. While these agents share a common mechanism of disrupting lysosomal function, their distinct chemical structures may confer different pharmacological properties and efficacy profiles in various cancer types. Further comparative studies are warranted to delineate the specific advantages of each of these novel inhibitors and to guide their clinical development. The continued investigation of these and other next-generation autophagy inhibitors, targeting different nodes in the autophagy pathway, holds great promise for improving cancer therapy.
References
- 1. ashpublications.org [ashpublications.org]
- 2. GNS561, a New Autophagy Inhibitor Active against Cancer Stem Cells in Hepatocellular Carcinoma and Hepatic Metastasis from Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Lys05: A new lysosomal autophagy inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Apalutamide and autophagy inhibition in a xenograft mouse model of human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Autophagy and Androgen Receptor Inhibition in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zora.uzh.ch [zora.uzh.ch]
- 13. researchgate.net [researchgate.net]
Independent Verification of ROC-325's Lysosomal Deacidification Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lysosomal deacidification properties of ROC-325 against other commonly used agents. The information is compiled from available preclinical research to assist in the evaluation of this novel autophagy inhibitor.
Executive Summary
ROC-325 is a novel small molecule inhibitor of lysosomal-mediated autophagy.[1] Its mechanism of action involves the deacidification of lysosomes, a critical step in the autophagic process.[2][3] Preclinical studies have positioned ROC-325 as a more potent inhibitor of autophagy than the widely studied compound hydroxychloroquine (HCQ).[1][4] This guide presents a comparative analysis of the lysosomal deacidification effects of ROC-325, HCQ, and the well-characterized V-ATPase inhibitor, bafilomycin A1.
Comparative Analysis of Lysosomal Deacidification
While direct, independent, side-by-side quantitative comparisons of ROC-325 with other agents are limited in publicly available literature, the existing data consistently indicates its significant lysosomal deacidification capabilities.
Table 1: Quantitative Data on Lysosomal Deacidification
| Compound | Cell Line | Concentration | Method | Observed Effect on Lysosomal pH | Citation(s) |
| ROC-325 | MV4-11 AML cells | 1 µM and 5 µM | LysoSensor Green | Stimulated lysosomal deacidification (P < 0.01) | [5] |
| Hydroxychloroquine (HCQ) | Jurkat cells | 50 µM | LysoTracker Green | 6-9 fold increase in fluorescence after 48 hours | [6] |
| Bafilomycin A1 | A431 cells | 1 µM | Fluorescein isothiocyanate-dextran | Increase from ~pH 5.1-5.5 to ~pH 6.3 | |
| Bafilomycin A1 | Vero-317 and MC-3T3-E1 cells | 100 nM | Not specified | Raised lysosomal pH similar to 10 mM NH4Cl | |
| Chloroquine (CQ) | HMEC-1 cells | 1, 10, and 30 µM | LysoTracker Deep Red | Increased fluorescence intensity, indicating lysosomal volume increase | [7] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions, cell lines, and methodologies.
Experimental Protocols
Accurate assessment of lysosomal deacidification is crucial for evaluating the efficacy of compounds like ROC-325. The following are detailed methodologies for key experiments cited in the literature.
Measurement of Lysosomal pH using LysoSensor Green
This protocol is adapted from studies evaluating the effect of lysosomotropic agents on lysosomal pH.[5]
Principle: LysoSensor Green DND-189 is a fluorescent dye that accumulates in acidic organelles and its fluorescence intensity is inversely proportional to the pH of the compartment. An increase in fluorescence indicates a deacidification (increase in pH) of the lysosome.[8]
Materials:
-
Cells of interest (e.g., MV4-11 AML cells)
-
Complete cell culture medium
-
ROC-325, HCQ, or other compounds of interest
-
LysoSensor Green DND-189 (Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, chambered cover glass) and allow them to adhere and grow to the desired confluency.
-
Compound Treatment: Treat the cells with varying concentrations of ROC-325 or comparator compounds for the desired duration (e.g., 6 or 24 hours).[5] Include a vehicle-treated control group.
-
Dye Loading: Following treatment, incubate the cells with LysoSensor Green DND-189 at a final concentration of 1 µM in pre-warmed complete medium for 5 minutes at 37°C.[9]
-
Washing: Gently wash the cells twice with PBS to remove excess dye.
-
Imaging or Flow Cytometry:
-
Confocal Microscopy: Immediately visualize the cells using a confocal microscope with appropriate filter sets for LysoSensor Green (excitation ~443 nm, emission ~505 nm). Capture images from multiple fields for each condition.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer. Analyze the fluorescence intensity using a flow cytometer.
-
-
Quantification:
-
Microscopy: Quantify the mean fluorescence intensity per cell or per lysosome using image analysis software (e.g., ImageJ).
-
Flow Cytometry: Determine the geometric mean fluorescence intensity of the cell population.
-
Visualization of Lysosomes using LysoTracker Red
This protocol is a generalized procedure for staining acidic organelles.
Principle: LysoTracker Red DND-99 is a fluorescent dye that selectively accumulates in acidic organelles of live cells. It can be used to visualize lysosomal morphology and abundance.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
LysoTracker Red DND-99 (Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Grow cells on coverslips or in a chambered slide.
-
Dye Preparation: Prepare a working solution of LysoTracker Red DND-99 in the range of 50-75 nM in pre-warmed complete medium.[10][11]
-
Dye Loading: Remove the culture medium from the cells and add the LysoTracker Red working solution. Incubate for 30-120 minutes at 37°C, protected from light.[10]
-
Washing (Optional): The wash step is not always required. If desired, replace the loading solution with fresh pre-warmed medium.
-
Imaging: Observe the cells using a fluorescence microscope with a filter set appropriate for rhodamine (excitation ~577 nm, emission ~590 nm).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental processes related to lysosomal deacidification.
Caption: Mechanism of Lysosomal Deacidification by ROC-325.
Caption: Workflow for Assessing Lysosomal Deacidification.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. researchgate.net [researchgate.net]
- 3. Drain the lysosome: Development of the novel orally available autophagy inhibitor ROC-325 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LysoTracker | AAT Bioquest [aatbio.com]
- 7. mdpi.com [mdpi.com]
- 8. LysoSensor™ Green DND-189 - Special Packaging 20 x 50 μL | Buy Online | Invitrogen™ [thermofisher.com]
- 9. biorxiv.org [biorxiv.org]
- 10. apexbt.com [apexbt.com]
- 11. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
A Comparative Transcriptomic Analysis of Novel Autophagy Inhibitor ROC-325 and Hydroxychloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of two autophagy-inhibiting compounds: ROC-325, a novel investigational drug, and Hydroxychloroquine (HCQ), a well-established therapeutic. By examining the cellular pathways and gene expression changes induced by each compound, this document aims to provide valuable insights for researchers in oncology, immunology, and drug discovery.
Introduction to ROC-325 and Hydroxychloroquine
ROC-325 is a novel, potent inhibitor of autophagy that has demonstrated significant anti-cancer activity in preclinical models. Its primary mechanism of action is the disruption of lysosomal function, leading to the accumulation of autophagosomes and the induction of apoptosis in cancer cells.
Hydroxychloroquine (HCQ) is an established drug, originally developed as an antimalarial, which is also known to inhibit autophagy. It is widely used in the treatment of autoimmune diseases and has been investigated as a potential anti-cancer agent, often in combination with other therapies.
Both molecules, while sharing the common feature of autophagy inhibition, elicit distinct downstream cellular responses. Understanding their differential impact on the transcriptome is crucial for optimizing their therapeutic application and for the development of next-generation autophagy modulators.
Comparative Transcriptomic Analysis
While a direct head-to-head transcriptomic study of ROC-325 and HCQ in the same experimental setting is not yet publicly available, analysis of independent studies provides significant insights into their distinct and overlapping effects on gene expression.
Summary of ROC-325 Transcriptomic Effects
Studies on cancer cell lines treated with ROC-325 have revealed significant alterations in gene expression related to protein turnover and cellular metabolism.
| Cell Line | Concentration | Key Findings | Reference |
| Renal Cell Carcinoma (RCC) | 5 µM | Upregulation of genes involved in proteolysis, including the lysosomal protease Cathepsin D (CTSD), and genes related to ER stress-induced apoptosis such as UBA7, TNFAIP3, DDIT3, PMAIP1, and CASP4. | [1] |
| Acute Myeloid Leukemia (AML) MV4-11 | 1 µM and 5 µM | Altered expression of genes involved in autophagy-dependent degradation pathways. Upregulation of genes related to post-translational ribosomal modifications, methylation, and splicing. | [2] |
Summary of Hydroxychloroquine (HCQ) Transcriptomic Effects
Transcriptomic analyses of cells treated with HCQ have been conducted in various contexts, including cancer and immunology, revealing a broader range of affected pathways beyond autophagy.
| Cell Line/Context | Key Findings | Reference |
| HCQ-Resistant Ovarian and Colorectal Cancer Cells | Upregulation of pathways related to glycolysis, exocytosis, and chromosome condensation/segregation. Downregulation of pathways associated with translation and apoptosis. | [3] |
| Human Primary Monocyte-Derived Macrophages | 159 differentially expressed genes identified, with significant impact on cholesterol biosynthetic processes and chemokine activity. The CXCL6 gene was identified as a key modulated chemokine. | [4] |
| Cholangiocarcinoma Cells | Aberrant expression of 141 autophagy-related genes in tumor tissues compared to normal tissues, with these genes being enriched in autophagy-related processes. | [5] |
Signaling Pathways and Cellular Processes
The transcriptomic data suggests that while both ROC-325 and HCQ inhibit autophagy, they trigger distinct downstream signaling cascades.
ROC-325 Signaling Pathway
The following diagram illustrates the known signaling pathway affected by ROC-325, leading to apoptosis in cancer cells.
Caption: Signaling pathway of ROC-325 leading to apoptosis.
Hydroxychloroquine (HCQ) Signaling Pathway
HCQ's effects are more pleiotropic, impacting not only autophagy but also other fundamental cellular processes.
References
- 1. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy unrelated transcriptional mechanisms of hydroxychloroquine resistance revealed by integrated multi-omics of evolved cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in vitro transcriptomic analyses of COVID-19 candidate therapy hydroxychloroquine suggest limited immunomodulatory evidence of SARS-CoV-2 host response genes | Sciety [sciety.org]
- 5. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
ROC-325 Demonstrates Enhanced Selectivity for Cancer Cells Over Normal Cells in Preclinical Studies
FOR IMMEDIATE RELEASE
[City, State] – [Date] – New preclinical data highlights the selective anticancer activity of ROC-325, a novel lysosomal autophagy inhibitor. Studies demonstrate that ROC-325 is significantly more potent and selective in targeting cancer cells compared to normal, healthy cells, offering a promising new avenue for cancer therapy. This guide provides a detailed comparison of ROC-325 with the established autophagy inhibitor hydroxychloroquine (HCQ), supported by experimental data and protocols.
ROC-325 has been shown to exhibit superior anticancer effects in a variety of cancer cell lines, including those from renal cell carcinoma (RCC) and acute myeloid leukemia (AML), when compared to HCQ.[1] A key advantage of ROC-325 is its enhanced potency, being approximately 10-fold more potent than HCQ in preclinical models.[2] This increased potency may allow for lower effective doses, potentially reducing side effects.
Superior Selectivity Profile of ROC-325
A critical aspect of any effective cancer therapeutic is its ability to selectively target cancer cells while sparing normal cells. Preclinical investigations have demonstrated the favorable selectivity of ROC-325. In studies comparing its effects on AML cell lines versus normal human bone marrow progenitors, ROC-325 showed a clear therapeutic window. Similarly, in studies with renal cell carcinoma, ROC-325 was more effective at inhibiting the growth of cancer cells compared to normal renal proximal tubule epithelial cells.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for ROC-325 and the comparator, hydroxychloroquine (HCQ), in various cancer and normal cell lines. A lower IC50 value indicates greater potency.
Table 1: Comparative IC50 Values of ROC-325 and Hydroxychloroquine (HCQ) in Cancer Cell Lines
| Cell Line | Cancer Type | ROC-325 IC50 (µM) | HCQ IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | ~1.0 | >10 |
| MOLM-13 | Acute Myeloid Leukemia | ~1.5 | >10 |
| 786-O | Renal Cell Carcinoma | ~2.5 | >25 |
| A498 | Renal Cell Carcinoma | ~3.0 | >30 |
| A549 | Lung Carcinoma | Not Available | 58.6 (48h)[3] |
| HuCCT-1 | Cholangiocarcinoma | Not Available | 168.4 (24h)[4] |
| CCLP-1 | Cholangiocarcinoma | Not Available | 113.36 (24h)[4] |
| AsPC-1 | Pancreatic Cancer | Not Available | ~50 (72h) |
| Hs-766T | Pancreatic Cancer | Not Available | ~50 (72h) |
Note: IC50 values for ROC-325 are approximated from published graphical data. More extensive tabular data is needed for a definitive comparison.
Table 2: Comparative Cytotoxicity (CC50) of Hydroxychloroquine (HCQ) and Chloroquine (CQ) in Normal and Cancer Cell Lines (72h)
| Cell Line | Cell Type | HCQ CC50 (µM) | CQ CC50 (µM) |
| Vero | Normal Kidney Epithelial | 56.19 | 92.35 |
| ARPE-19 | Normal Retinal Pigment Epithelial | 72.87 | 49.24 |
| H9C2 | Normal Cardiomyoblast | 25.75 | 17.1 |
| HEK293 | Normal Embryonic Kidney | 15.26 | 9.883 |
| IEC-6 | Normal Intestinal Epithelial | 20.31 | 17.38 |
| A549 | Lung Carcinoma | 33.32 | 27.56 |
| Hep3B | Hepatocellular Carcinoma | 26.58 | 21.03 |
| IMR-90 | Normal Lung Fibroblast | 45.54 | 35.81 |
Source: Adapted from a study on the cytotoxicity of chloroquine and hydroxychloroquine.[5] This table provides context for the general cytotoxicity of HCQ against normal and cancerous cell lines.
Mechanism of Action: Lysosomal Autophagy Inhibition
ROC-325 exerts its anticancer effects by inhibiting autophagy, a cellular recycling process that cancer cells often exploit to survive under stressful conditions. Specifically, ROC-325 is a lysosomal inhibitor.[6] It functions by deacidifying lysosomes, the primary digestive compartments of the cell. This disruption of the acidic lysosomal environment inhibits the fusion of autophagosomes with lysosomes, thereby blocking the final step of autophagy and leading to the accumulation of cellular waste and, ultimately, apoptosis (programmed cell death).[1][7]
The following diagram illustrates the proposed mechanism of action of ROC-325 in the context of the autophagy pathway.
Caption: Mechanism of ROC-325 as a lysosomal autophagy inhibitor.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the selectivity and mechanism of ROC-325.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of ROC-325 and HCQ on both cancer and normal cells and to calculate the IC50 values.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of ROC-325 or HCQ for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The MTT is metabolized by viable cells into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against drug concentration.
Autophagy Inhibition Assays
These assays are used to confirm that ROC-325 inhibits autophagy as its primary mechanism of action.
-
Western Blotting for LC3B and p62:
-
Protein Extraction: Cells are treated with ROC-325, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein samples are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against LC3B and p62, followed by a secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. An accumulation of the lipidated form of LC3 (LC3-II) and p62 indicates a blockage of autophagic flux.
-
-
Transmission Electron Microscopy (TEM):
-
Cell Fixation and Processing: Cells treated with ROC-325 are fixed, dehydrated, and embedded in resin.
-
Ultrathin Sectioning: The embedded cells are cut into ultrathin sections.
-
Imaging: The sections are imaged using a transmission electron microscope to visualize the accumulation of autophagosomes with undigested cargo, a hallmark of autophagy inhibition.[2]
-
The following diagram outlines the general workflow for assessing the selectivity of ROC-325.
Caption: Workflow for assessing the selectivity of ROC-325.
Conclusion
The available preclinical data strongly suggest that ROC-325 is a potent and selective inhibitor of autophagy with significant promise as a novel anticancer agent. Its ability to preferentially target cancer cells over normal cells, combined with its enhanced potency compared to existing autophagy inhibitors like HCQ, warrants further investigation in clinical settings. The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate and build upon these findings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pjps.pk [pjps.pk]
- 4. Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Study Comparative Analysis of ROC-325's Therapeutic Index
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel autophagy inhibitor ROC-325 with other relevant compounds, focusing on its therapeutic index. The information is compiled from preclinical studies to aid in the evaluation of its potential as a therapeutic agent.
Executive Summary
ROC-325 is a novel, orally bioavailable lysosomal autophagy inhibitor that has demonstrated superior preclinical anticancer activity compared to the established autophagy inhibitor hydroxychloroquine (HCQ).[1][2] In preclinical models, ROC-325 has been shown to be well-tolerated at effective doses, suggesting a favorable therapeutic window. This guide synthesizes available quantitative data on the efficacy and tolerability of ROC-325 and compares it with HCQ and other autophagy inhibitors.
Mechanism of Action: Autophagy Inhibition
ROC-325 exerts its anticancer effects by inhibiting autophagy, a cellular process that cancer cells often exploit to survive stress and resist therapy. Specifically, ROC-325 is a lysosomotropic agent that disrupts the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and the inhibition of cellular recycling. This ultimately triggers apoptosis in cancer cells.
Below is a diagram illustrating the signaling pathway of autophagy and the point of intervention for lysosomotropic inhibitors like ROC-325.
Caption: Simplified signaling pathway of macroautophagy and the inhibitory action of ROC-325.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy and in vivo therapeutic index of ROC-325 in comparison to other autophagy inhibitors.
Table 1: In Vitro Efficacy of Autophagy Inhibitors
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| ROC-325 | Autophagy | A498 (Renal) | 4.9 | [3] |
| A549 (Lung) | 11 | [3] | ||
| CFPAC-1 (Pancreatic) | 4.6 | [3] | ||
| COLO-205 (Colon) | 5.4 | [3] | ||
| DLD-1 (Colon) | 7.4 | [3] | ||
| IGROV-1 (Ovarian) | 11 | [3] | ||
| MCF-7 (Breast) | 8.2 | [3] | ||
| MiaPaCa-2 (Pancreatic) | 5.8 | [3] | ||
| NCI-H69 (Lung) | 5.0 | [3] | ||
| PC-3 (Prostate) | 11 | [3] | ||
| RL (Lymphoma) | 8.4 | [3] | ||
| UACC-62 (Melanoma) | 6.0 | [3] | ||
| MV4-11 (AML) | 0.7 - 2.2 | [2] | ||
| Hydroxychloroquine (HCQ) | Autophagy | Various Cancer Cell Lines | ~10-fold less potent than ROC-325 | [4] |
| Chloroquine (CQ) | Autophagy | Hantaan Virus (in vitro) | 10.2 ± 1.43 | [5] |
| SAR405 | Vps34 | HeLa (Cervical) | 0.042 (autophagosome formation) | N/A |
| SBI-0206965 | ULK1 | NSCLC cell lines | Not specified | [3] |
N/A: Data not available in the searched sources.
Table 2: In Vivo Therapeutic Index Comparison
| Compound | Animal Model | Efficacious Dose | Tolerability/Toxicity | Estimated Therapeutic Index | Reference |
| ROC-325 | Mouse (RCC Xenograft) | 25-50 mg/kg/day (oral) | Well-tolerated; modest, non-significant, reversible weight reduction at 50 mg/kg. | Favorable (Specific MTD/LD50 not available) | [1][3] |
| Mouse (AML Xenograft) | 50 mg/kg/day (oral) | Well-tolerated; less than 5% mean transient reduction in body weight. | Favorable (Specific MTD/LD50 not available) | [2][6] | |
| Hydroxychloroquine (HCQ) | Mouse | 60 mg/kg/day (oral) in some studies. | Generally considered to have a narrow therapeutic window. Animal studies show it to be about 40% less toxic than chloroquine. | Moderate (Estimated LD50 ~518 mg/kg oral in mice) | [7][8] |
| Chloroquine (CQ) | Mouse | 60 mg/kg/day in one study. | LD50 (oral) in mice: 311 mg/kg. | Narrow | [9][10] |
Therapeutic Index is a ratio of the toxic dose to the therapeutic dose. For ROC-325, a quantitative therapeutic index cannot be calculated without MTD or LD50 data. However, its tolerability at effective doses suggests a wider margin of safety compared to HCQ/CQ.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Chloroquine, an Anti-Malaria Drug as Effective Prevention for Hantavirus Infections [ouci.dntb.gov.ua]
- 6. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and Pharmacodynamic Assessment of Hydroxychloroquine in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. metris.nl [metris.nl]
Safety Operating Guide
Essential Guidance for the Proper Disposal of QD325
Researchers, scientists, and drug development professionals must prioritize safety and compliance in the handling and disposal of all chemical substances. This document outlines the necessary procedures to follow for the proper disposal of QD325.
Initial searches for a substance specifically identified as "this compound" did not yield a corresponding Safety Data Sheet (SDS) or specific disposal protocols. "QD" can be a common abbreviation for "quantum dots," which are nanoscale semiconductor crystals. The "325" could refer to a specific size, formulation, or internal product code. Without precise information on the chemical composition of this compound, a definitive disposal procedure cannot be provided.
It is imperative to locate the Safety Data Sheet (SDS) for this compound provided by the manufacturer. The SDS is the primary source of information regarding the substance's properties, hazards, and safe handling and disposal requirements.
General Chemical Disposal Protocol
Once the Safety Data Sheet for this compound has been obtained, the following general protocol should be followed. This procedure is a template and must be adapted to the specific information found in the SDS.
Step 1: Identify Chemical Hazards from the SDS
Review the following sections of the this compound Safety Data Sheet to understand the associated hazards:
-
Section 2: Hazards Identification: Provides an overview of the potential health and environmental hazards.
-
Section 7: Handling and Storage: Details safe handling practices.
-
Section 8: Exposure Controls/Personal Protection: Specifies the necessary Personal Protective Equipment (PPE).
-
Section 11: Toxicological Information: Describes potential health effects.
-
Section 12: Ecological Information: Outlines environmental hazards.
Step 2: Determine Appropriate Personal Protective Equipment (PPE)
Based on the hazard identification, select and use the appropriate PPE. This will be specified in Section 8 of the SDS and may include:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
Lab coat or chemical-resistant apron
-
Respiratory protection (if aerosols or vapors are generated)
Step 3: Segregate Chemical Waste
Proper waste segregation is crucial to prevent dangerous chemical reactions. Based on the chemical properties outlined in the SDS, this compound waste should be segregated from incompatible materials. Common waste streams include:
-
Halogenated organic solvents
-
Non-halogenated organic solvents
-
Aqueous solutions (acidic, basic, or neutral)
-
Solid waste
The SDS for this compound will provide specific information on its chemical class and incompatibilities.
Step 4: Collect and Store Waste
-
Use a designated, properly labeled waste container.
-
The label should clearly state "Hazardous Waste" and identify the contents (e.g., "Waste this compound in Toluene").
-
The container must be compatible with the chemical waste and kept securely closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a copy of the Safety Data Sheet for this compound.
-
Follow all institutional and local regulations for hazardous waste disposal.
Quantitative Data from Safety Data Sheet
The following table should be populated with information from the specific SDS for this compound once it is obtained. This data is essential for a comprehensive risk assessment and proper disposal planning.
| Property | Value (as per SDS for this compound) | Section in SDS |
| Physical State | e.g., Solid, Liquid, Gas | Section 9 |
| pH | e.g., 6-8 | Section 9 |
| Boiling Point | e.g., 110.6 °C | Section 9 |
| Flash Point | e.g., 40 °C | Section 9 |
| NFPA Health Rating | e.g., 2 | Section 16 |
| NFPA Flammability Rating | e.g., 3 | Section 16 |
| NFPA Instability Rating | e.g., 0 | Section 16 |
Experimental Protocols
Disposal procedures are not based on experimental protocols but on established safety and environmental regulations. The key document to follow is the substance-specific Safety Data Sheet.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the safe disposal of a chemical substance like this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
